3BP-4089
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C51H73N9O11S3 |
|---|---|
分子量 |
1084.4 g/mol |
IUPAC名 |
(5R,11S,17S,20S,23S,26S,29R)-35-(2-aminoethylsulfanylmethyl)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid |
InChI |
InChI=1S/C51H73N9O11S3/c1-3-4-6-15-43(63)54-38-29-73-27-34-22-33(26-72-21-18-52)23-35(24-34)28-74-30-39(51(70)71)57-46(65)37(25-32-11-7-5-8-12-32)56-45(64)36(16-17-42(53)62)55-48(67)44(31(2)61)58-47(66)40-13-9-19-59(40)50(69)41-14-10-20-60(41)49(38)68/h5,7-8,11-12,22-24,31,36-41,44,61H,3-4,6,9-10,13-21,25-30,52H2,1-2H3,(H2,53,62)(H,54,63)(H,55,67)(H,56,64)(H,57,65)(H,58,66)(H,70,71)/t31-,36+,37+,38+,39+,40+,41+,44+/m1/s1 |
InChIキー |
CDSFGSJHCFZWEI-TYTYIUBBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
3BP-4089: An In-Depth Technical Guide to a Fibroblast Activation Protein-Targeting Peptide for Theranostic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3BP-4089 is a potent peptide-based agent designed to target Fibroblast Activation Protein (FAP), a cell surface protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancer types. Its specificity for FAP makes this compound a promising vector for theranostic applications, enabling both the diagnosis and targeted radiotherapy of solid tumors. This technical guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, and outlines the typical experimental protocols utilized in its preclinical evaluation. Due to the limited availability of public data for this compound, this guide focuses on the foundational concepts and methodologies relevant to its class of FAP-targeting agents.
Introduction to Fibroblast Activation Protein (FAP) Targeting
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. While its expression is low in most healthy adult tissues, it is significantly upregulated on CAFs in the stroma of a wide variety of epithelial cancers, including breast, colorectal, and pancreatic cancers. This differential expression pattern makes FAP an attractive target for cancer-specific therapies. The targeting of FAP allows for the delivery of diagnostic or therapeutic payloads directly to the tumor microenvironment, potentially minimizing off-target toxicity.
This compound: A FAP-Targeting Peptide
This compound is a peptide developed for its high affinity and selectivity for FAP.[1] As a theranostic agent, it can be chelated with various radionuclides. When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), it can be used for Positron Emission Tomography (PET) imaging to visualize FAP-expressing tumors. Alternatively, when coupled with a therapeutic beta-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu), it can deliver targeted radiation to the tumor site.
Mechanism of Action
The fundamental mechanism of this compound involves its binding to FAP on the surface of CAFs. This interaction facilitates the accumulation of the conjugated radionuclide at the tumor site.
Quantitative Data Summary
While specific quantitative preclinical data for this compound is not extensively available in the public domain, the following table outlines the key parameters typically evaluated for FAP-targeting agents. This structure can be populated as data for this compound becomes available.
| Parameter | Description | Typical Method | Desired Outcome |
| Binding Affinity (IC₅₀/K_d_) | Concentration of the compound required to inhibit 50% of FAP activity or the equilibrium dissociation constant. | Competitive Binding Assay | Low nanomolar or sub-nanomolar range |
| In Vitro Efficacy | Cytotoxicity or inhibition of CAF activation in cell culture. | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Potent and selective killing of FAP-expressing cells |
| In Vivo Efficacy | Tumor growth inhibition in animal models. | Xenograft or syngeneic tumor models | Significant reduction in tumor volume compared to control |
| Biodistribution | Distribution and accumulation of the radiolabeled compound in various organs and tissues. | SPECT/CT or PET/CT imaging of tumor-bearing animals | High tumor-to-background ratios |
| Toxicity | Adverse effects observed in preclinical animal models. | Acute and chronic toxicity studies | Well-tolerated at therapeutic doses |
Key Experimental Protocols
The following sections detail the standard methodologies for evaluating FAP-targeting agents like this compound.
Radiosynthesis and Quality Control
The process of labeling this compound with a radionuclide is a critical first step.
Protocol: Radiolabeling of this compound with ⁶⁸Ga for PET Imaging
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.
-
Buffering: Add a sodium acetate (B1210297) buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.0-4.5.
-
Labeling Reaction: Add the buffered ⁶⁸Ga solution to a vial containing this compound (typically 10-50 µg). Incubate the reaction mixture at a controlled temperature (e.g., 95°C) for a specified time (e.g., 5-10 minutes).
-
Purification: Pass the reaction mixture through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and hydrophilic impurities. Elute the purified [⁶⁸Ga]Ga-3BP-4089 with an ethanol/water mixture.
-
Quality Control:
-
Radiochemical Purity: Determine using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). The radiochemical purity should typically be >95%.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is suitable for in vivo use.
-
In Vitro Binding and Cellular Uptake Assays
These assays are crucial for determining the affinity and specificity of this compound for FAP-expressing cells.
Protocol: Competitive Binding Assay
-
Cell Culture: Culture FAP-expressing cells (e.g., HEK293-FAP) and FAP-negative control cells in appropriate media.
-
Assay Setup: Seed the cells in multi-well plates. Once adherent, incubate the cells with a fixed concentration of radiolabeled this compound and increasing concentrations of non-radiolabeled ("cold") this compound.
-
Incubation: Incubate at 37°C for a defined period (e.g., 1 hour).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove unbound ligand.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the cold ligand to determine the IC₅₀ value.
In Vivo Tumor Models and Biodistribution Studies
Animal models are essential for evaluating the efficacy and safety of this compound in a physiological context.
Protocol: Xenograft Mouse Model and Biodistribution
-
Tumor Implantation: Subcutaneously implant FAP-expressing tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection of Radiolabeled Compound: Intravenously inject a known amount of radiolabeled this compound into the tumor-bearing mice.
-
Imaging (Optional): At various time points post-injection, perform PET/CT or SPECT/CT imaging to visualize the biodistribution of the tracer.
-
Ex Vivo Biodistribution: At the final time point, euthanize the mice and harvest tumors, blood, and major organs.
-
Measurement and Analysis: Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Conclusion
This compound represents a promising FAP-targeting peptide with significant potential for the diagnosis and treatment of a wide range of cancers. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar FAP-targeting agents. Further publication of specific data for this compound will be crucial for its continued development and potential clinical translation.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information, which for this compound is limited. The protocols provided are general and may require optimization for specific experimental conditions.
References
An In-depth Technical Guide to 3-Bromopyruvate (3-BP) in Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) is a small, synthetic alkylating agent that has garnered significant attention in the field of oncology as a potent anti-cancer compound. It functions as an anti-metabolite, strategically targeting the unique metabolic phenotype of cancer cells, often referred to as the Warburg effect, which is characterized by a high rate of glycolysis even in the presence of oxygen. 3-BP exploits this dependency by inhibiting key enzymes in the glycolytic pathway, leading to a rapid depletion of cellular energy and subsequent cell death.[1] Preclinical studies have consistently demonstrated its potent antitumor activity across a wide range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[1][2]
While the compound "3BP-4089" is not specifically identified in the existing literature, it is highly probable that this designation refers to 3-Bromopyruvate (3-BP) or a closely related derivative. This guide will focus on the extensive research available for 3-BP and its clinical derivative, KAT/3BP, providing a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation.
Core Mechanism of Action
The anti-cancer activity of 3-BP is multifaceted, primarily revolving around the disruption of cellular energy metabolism and the induction of oxidative stress, which collectively trigger cancer cell death.
-
Cellular Entry: 3-BP enters cancer cells primarily through monocarboxylate transporters (MCTs), particularly MCT1, which are frequently overexpressed on the surface of many cancer cells to facilitate the export of lactate.[1] The acidic tumor microenvironment further promotes its uptake. This selective transport contributes to the targeted toxicity of 3-BP towards cancer cells while sparing most normal cells that express lower levels of MCTs.[1]
-
Inhibition of Glycolysis: Once inside the cell, 3-BP acts as a potent inhibitor of key glycolytic enzymes. It covalently modifies and inhibits Hexokinase II (HK-2), the first enzyme in the glycolytic pathway, which is often bound to the outer mitochondrial membrane in cancer cells.[1] This inhibition blocks the conversion of glucose to glucose-6-phosphate, effectively shutting down glycolysis at its initial step. 3-BP also inhibits other glycolytic enzymes such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1]
-
Mitochondrial Disruption and Apoptosis Induction: The inhibition of HK-2 by 3-BP causes its dissociation from the mitochondria. This event leads to the release of apoptosis-inducing factor (AIF), triggering a cascade of events that result in programmed cell death (apoptosis).[1][2] Furthermore, 3-BP directly impacts mitochondrial function by inhibiting enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain, such as succinate (B1194679) dehydrogenase and α-ketoglutarate dehydrogenase.[1]
-
Induction of Oxidative Stress: The disruption of both glycolysis and mitochondrial respiration leads to a severe energy crisis (ATP depletion) and an accumulation of reactive oxygen species (ROS), further contributing to cellular damage and cell death.[1]
The culmination of these effects is a potent and rapid cytotoxic response in cancer cells, leading to cell death by both apoptosis and necrosis, depending on the concentration of 3-BP.[1]
Caption: Mechanism of 3-Bromopyruvate (3-BP) in cancer cells.
Quantitative Data
The efficacy of 3-BP and its derivatives has been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Cytotoxicity of KAT/3BP in Lymphoma Cell Lines
| Cell Line Type | Number of Cell Lines | Median IC50 (µM) |
|---|---|---|
| Lymphoma (Various) | 12 | 3.7 |
Data sourced from a study on KAT/3BP, a clinical derivative of 3-BP. The study demonstrated cytotoxicity across diffuse large B-cell lymphoma and mantle cell lymphoma lines.[2]
Table 2: In Vivo Antitumor Activity of 3-BP Derivatives
| Cancer Model | Compound | Administration | Observed Effect |
|---|---|---|---|
| Syngeneic Mouse Model (Lymphoma) | KAT/3BP | Oral & Intratumoral | Reduced tumor size, with some cases of complete tumor disappearance.[2] |
| Tumor Xenografts | Anti-LGALS3BP Antibody (SP-2) | In vivo | Restrained LGALS3BP-stimulated angiogenesis and tumor growth.[3] |
Note: Direct tumor growth inhibition percentages for 3-BP were not detailed in the provided search results, but significant antitumor effects were consistently reported.
Experimental Protocols
The following are representative protocols for evaluating the efficacy of 3-BP in a cancer research setting.
Protocol 1: In Vitro Cytotoxicity Assessment using Crystal Violet Assay
This protocol outlines the determination of the IC50 value of 3-BP in a selected cancer cell line.
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., HTB-26 breast cancer, PC-3 pancreatic cancer) in appropriate media and conditions.[4]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-BP in a suitable solvent (e.g., sterile PBS or DMSO) and create a series of dilutions to achieve final concentrations ranging from low micromolar to millimolar.
-
Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of 3-BP. Include vehicle-only wells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Crystal Violet Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well for 15 minutes.
-
Wash the wells again with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol (B129727) to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the 3-BP concentration and use a non-linear regression model to determine the IC50 value.[4]
-
Caption: Workflow for In Vitro Cytotoxicity Assay.
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol describes how to assess the anti-tumor efficacy of 3-BP in an animal model.
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., SCID or nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=5-8 animals per group).
-
The control group receives the vehicle solution.
-
The treatment group(s) receive 3-BP or a derivative (e.g., KAT/3BP) at predetermined doses.[2]
-
Administer the compound via a clinically relevant route, such as intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.), on a defined schedule (e.g., daily, every other day).[5]
-
-
Monitoring and Measurement:
-
Measure tumor dimensions using a digital caliper at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: V = (length x width²) / 2.[5]
-
Monitor animal body weight and overall health throughout the study as an indicator of toxicity.
-
-
Study Termination and Analysis:
-
Terminate the experiment when tumors in the control group reach a predetermined size or after a set duration.
-
Excise the tumors and weigh them.
-
Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).
-
Caption: Workflow for In Vivo Tumor Growth Inhibition Study.
Signaling Pathways and Molecular Targets
The therapeutic action of 3-BP is a direct consequence of its ability to interfere with central metabolic and survival pathways that are often dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. KAT/3BP: A Metabolism-Targeting Agent with Single and Combination Activity in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor growth and angiogenesis by SP-2, an anti-lectin, galactoside-binding soluble 3 binding protein (LGALS3BP) antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of the 3BP-4089 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the peptide designated 3BP-4089. The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), providing a robust framework for obtaining high-purity peptide for research and development purposes.
Introduction to this compound
While the specific sequence and biological function of this compound are proprietary, this document outlines a universally applicable workflow for the synthesis and purification of a peptide of similar characteristics. The described protocols are grounded in the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis strategy.
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This method simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[1][2]
Experimental Protocol: Fmoc-Based SPPS
The synthesis of this compound is performed on a solid support, typically a polystyrene-based resin functionalized with a suitable linker.[3] The choice of resin depends on whether the C-terminus of the final peptide is to be an acid or an amide.[4][5] For a C-terminal amide, a Rink Amide resin is a common choice.[4]
Step 1: Resin Preparation The resin is first swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), to ensure that the reactive sites are accessible.[4]
Step 2: First Amino Acid Loading The C-terminal Fmoc-protected amino acid is covalently attached to the resin.[3] This is a critical step that determines the overall yield of the synthesis.
Step 3: Iterative Deprotection and Coupling The synthesis proceeds through a series of iterative cycles, each consisting of two main steps:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in DMF.[5]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.[1] Common activating agents include HBTU or HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6]
This cycle is repeated until the desired peptide sequence of this compound is assembled.
Step 4: Cleavage and Global Deprotection Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.[1] This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[1]
Table 1: Reagents for Solid-Phase Peptide Synthesis of this compound
| Reagent/Component | Purpose | Typical Concentration/Amount |
| Rink Amide Resin | Solid support for C-terminal amide peptides | 0.1 mmol scale |
| Fmoc-Protected Amino Acids | Building blocks for peptide synthesis | 3-5 equivalents per coupling |
| HBTU/HATU | Coupling (activating) agent | 3-5 equivalents per coupling |
| DIPEA | Non-nucleophilic base for coupling | 6-10 equivalents per coupling |
| 20% Piperidine in DMF | Fmoc deprotection agent | 10 mL per gram of resin |
| DMF | Primary solvent for washing and reactions | As required |
| DCM | Solvent for washing | As required |
| Cleavage Cocktail (e.g., TFA/TIS/H2O) | Cleavage from resin and side-chain deprotection | 10 mL per gram of resin |
SPPS Workflow Diagram
References
3BP-4089: An In-Depth Technical Guide to a Potent FAP-Targeting Theranostic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-4089 is a highly potent, peptide-based agent developed for the theranostic management of a broad spectrum of cancers. It specifically targets Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors. The selective expression of FAP in tumors and its limited presence in healthy tissues make it an attractive target for both diagnostic imaging and targeted radionuclide therapy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Core Compound Details
This compound is a cyclical peptide with the sequence Hex-[Cys(tMeBn(H-AET))-Pro-Pro-Thr-Gln-Phe-Cys]-OH. Its structure is optimized for high-affinity binding to FAP. For theranostic applications, this compound is chelated with a radionuclide, typically a positron emitter like Gallium-68 (⁶⁸Ga) for PET imaging or a beta emitter like Lutetium-177 (¹⁷⁷Lu) for therapeutic purposes.
Mechanism of Action and Signaling Pathway
This compound functions by binding with high affinity to FAP on the surface of CAFs. Upon binding, the radiolabeled peptide is internalized, leading to an accumulation of radioactivity within the tumor microenvironment. For diagnostic purposes with ⁶⁸Ga-3BP-4089, the emitted positrons can be detected by PET imaging, allowing for the visualization of FAP-expressing tumors. For therapy with ¹⁷⁷Lu-3BP-4089, the beta radiation emitted by ¹⁷⁷Lu delivers a cytotoxic dose to the surrounding tumor cells.
FAP itself is involved in several pro-tumorigenic signaling pathways. By targeting FAP-expressing CAFs, this compound-based theranostics can indirectly impact these pathways, which include the PI3K/Akt and STAT3-CCL2 signaling cascades that promote tumor growth, invasion, and immunosuppression.
Quantitative Data
While specific quantitative preclinical data for this compound is not yet publicly available in peer-reviewed literature, data from structurally related FAP-targeting peptides provide a strong indication of its expected performance. The following tables summarize typical data for potent FAP inhibitors.
Table 1: In Vitro Binding Affinity of FAP-Targeting Peptides
| Compound | Target | Cell Line | Assay Type | IC50 / Kd (nM) |
| FAPI-04 | Human FAP | HT-1080/hFAP | Competitive Binding | IC50: 5.2 ± 0.6 |
| FAP-2286 | Human FAP | 293T-hFAP | Radioligand Binding | Kd: 8.7 ± 2.1 |
| This compound (Expected) | Human FAP | (e.g., HT-1080/hFAP) | Competitive Binding | < 10 |
Table 2: In Vivo Biodistribution of ⁶⁸Ga-labeled FAP-Targeting Peptides in Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Organ | ⁶⁸Ga-FAPI-04 | ⁶⁸Ga-FAP-2286 | ⁶⁸Ga-3BP-4089 (Expected) |
| Blood | 0.45 ± 0.07 | 0.21 ± 0.03 | < 0.5 |
| Tumor | 11.8 ± 2.5 | 12.5 ± 1.8 | > 10 |
| Muscle | 0.28 ± 0.05 | 0.15 ± 0.02 | < 0.3 |
| Liver | 1.1 ± 0.2 | 0.8 ± 0.1 | < 1.5 |
| Kidneys | 1.5 ± 0.3 | 1.2 ± 0.2 | < 2.0 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Protocol 1: Radiolabeling of this compound with Gallium-68
Objective: To prepare ⁶⁸Ga-3BP-4089 for PET imaging studies. This protocol is adapted from automated synthesis methods for similar peptides.
Materials:
-
This compound precursor (chelated with DOTA)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M)
-
L-methionine
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Automated synthesis module (e.g., GAIA®) or manual setup
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.
-
Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 4.0-4.5.
-
Add the this compound precursor (typically 10-50 µg) and L-methionine (as a radioprotectant) to the buffered ⁶⁸Ga solution.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
After cooling, purify the reaction mixture using an SPE cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-3BP-4089 with a small volume of ethanol/water mixture.
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
Protocol 2: In Vitro FAP Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for FAP.
Materials:
-
FAP-expressing cells (e.g., HT-1080/hFAP)
-
Non-FAP-expressing control cells (e.g., parental HT-1080)
-
Radiolabeled FAP ligand (e.g., ¹²⁵I-labeled FAP inhibitor)
-
Unlabeled this compound at various concentrations
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Gamma counter
Procedure:
-
Plate FAP-expressing and control cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add a constant concentration of the radiolabeled FAP ligand to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Incubate at 4°C for 2-4 hours.
-
Wash the cells extensively with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Plot the percentage of bound radioactivity against the concentration of this compound and determine the IC50 value.
Protocol 3: In Vivo Biodistribution Study
Objective: To evaluate the tumor uptake and organ distribution of ⁶⁸Ga-3BP-4089 in a tumor xenograft model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous FAP-expressing tumors)
-
⁶⁸Ga-3BP-4089
-
Saline solution
-
Anesthesia
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of ⁶⁸Ga-3BP-4089 (typically 1-5 MBq) via the tail vein.
-
At predetermined time points (e.g., 1, 2, 4, and 24 hours post-injection), euthanize a cohort of mice.
-
Dissect major organs (blood, tumor, muscle, heart, lungs, liver, spleen, kidneys, etc.).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Experimental Workflow Visualization
Conclusion
This compound represents a promising next-generation theranostic agent targeting FAP. Its peptide-based nature allows for favorable pharmacokinetics, including rapid tumor uptake and clearance from non-target tissues, leading to high-contrast diagnostic images and a favorable therapeutic window. The detailed protocols provided herein offer a foundation for researchers to further investigate and develop this compound and similar FAP-targeting compounds for the personalized management of cancer. As more specific data on this compound becomes available, this guide will be updated to reflect the latest findings.
In-Depth Technical Guide: 3BP-4089 (CAS: 2581199-35-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3BP-4089 is a potent and specific peptide-based ligand targeting Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed in the tumor microenvironment of numerous cancers. Its specificity for FAP makes it a promising vehicle for the targeted delivery of diagnostic and therapeutic agents to solid tumors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available (though limited) quantitative data, and generalized experimental protocols relevant to its study. The information presented herein is intended to guide researchers in the application of this molecule for preclinical and translational research in oncology.
Introduction to this compound
This compound is a peptide-based molecule designed for high-affinity binding to Fibroblast Activation Protein (FAP).[1] FAP is an attractive target for cancer therapy and diagnostics due to its overexpression on cancer-associated fibroblasts (CAFs) in a wide variety of solid tumors, while having very limited expression in healthy adult tissues. The selective expression of FAP allows for targeted delivery of payloads, such as radionuclides for imaging (theranostics) or cytotoxic agents for therapy, directly to the tumor stroma, minimizing off-target toxicity.
Chemical Properties:
| Property | Value |
| CAS Number | 2581199-35-9 |
| Molecular Formula | C₅₁H₇₃N₉O₁₁S₃ |
| Molecular Weight | 1084.38 g/mol |
Mechanism of Action: Targeting the Tumor Microenvironment
This compound functions as a targeting ligand that binds to the extracellular domain of FAP. Upon binding, the entire complex, including any conjugated payload, can be internalized by the cell, or the payload can exert its effect in the tumor microenvironment. The therapeutic or diagnostic efficacy of a this compound conjugate is therefore dependent on the nature of the attached molecule.
The Role of Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. Its expression is strongly induced in the reactive stromal fibroblasts of healing wounds and in the CAFs of most epithelial cancers. In the tumor microenvironment, FAP contributes to tumor progression through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity degrades components of the ECM, facilitating tumor cell invasion and metastasis.
-
Promotion of Angiogenesis: FAP can promote the formation of new blood vessels that supply the tumor with nutrients.
-
Immunosuppression: FAP-expressing CAFs can create an immunosuppressive environment that protects the tumor from the host's immune system.
Signaling Pathways Associated with FAP
The targeting of FAP by ligands like this compound can potentially modulate downstream signaling pathways that are crucial for tumor growth and survival. While the direct signaling consequences of this compound binding are not yet elucidated in publicly available literature, FAP activity is known to influence key oncogenic pathways, including:
-
PI3K/Akt Pathway: This pathway is central to cell growth, proliferation, and survival.
-
STAT3-CCL2 Signaling: This axis is involved in creating an immunosuppressive tumor microenvironment.
Below is a conceptual diagram of the FAP-mediated signaling pathways in the tumor microenvironment.
Quantitative Data
As of the latest search, specific quantitative data for this compound, such as IC50, Ki, or detailed binding affinity (Kd), are not publicly available in peer-reviewed literature. This information is likely held within the patent (WO2021005131A1) and by the manufacturer. For comparative purposes, the table below includes binding affinities for other known FAP-targeting molecules.
| Compound/Molecule | Class | Binding Affinity (Value) | Method |
| OncoFAP | Small Molecule | K D = 0.68 nM (human FAP) | Fluorescence Polarization |
| FAPI-04 | Small Molecule Derivative | K D = 1.02 nM | Fluorescence Polarization |
| ARI-3099 | Small Molecule | IC50 = 36 ± 4.8 nM | Not Specified |
| (pyridine-4-carbonyl)-Gly-boroPro | Small Molecule | IC50 = 0.47 nM | Not Specified |
Experimental Protocols
Detailed, validated experimental protocols for this compound are not yet published. However, based on standard methodologies for similar FAP-targeting agents, the following sections outline generalized protocols for key in vitro and in vivo experiments. Researchers should optimize these protocols for their specific experimental setup.
In Vitro Binding Affinity Assay (Radioligand Competition)
This protocol describes a competitive binding assay to determine the binding affinity of unlabeled this compound against a radiolabeled FAP ligand.
Workflow Diagram:
Methodology:
-
Preparation of FAP-expressing Membranes:
-
Culture cells known to express FAP (e.g., FAP-transfected HEK293 cells or certain cancer-associated fibroblast cell lines).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Assay:
-
In a 96-well plate, add a constant concentration of the radiolabeled FAP ligand to each well.
-
Add serial dilutions of unlabeled this compound to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of a known FAP inhibitor (non-specific binding).
-
Add the FAP-expressing cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Uptake Assay
This protocol outlines a method to quantify the internalization of radiolabeled this compound into FAP-expressing cells.
Methodology:
-
Cell Culture:
-
Plate FAP-expressing cells in 24-well plates and allow them to adhere and grow to a desired confluency.
-
-
Uptake Experiment:
-
Prepare a solution of radiolabeled this compound in cell culture medium.
-
Remove the growth medium from the cells and wash with pre-warmed PBS.
-
Add the medium containing radiolabeled this compound to the cells.
-
Incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
To determine non-specific uptake, incubate a parallel set of cells with an excess of unlabeled this compound prior to adding the radiolabeled compound.
-
-
Quantification of Internalized Radiotracer:
-
At each time point, remove the radioactive medium and wash the cells several times with ice-cold PBS to stop uptake and remove unbound ligand.
-
To differentiate between surface-bound and internalized radiotracer, an acid wash (e.g., with glycine (B1666218) buffer, pH 2.5) can be performed to strip surface-bound ligand.
-
Lyse the cells with a suitable lysis buffer (e.g., NaOH or RIPA buffer).
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration in the lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Express the cellular uptake as a percentage of the added dose per milligram of protein.
-
Plot the cellular uptake over time to determine the kinetics of internalization.
-
In Vivo Biodistribution Study
This protocol describes a typical procedure to evaluate the distribution of radiolabeled this compound in a tumor-bearing animal model.
Methodology:
-
Animal Model:
-
Establish a tumor xenograft model by subcutaneously injecting FAP-expressing tumor cells into immunocompromised mice.
-
Allow the tumors to grow to a suitable size for imaging and biodistribution studies.
-
-
Radiotracer Administration:
-
Administer a known amount of radiolabeled this compound to the tumor-bearing mice via intravenous injection (e.g., through the tail vein).
-
-
Tissue Harvesting:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Weigh each tissue sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Include standards of the injected radiotracer to allow for decay correction and calculation of the percentage of injected dose.
-
-
Data Analysis:
-
Calculate the uptake of the radiotracer in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Analyze the biodistribution profile over time to assess tumor targeting and clearance from non-target organs.
-
Conclusion
This compound is a promising FAP-targeting peptide with significant potential for the development of novel cancer diagnostics and therapeutics. While detailed quantitative data and specific experimental protocols are not yet widely available in the public domain, the information and generalized methods provided in this guide offer a solid foundation for researchers to initiate their own investigations into this molecule. Further studies are warranted to fully characterize the binding kinetics, in vivo behavior, and therapeutic and diagnostic utility of this compound conjugates. The continued exploration of FAP-targeted agents like this compound holds great promise for advancing the field of precision oncology.
References
In-Depth Technical Guide to 3BP-4089 TFA Salt: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3BP-4089 is a potent and specific peptide-based inhibitor of Fibroblast Activation Protein (FAP), a promising molecular target for the diagnosis and therapy of various cancers. As a theranostic agent, this compound can be coupled with radionuclides for both tumor imaging and targeted radionuclide therapy. This document provides a comprehensive technical overview of the trifluoroacetic acid (TFA) salt of this compound, covering its physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols and diagrams of its mechanism of action and experimental workflows are included to support researchers and drug development professionals in its application.
Physicochemical Properties
The trifluoroacetic acid (TFA) salt of this compound is a synthetic cyclic peptide. TFA is commonly used as a counter-ion in the purification of synthetic peptides. The fundamental properties of this compound TFA salt are summarized below.
Table 1: Physicochemical Properties of this compound TFA Salt
| Property | Value |
| Molecular Formula | C₅₃H₇₄F₃N₉O₁₃S₃ |
| Molecular Weight | 1198.40 g/mol |
| Amino Acid Sequence | Hex-[Cys(tMeBn(H-AET))-Pro-Pro-Thr-Gln-Phe-Cys]-OH |
| Appearance | White to off-white powder |
| Target | Fibroblast Activation Protein (FAP) |
Table 2: Solubility and Storage of this compound TFA Salt
| Condition | Specification |
| Solubility | Soluble in water at 20 mg/mL (16.69 mM) with ultrasonic treatment. |
| Powder Storage | -20°C for 1 year, or -80°C for 2 years. Keep sealed and away from moisture. |
| In-Solvent Storage | -20°C for 1 month, or -80°C for 6 months. Keep sealed and away from moisture. |
Synthesis and Characterization
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol is a representative example based on standard methods for synthesizing cysteine-containing cyclic peptides.
-
Resin Preparation: A suitable solid support, such as a Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF (typically 20%).
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) is activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF and then added to the resin. The reaction is allowed to proceed until completion.
-
Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Phe, Gln, Thr, Pro, Pro, Cys).
-
N-terminal Modification: The N-terminal hexanoic acid is coupled to the final deprotected amino group.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues.
-
Cyclization: The linear peptide is cyclized by forming a disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous buffer at a slightly basic pH.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% TFA.
-
Lyophilization: The purified fractions are pooled and lyophilized to yield the final this compound TFA salt as a white powder.
Analytical Characterization
The identity and purity of the synthesized this compound TFA salt are confirmed using the following analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product. A typical method would involve a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA, with UV detection at 214 nm and 280 nm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR can be used to confirm the peptide structure and quantify the TFA content.
-
Amino Acid Analysis: To confirm the amino acid composition of the peptide.
Mechanism of Action and Signaling Pathway
This compound functions as a ligand that specifically targets and binds to Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, while its expression in healthy tissues is low. This differential expression makes FAP an attractive target for cancer theranostics.
When coupled to a radionuclide, this compound acts as a delivery vehicle. If a diagnostic radionuclide (e.g., Gallium-68) is used, the accumulation of the radiolabeled peptide at the tumor site can be visualized using Positron Emission Tomography (PET). If a therapeutic radionuclide (e.g., Lutetium-177) is attached, the targeted delivery of radiation can induce damage and death in the FAP-expressing CAFs and surrounding tumor cells.
Caption: FAP-Targeted Theranostic Mechanism.
Experimental Workflows
The application of this compound in a theranostic setting involves several key steps, from radiolabeling to in vivo application and analysis.
Radiolabeling Workflow
The this compound peptide needs to be conjugated with a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to stably incorporate a metallic radionuclide.
Caption: General Radiolabeling Workflow.
In Vivo Study Workflow
A typical preclinical study to evaluate the efficacy of radiolabeled this compound in a tumor model is outlined below.
Caption: Preclinical In Vivo Study Workflow.
Conclusion
This compound TFA salt is a valuable research tool and a promising candidate for the development of novel cancer theranostics. Its high affinity and specificity for FAP allow for targeted delivery of diagnostic and therapeutic payloads to the tumor microenvironment. The information provided in this guide serves as a foundational resource for researchers working with this peptide, enabling them to design and execute experiments with a thorough understanding of its properties and handling. Further investigation into the clinical translation of this compound-based radiopharmaceuticals is warranted.
A Technical Guide to the Discovery and Development of FAP-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling target for cancer diagnosis and therapy. Its expression is highly elevated in the tumor microenvironment of a majority of epithelial cancers, including over 90% of breast, lung, colorectal, and pancreatic carcinomas, while being nearly absent in healthy adult tissues.[1][2] This differential expression profile makes FAP an ideal candidate for targeted delivery of imaging agents and therapeutic payloads. This guide provides an in-depth overview of the discovery, development, and preclinical evaluation of FAP-targeting peptides, a promising class of molecules for advancing cancer theranostics.
The Role of FAP in the Tumor Microenvironment
FAP is predominantly expressed by cancer-associated fibroblasts (CAFs), which are key components of the tumor stroma.[3] It plays a significant role in tumor progression through various mechanisms:
-
Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity contributes to the degradation of ECM components like type I collagen, facilitating tumor cell invasion and metastasis.[4]
-
Signaling Pathway Modulation: FAP influences several critical signaling pathways that promote tumor growth and survival. These include the PI3K/AKT, RAS/ERK, and STAT3 pathways.[3][5] Knockdown of FAP has been shown to inhibit tumor cell proliferation and invasion by suppressing these pathways.[3]
-
Immunosuppression: FAP-positive CAFs can induce an immunosuppressive tumor microenvironment, for instance, via STAT3-CCL2 signaling, thereby helping tumors evade the immune system.[3][6]
The multifaceted role of FAP in promoting tumorigenesis underscores its value as a therapeutic target.
Discovery and Screening of FAP-Targeting Peptides
The identification of novel peptides with high affinity and selectivity for FAP is the foundational step. High-throughput screening of large combinatorial libraries is the predominant strategy.
Phage Display Screening: This is a powerful technique for discovering peptides that bind to a specific target from a library of billions of variants.[7][8]
-
Library Preparation: A library of bacteriophages is engineered, with each phage displaying a unique peptide sequence on its surface as a fusion to a coat protein.[9]
-
Biopanning: The phage library is incubated with purified, recombinant FAP protein immobilized on a solid support (e.g., magnetic beads or microtiter plates).
-
Washing: Non-binding phages are washed away. The stringency of the washing steps can be increased in subsequent rounds to select for higher-affinity binders.
-
Elution: Phages that specifically bind to FAP are eluted, typically by changing the pH or using a competitive ligand.
-
Amplification: The eluted phages are used to infect host bacteria (e.g., E. coli) to amplify the population of binding phages.
-
Iteration: Steps 2-5 are repeated for several rounds (typically 3-5) to enrich the pool of FAP-specific phages.
-
Sequencing and Analysis: After the final round, the DNA from individual phage clones is sequenced to identify the peptide sequences responsible for binding. The binding properties of these "hit" peptides are then validated individually.[9]
In Vitro Characterization and Optimization
Once initial peptide hits are identified, they undergo rigorous characterization to quantify their binding properties and selectivity. This data guides the optimization process, which may involve amino acid substitutions or chemical modifications to enhance affinity, stability, and pharmacokinetic properties.[10]
Surface Plasmon Resonance (SPR): SPR is used to measure the real-time binding kinetics and affinity of peptides to FAP.[10][11]
-
Chip Preparation: Recombinant human or murine FAP protein is immobilized on a sensor chip surface.
-
Binding Measurement: A solution containing the FAP-targeting peptide at various concentrations is flowed over the chip surface. The binding of the peptide to the immobilized FAP causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram.
-
Data Analysis: The association (k_on) and dissociation (k_off) rates are determined from the sensorgram data. The equilibrium dissociation constant (K_D), a measure of affinity, is calculated as k_off / k_on. Lower K_D values indicate higher affinity.
Enzymatic Inhibition Assay: This assay measures the ability of a peptide to inhibit the enzymatic activity of FAP, providing a functional measure of its potency.
-
Reaction Setup: Recombinant FAP is incubated with a fluorogenic substrate (e.g., Z-Gly-Pro-AMC).
-
Inhibition: The assay is performed in the presence of varying concentrations of the FAP-targeting peptide.
-
Measurement: FAP cleavage of the substrate releases a fluorescent molecule, and the fluorescence intensity is measured over time.
-
Data Analysis: The concentration of the peptide that inhibits 50% of the FAP enzymatic activity (IC50) is calculated. This is also performed for related proteases like DPP4 and PREP to assess selectivity.[12][13]
Cell-Based Binding and Internalization Assays: These assays confirm that the peptides can bind to FAP expressed on the cell surface.
-
Cell Culture: A cell line engineered to overexpress FAP (e.g., HT1080-huFAP) is used alongside a wild-type control cell line.[14][15]
-
Binding: Cells are incubated with a fluorescently- or radiolabeled version of the FAP-targeting peptide.
-
Analysis:
-
Binding: The amount of bound peptide is quantified using flow cytometry or a gamma counter. Competitive binding assays using an excess of unlabeled peptide are performed to confirm specificity.[14]
-
Internalization: To distinguish between membrane-bound and internalized peptide, cells can be treated with an acid wash to strip surface-bound ligand before measurement.[15] The internalized fraction is then quantified.
-
Quantitative Data Summary
The following tables summarize key quantitative data for several FAP-targeting peptides from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of FAP-Targeting Peptides
| Peptide/Compound | Target | Assay Type | Affinity (K_D) / Potency (IC50) | Selectivity | Reference |
| FAP-2286 | Human FAP | SPR | K_D = 1.1 nM | High vs. DPP4, PREP | [12] |
| Mouse FAP | SPR | K_D = 4.7 nM | [12] | ||
| Human FAP | Enzymatic | IC50 = 3.2 nM | [12] | ||
| Mouse FAP | Enzymatic | IC50 = 22.1 nM | [12] | ||
| FD1 | Human FAP | SPR | K_D = 3.301 nM | Not specified | [10] |
| Mouse FAP | SPR | K_D = 10.17 nM | [10] | ||
| FD2 | Human FAP | SPR | K_D = 2.06 nM | Not specified | [10] |
| Mouse FAP | SPR | K_D = 11.6 nM | [10] | ||
| FD3 | Human FAP | SPR | K_D = 6.25 nM | Not specified | [10] |
| Mouse FAP | SPR | K_D = 13.68 nM | [10] | ||
| eFAP-6 | Human FAP | Enzymatic | IC50 = 1.16 nM | High vs. DPP4, PREP | [14] |
| Mouse FAP | Enzymatic | IC50 = 0.58 nM | [14] | ||
| OncoFAP | Human FAP | Fluorescence Pol. | K_D = 0.68 nM | Not specified | [16] |
| Human FAP | Enzymatic | IC50 = 16.8 nM | [16] | ||
| DOTA.SA.FAPi | Human FAP | Enzymatic | IC50 = 0.7 - 1.4 nM | Low affinity for PREP | [13] |
Preclinical In Vivo Evaluation
Promising peptide candidates are advanced into in vivo studies using animal models to assess their pharmacokinetics, tumor-targeting capabilities, and therapeutic efficacy.
Xenograft Model Development: Human cancer cell lines that either endogenously express FAP or are engineered to overexpress it (e.g., HT1080-huFAP, U-87 MG) are implanted subcutaneously or orthotopically into immunocompromised mice.[15]
Radiolabeling: For imaging and therapy, peptides are conjugated to a chelator like DOTA, which allows for stable incorporation of radionuclides.[12]
-
Chelation: The DOTA-conjugated peptide is incubated with a solution of the desired radionuclide (e.g., Gallium-68 for PET imaging, Lutetium-177 for therapy) in a suitable buffer at an optimized temperature and pH.
-
Quality Control: The radiochemical purity (RCP) of the final product is assessed using methods like radio-HPLC or iTLC to ensure that >95% of the radioactivity is incorporated into the peptide.[10]
Biodistribution Studies: These studies provide quantitative data on the uptake and clearance of the radiolabeled peptide.
-
Injection: Tumor-bearing mice are injected intravenously with a known amount of the radiolabeled peptide.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 72 hours), cohorts of mice are euthanized.
-
Organ Harvesting: Tumors and major organs (blood, heart, lungs, liver, kidneys, etc.) are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
PET/SPECT Imaging: Non-invasive imaging allows for visualization of tumor targeting in real-time.
-
Injection and Imaging: Tumor-bearing mice are injected with an imaging dose of the radiolabeled peptide (e.g., ⁶⁸Ga-FAP-2286).
-
Image Acquisition: At selected time points, mice are anesthetized and imaged using a micro-PET/CT or SPECT/CT scanner. The CT scan provides anatomical reference.
-
Image Analysis: The resulting images show the localization and intensity of radiotracer accumulation, allowing for assessment of tumor-to-background ratios.
Radioligand Therapy (RLT) Studies: These studies evaluate the anti-tumor efficacy of therapeutically-labeled peptides.
-
Treatment: Once tumors reach a specified size, mice are treated with a therapeutic dose of a peptide labeled with a β- or α-emitting radionuclide (e.g., ¹⁷⁷Lu-FAP-2286).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study endpoint may be a pre-defined tumor volume, a specific time point, or signs of toxicity. Survival curves are often generated. Efficacy is demonstrated by significant tumor growth inhibition or regression compared to control groups.[12]
Table 2: In Vivo Tumor Uptake of Radiolabeled FAP-Targeting Peptides in Xenograft Models
| Radiotracer | Tumor Model | Uptake (%ID/g) at 1h p.i. | Uptake (%ID/g) at 4h p.i. | Reference |
| [¹⁷⁷Lu]Lu-eFAP-6 | HT1080-huFAP | 6.4 ± 1.1 | 7.9 ± 1.2 | [14] |
| [¹⁷⁷Lu]Lu-FAPI-46 | HT1080-huFAP | 5.0 ± 1.7 | 8.8 ± 1.9 | [14] |
| [¹⁷⁷Lu]Lu-OncoFAP | SK-RC-52.hFAP | >30% (at 10 min) | ~25% (at 3h) | [16] |
Note: Data is presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to differences in models and experimental conditions.
Conclusion and Future Directions
The discovery and development of FAP-targeting peptides represent a significant advancement in the field of oncology. Through systematic screening and rigorous preclinical evaluation, peptides like FAP-2286 and its derivatives have demonstrated high affinity, specificity, and potent tumor-targeting capabilities.[12] These molecules form the basis of a powerful theranostic platform, enabling sensitive detection of FAP-positive tumors with PET imaging and targeted destruction of cancer cells with radioligand therapy.[1][10] Current and future research will focus on further optimizing the pharmacokinetic properties of these peptides to maximize tumor retention and minimize off-target accumulation, as well as exploring their use in combination with other cancer therapies to overcome treatment resistance.
References
- 1. Clovis Oncology Submits Investigational New Drug Applications for Novel Peptide-Targeted Radionuclide FAP-2286 for Therapeutic and Imaging Clinical Trial - BioSpace [biospace.com]
- 2. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 7. Macrocyclic Phage Display for Identification of Selective Protease Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Method for Ranking the Affinity of Peptide Ligands Selected from Phage Display Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Novel FAP-Targeted Theranostic Pairs: A Bench-to-Bedside Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting fibroblast activation protein (FAP): next generation PET radiotracers using squaramide coupled bifunctional DOTA and DATA5m chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo analyses of eFAP: a novel FAP-targeting small molecule for radionuclide theranostics and other oncological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
The Core of Cancer Metabolism Under Assault: A Technical Guide to 3-Bromopyruvate (3BP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research, the metabolic reprogramming of cancer cells presents a compelling therapeutic target. One of the most promising agents to exploit this vulnerability is 3-Bromopyruvate (B3434600) (3BP), a small molecule alkylating agent that has demonstrated potent and selective anti-tumor activity in a wide range of preclinical models. This technical guide provides an in-depth overview of 3-Bromopyruvate, focusing on its physicochemical properties, mechanism of action, and the experimental methodologies used to characterize its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance novel cancer therapies. It is highly probable that the query "3BP-4089" was a reference to this well-researched compound.
Physicochemical Properties of 3-Bromopyruvate
A clear understanding of the fundamental properties of 3-Bromopyruvate is essential for its application in research and development. The key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₃H₃BrO₃ | |
| Molecular Weight | 166.96 g/mol | [1][2] |
| CAS Number | 1113-59-3 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 79 to 82 °C (hydrate) | [5] |
| Solubility | Soluble in water (50mg/ml) | [4] |
Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Metabolism
3-Bromopyruvate exerts its potent anti-cancer effects through a multi-faceted mechanism that primarily targets the altered energy metabolism of tumor cells, a phenomenon famously described as the "Warburg effect".[3][6] This metabolic shift, characterized by a high rate of glycolysis even in the presence of oxygen, renders cancer cells highly dependent on this pathway for ATP production and the generation of biosynthetic precursors. 3BP effectively cripples this metabolic engine through several key actions:
-
Inhibition of Glycolysis: 3BP is a potent inhibitor of key glycolytic enzymes.[7] It has been shown to directly target and alkylate Hexokinase II (HK2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .[8][9] The inhibition of these enzymes leads to a rapid and severe depletion of intracellular ATP.[8]
-
Disruption of Mitochondrial Respiration: Beyond glycolysis, 3BP also impacts mitochondrial function. It has been reported to inhibit mitochondrial respiration, further contributing to the energy crisis within the cancer cell.[10][11]
-
Induction of Oxidative Stress: 3BP treatment leads to an increase in reactive oxygen species (ROS), inducing a state of oxidative stress that can damage cellular components and trigger cell death pathways.
-
Induction of Apoptosis: The culmination of ATP depletion, mitochondrial dysfunction, and oxidative stress is the induction of programmed cell death, or apoptosis.[6] Studies have shown that 3BP can induce apoptosis through both caspase-dependent and -independent mechanisms.[6]
The multifaceted attack of 3BP on the core metabolic pathways of cancer cells underscores its potential as a robust anti-neoplastic agent.
Key Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures associated with 3-Bromopyruvate research, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of 3-Bromopyruvate's anti-cancer activity.
Caption: A typical workflow for evaluating 3BP in vitro.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to assess the efficacy of 3-Bromopyruvate.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
3-Bromopyruvate (3BP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
3BP Treatment: Prepare serial dilutions of 3BP in culture medium. Remove the old medium from the wells and add 100 µL of the 3BP-containing medium at various concentrations. Include a vehicle control (medium without 3BP).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Model
This protocol describes the use of an animal model to evaluate the anti-tumor efficacy of 3-Bromopyruvate in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cell line capable of forming tumors in mice
-
Sterile PBS
-
3-Bromopyruvate solution for injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
3BP Administration: Administer 3BP to the treatment group via a suitable route (e.g., intraperitoneal, intravenous) at a predetermined dose and schedule. The control group should receive a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with 3BP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with 3BP, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the protein bands to determine the relative expression levels of the apoptosis markers.
Conclusion
3-Bromopyruvate represents a significant advancement in the field of cancer metabolism-targeted therapy. Its ability to simultaneously disrupt glycolysis and mitochondrial function, leading to a profound energy crisis and subsequent apoptosis in cancer cells, makes it a highly compelling therapeutic candidate. The experimental protocols and conceptual frameworks provided in this technical guide are intended to empower researchers to further investigate the potential of 3BP and to accelerate the development of this and other metabolism-targeted anti-cancer agents. As our understanding of the metabolic intricacies of cancer deepens, compounds like 3-Bromopyruvate will undoubtedly play a pivotal role in shaping the future of oncology.
References
- 1. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 3. "A novel mechanism of 3-bromopyruvate-induced cell death through target" by Zhao Chen [digitalcommons.library.tmc.edu]
- 4. Systemic administration of 3-bromopyruvate in treating disseminated aggressive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromopyruvate induces apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a critical orchestrator of the tumor microenvironment (TME). Predominantly expressed on cancer-associated fibroblasts (CAFs), FAP is intricately involved in tumor progression, metastasis, and immunosuppression, making it a highly attractive target for novel cancer diagnostics and therapeutics. This technical guide provides a comprehensive overview of FAP's multifaceted roles, the signaling pathways it modulates, and detailed experimental methodologies for its investigation.
Core Functions of FAP in the Tumor Microenvironment
FAP's influence on the TME is extensive, driven by its enzymatic and non-enzymatic functions. It is a key player in remodeling the extracellular matrix (ECM), suppressing anti-tumor immunity, promoting angiogenesis, and directly supporting tumor growth and invasion.
Enzymatic Activity and Substrate Degradation
FAP exhibits both dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activity, enabling it to cleave a variety of substrates at post-proline bonds. This enzymatic activity is crucial for its role in the TME.
Key FAP Substrates:
-
Extracellular Matrix Components: FAP degrades denatured type I and III collagen, facilitating tumor cell invasion and migration.[1] It also cleaves fibrillin-2 and extracellular matrix protein 1.[2]
-
Signaling Molecules: FAP can cleave and modulate the activity of signaling molecules such as fibroblast growth factor 21 (FGF-21) and α-2 antiplasmin.[2]
-
Chemokines: FAP has been shown to cleave C-X-C motif chemokine 5 (CXCL5).[3]
Extracellular Matrix Remodeling
By degrading key components of the ECM, FAP-positive CAFs create pathways for cancer cells to invade surrounding tissues and metastasize.[1] This remodeling also contributes to the increased stiffness of the tumor stroma, which can further promote tumor progression.
Immune Suppression
FAP-expressing CAFs are instrumental in creating an immunosuppressive TME. They achieve this through several mechanisms:
-
Secretion of Immunosuppressive Cytokines: FAP+ CAFs secrete cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which inhibit the function of anti-tumor T cells.[4]
-
Recruitment of Immunosuppressive Cells: FAP signaling can lead to the production of C-C motif chemokine ligand 2 (CCL2), which recruits myeloid-derived suppressor cells (MDSCs) to the TME, further dampening the anti-tumor immune response.[5]
-
Physical Barrier Formation: The dense ECM produced by FAP+ CAFs can act as a physical barrier, preventing immune cells from reaching the tumor cells.[4]
Angiogenesis
FAP expression is associated with increased tumor vascularization.[1] By remodeling the ECM and releasing pro-angiogenic factors, FAP-positive CAFs contribute to the formation of new blood vessels that supply the tumor with essential nutrients and oxygen.[1]
Tumor Growth and Invasion
Through its enzymatic and non-enzymatic functions, FAP directly and indirectly promotes tumor cell proliferation and invasion.[1] It can influence intracellular signaling pathways that control the cell cycle and proliferation.[2]
Quantitative Data Presentation
Table 1: FAP Expression in Various Cancer Types
| Cancer Type | Number of Samples (n) | Percentage of FAP-Positive Cases | Staining Intensity/Score | Reference |
| Breast Cancer | 1216 (pan-cancer analysis) | High expression noted | FAP intensity score | [1] |
| Pancreatic Cancer | 1216 (pan-cancer analysis) | High expression noted | FAP intensity score | [1] |
| Esophageal Cancer | 1216 (pan-cancer analysis) | High expression noted | FAP intensity score | [1] |
| Lung Cancer | 1216 (pan-cancer analysis) | High expression noted | FAP intensity score | [1] |
| Colorectal Cancer | 92 | 91% | Significantly higher in tumors vs. non-tumoral tissue | [6] |
| Cholangiocarcinoma (CCA) | 58 | 93.1% (moderate-strong stromal) | Scored by intensity (0-3) and percentage of stained area (0-4) | |
| Hepatocellular Carcinoma (HCC) - Primary | 142 | 29.6% (moderate-strong stromal) | Scored by intensity (0-3) and percentage of stained area (0-4) | [6] |
| Hepatocellular Carcinoma (HCC) - Metastatic | 28 | 60.7% (moderate-strong stromal) | Scored by intensity (0-3) and percentage of stained area (0-4) | [6] |
Table 2: Prognostic Significance of FAP Expression
| Cancer Type | Number of Studies/Patients | Hazard Ratio (HR) for Overall Survival (High vs. Low FAP) | 95% Confidence Interval (CI) | Key Finding | Reference |
| Solid Tumors (Meta-analysis) | 31 studies / 3,976 patients | 1.74 | 1.51–2.01 | High FAP expression is associated with poor overall survival. | [4] |
| Gastrointestinal Cancers (Meta-analysis) | 31 studies / 3,976 patients | 1.74 | 1.51–2.01 | Consistent association with poor OS across esophageal, pancreatic, colorectal, and gastric cancers. | [7] |
| Colorectal Cancer | - | 1.72 | 1.14–2.60 | High FAP expression is associated with shorter overall survival. | [7] |
| Pancreatic Cancer | - | 3.18 | 1.42–7.12 | High FAP expression is associated with shorter overall survival. | [7] |
| Non-Small Cell Lung Cancer | 135 patients | 2.56 (for PFS) | 1.69–3.87 | Higher FAP expression is associated with worse progression-free survival. | [8] |
| Solid Tumors (Meta-analysis) | 25 studies | 1.49 | 1.19–1.85 | High FAP expression is associated with poor overall survival. | [6] |
Signaling Pathways Involving FAP
FAP is a key node in several signaling pathways that drive tumor progression.
FAP-Mediated STAT3 Activation
In CAFs, FAP can form a complex with the urokinase plasminogen activator receptor (uPAR), leading to the activation of a signaling cascade involving Focal Adhesion Kinase (FAK), Src, and Janus Kinase 2 (JAK2). This culminates in the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] Activated STAT3 then promotes the transcription of pro-inflammatory and pro-tumoral genes, including CCL2, which recruits immunosuppressive myeloid cells to the TME.[5][9]
Interaction with TGF-β Signaling
The expression of FAP itself can be induced by TGF-β, a key cytokine in the TME.[10] TGF-β signaling, primarily through the canonical SMAD pathway, can upregulate FAP transcription in various stromal and cancer cells.[10] This creates a positive feedback loop where TGF-β promotes the expansion of a FAP-positive CAF population, which in turn contributes to a pro-tumoral and immunosuppressive microenvironment.
Experimental Protocols
Immunohistochemical (IHC) Staining of FAP in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the detection of FAP protein in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (3% H₂O₂)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary anti-FAP antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.[3]
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat in a microwave at high power for 5 minutes, followed by medium power for 15 minutes.[3]
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with Hydrogen Peroxide Block for 10-15 minutes.[3]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration.
-
Incubate overnight at 4°C.[3]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes.[3]
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with DAB substrate solution until the desired brown color develops.[3]
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-5 minutes.[3]
-
Rinse with tap water.
-
-
Dehydration and Mounting:
Fluorometric FAP Enzymatic Activity Assay
This assay measures the endopeptidase activity of FAP using a fluorogenic substrate.
Materials:
-
Recombinant human FAP (rhFAP)
-
FAP assay buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Dilute rhFAP to a working concentration (e.g., 0.2 µg/mL) in FAP assay buffer.
-
Dilute the fluorogenic substrate to a working concentration (e.g., 100 µM) in FAP assay buffer.[11]
-
-
Assay Setup:
-
Add 50 µL of diluted rhFAP to each well of the black microplate.
-
Include a substrate blank control containing 50 µL of FAP assay buffer without the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted substrate to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence in kinetic mode for at least 5 minutes, with readings taken every 30-60 seconds.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Subtract the Vmax of the substrate blank from the Vmax of the samples.
-
Convert the relative fluorescence units (RFU) per minute to pmol of product per minute using a standard curve of the free fluorophore (e.g., AMC).
-
Calculate the specific activity (pmol/min/µg of FAP).[11]
-
References
- 1. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nordicbiosite.com [nordicbiosite.com]
- 6. Predicting fibroblast activation protein overexpression in the overall survival rate of cancer patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review and meta-analysis of the prognostic role of fibroblast-activation protein in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast activation protein in the tumor microenvironment predicts outcomes of PD-1 blockade therapy in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - The association between FAP expression and the overall survival of patients with solid tumors. - figshare - Figshare [figshare.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Preclinical Studies on 3BP-4089: Information Not Publicly Available
Following a comprehensive search for preclinical studies on the compound designated 3BP-4089, no specific data or publications were identified. This suggests that information regarding the preclinical development of this particular agent is not currently in the public domain.
The search for "preclinical studies on this compound" and related terms did not yield any specific results for a compound with this name. The retrieved information pertained to other therapeutic agents or general methodologies in preclinical research. It is possible that this compound is an internal codename for a compound that has not yet been publicly disclosed, is in a very early stage of development with no published data, or that the designation may contain a typographical error.
Without accessible preclinical data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is an internal project or to verify the compound's designation. Should this be a compound from a corporate or academic entity, future publications or presentations from that organization would be the likely source of forthcoming information.
Methodological & Application
Application Notes and Protocols for PET Imaging with [⁶⁸Ga]Ga-DOTA-3BP-4089
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-4089 is a highly potent peptide-based inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of cancers. The selective expression of FAP on CAFs makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. For Positron Emission Tomography (PET) imaging, this compound is conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to enable stable radiolabeling with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga). The resulting radiotracer, [⁶⁸Ga]Ga-DOTA-3BP-4089, allows for non-invasive visualization and quantification of FAP expression in tumors, which can be valuable for cancer diagnosis, staging, and monitoring treatment response.
Signaling Pathway of Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a key component of the tumor microenvironment and contributes to cancer progression through various mechanisms, including the remodeling of the extracellular matrix (ECM) and the activation of pro-tumorigenic signaling pathways.[1][2][3] FAP's enzymatic activity degrades components of the ECM, which facilitates tumor cell invasion and metastasis.[2][3] Additionally, FAP can influence intracellular signaling cascades that promote cancer cell proliferation, survival, and migration, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Ras-ERK pathways.[3][4][5] The diagram below illustrates the central role of FAP in the tumor microenvironment.
Experimental Protocols
Radiolabeling of DOTA-3BP-4089 with Gallium-68
This protocol describes the manual radiolabeling of the DOTA-conjugated FAP inhibitor peptide, this compound, with Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
DOTA-3BP-4089 peptide precursor
-
⁶⁸Ge/⁶⁸Ga generator (e.g., TiO₂-based)
-
Sterile 0.1 M HCl for generator elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Cation exchange cartridge (e.g., SCX)
-
5 M NaCl/0.1 M HCl solution
-
Sterile reaction vial (1.5 mL)
-
Heating block
-
Dose calibrator
-
Radio-TLC or Radio-HPLC system for quality control
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of DOTA-3BP-4089 in sterile water at a concentration of 1 mg/mL.
-
Ensure all other solutions are sterile and pyrogen-free.
-
-
⁶⁸Ga Elution and Purification:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of sterile 0.1 M HCl according to the manufacturer's instructions.
-
Pass the ⁶⁸Ga eluate through a cation exchange cartridge to trap the [⁶⁸Ga]Ga³⁺.
-
Wash the cartridge with 5 mL of sterile water to remove any breakthrough of ⁶⁸Ge.
-
Elute the purified [⁶⁸Ga]Ga³⁺ from the cartridge with 0.5 mL of 5 M NaCl/0.1 M HCl solution directly into a sterile reaction vial.
-
-
Radiolabeling Reaction:
-
To the reaction vial containing the purified [⁶⁸Ga]Ga³⁺, add 20-30 µg of the DOTA-3BP-4089 peptide precursor solution.
-
Add 150-200 µL of 1 M sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Gently mix the contents of the vial.
-
Place the reaction vial in a heating block pre-heated to 95°C and incubate for 5-10 minutes.[6]
-
-
Purification of [⁶⁸Ga]Ga-DOTA-3BP-4089 (if necessary):
-
After incubation, cool the reaction vial to room temperature.
-
For many DOTA-peptide labelings, if the radiochemical purity is high (>95%), further purification may not be necessary for preclinical studies. For clinical applications, a final purification step using a C18 Sep-Pak cartridge is often employed to remove unlabeled peptide and any hydrophilic impurities.
-
-
Final Formulation:
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial for injection.
-
The final formulation is typically in a saline solution suitable for intravenous administration.
-
Quality Control
Radiochemical Purity (RCP):
-
Method: Radio-Thin Layer Chromatography (Radio-TLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC).
-
Radio-TLC System:
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: 0.1 M citrate (B86180) buffer (pH 5.5).
-
Analysis: [⁶⁸Ga]Ga-DOTA-3BP-4089 remains at the origin (Rf = 0.0-0.1), while free [⁶⁸Ga]Ga³⁺ moves with the solvent front (Rf = 0.9-1.0).
-
-
Acceptance Criterion: Radiochemical purity should be ≥ 95%.
pH:
-
Method: pH-indicator strips.
-
Acceptance Criterion: The pH of the final product should be between 4.5 and 7.5.
Radionuclidic Purity:
-
Method: Gamma spectroscopy to check for ⁶⁸Ge breakthrough.
-
Acceptance Criterion: ⁶⁸Ge breakthrough should be < 0.001%.
Data Presentation
The following tables summarize the expected quantitative data for the radiolabeling of DOTA-3BP-4089 with ⁶⁸Ga.
Table 1: Radiolabeling Efficiency and Yield
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | > 90% |
| Radiochemical Purity | > 95% |
| Specific Activity | 15-20 GBq/µmol |
| Synthesis Time | 15-20 minutes |
Table 2: Quality Control Specifications
| Parameter | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Purity (⁶⁸Ge) | < 0.001% |
| Sterility | Sterile |
| Endotoxin Level | < 10 EU/mL |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and quality control of [⁶⁸Ga]Ga-DOTA-3BP-4089.
References
- 1. aimed-analytics.com [aimed-analytics.com]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3BP-4089 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide for assessing the cytotoxic and apoptotic effects of 3BP-4089, a novel investigational agent, on cancer cell lines. Detailed protocols for common cell viability, apoptosis, and protein analysis assays are included, along with data presentation guidelines and a schematic of the compound's putative signaling pathway.
Introduction
This compound is a synthetic small molecule inhibitor targeting the Janus kinase (JAK) family of tyrosine kinases, with high selectivity for JAK2. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in the pathogenesis of various malignancies, including triple-negative breast cancer (TNBC) and other solid tumors.[1][2] By inhibiting JAK2, this compound is hypothesized to block the downstream activation of STAT3, a key transcription factor that promotes the expression of genes involved in cell cycle progression and apoptosis resistance. These notes outline the methodologies to quantify the effects of this compound on cell viability and to elucidate its mechanism of action through the analysis of key protein markers.
Data Presentation
Quantitative data from cell viability and apoptosis assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for tabulating the half-maximal inhibitory concentration (IC50) values and apoptosis induction data for this compound.
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| BT549 | Triple-Negative Breast Cancer | MTT | 72 | 5.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 72 | 7.8 |
| A431 | Epidermoid Carcinoma | MTT | 72 | 15.6 |
| Jurkat | T-cell Leukemia | CCK-8 | 48 | 25.1 |
Table 2: Apoptosis Induction by this compound in BT549 Cells (24-hour treatment)
| This compound Conc. (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 3.5 ± 0.8 | 1.2 ± 0.3 | 4.7 ± 1.1 |
| 2.5 | 12.8 ± 2.1 | 3.5 ± 0.7 | 16.3 ± 2.8 |
| 5.0 | 25.6 ± 3.5 | 8.9 ± 1.5 | 34.5 ± 5.0 |
| 10.0 | 42.1 ± 4.2 | 15.4 ± 2.3 | 57.5 ± 6.5 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to assess the effect of this compound on cell proliferation and viability. The MTT assay measures the metabolic activity of viable cells.[3][4][5]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., BT549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.[6]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the JAK/STAT pathway following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% Tris-glycine gels)[8]
-
Transfer buffer
-
PVDF or nitrocellulose membrane[9]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies[10]
-
ECL (Enhanced Chemiluminescence) detection reagent[9]
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.[11] Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with diluted primary antibody in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add ECL reagent to the membrane and visualize the protein bands using an imaging system.[9] The intensity of the bands can be quantified using densitometry software.
Signaling Pathway
References
- 1. C/EBPβ regulates the JAK/STAT signaling pathway in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. protocols.io [protocols.io]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols: 3BP-4089 for In Vivo Tumor Model Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-4089 is a highly potent peptide with a strong affinity for Fibroblast Activation Protein (FAP), a cell-surface serine protease.[1][2] FAP is minimally expressed in healthy adult tissues but is significantly overexpressed in the stroma of a wide variety of solid tumors, making it an attractive target for diagnostic imaging and therapeutic applications in oncology.[1][2] While this compound is frequently conjugated with radionuclides for PET/CT imaging, its peptide nature allows for versatile bioconjugation with near-infrared (NIR) fluorescent dyes for in vivo optical imaging.[3] This document provides detailed application notes and protocols for the use of a NIR-conjugated this compound for preclinical in vivo tumor model imaging.
The protocols outlined below are based on the conjugation of this compound with a generic near-infrared (NIR) dye emitting in the 700-900 nm range, which offers advantages of deeper tissue penetration and lower autofluorescence.
Mechanism of Action: FAP-Targeted Imaging
The utility of this compound in tumor imaging stems from its high-affinity binding to FAP expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. Upon systemic administration, the this compound-NIR dye conjugate circulates throughout the body and preferentially accumulates at the tumor site due to this specific molecular interaction. This active targeting mechanism leads to a high concentration of the fluorescent probe within the tumor, enabling clear visualization against the surrounding healthy tissue.
Caption: Workflow of this compound-NIR targeting FAP in the tumor microenvironment.
Data Presentation: Quantitative Analysis of In Vivo Imaging
The following tables summarize hypothetical but representative quantitative data from preclinical studies using a this compound-NIR conjugate in a xenograft mouse model.
Table 1: Biodistribution of this compound-NIR Conjugate
| Organ | Mean % Injected Dose/Gram (± SD) at 24h Post-Injection |
| Tumor | 12.5 ± 2.1 |
| Blood | 0.8 ± 0.2 |
| Liver | 3.2 ± 0.7 |
| Spleen | 1.5 ± 0.4 |
| Kidneys | 2.8 ± 0.6 |
| Lungs | 1.1 ± 0.3 |
| Muscle | 0.5 ± 0.1 |
Table 2: Tumor-to-Background Ratios (TBR) Over Time
| Time Post-Injection | Tumor-to-Muscle Ratio (± SD) | Tumor-to-Skin Ratio (± SD) |
| 2 hours | 3.1 ± 0.5 | 2.5 ± 0.4 |
| 6 hours | 5.8 ± 0.9 | 4.9 ± 0.7 |
| 12 hours | 8.2 ± 1.2 | 7.1 ± 1.0 |
| 24 hours | 10.5 ± 1.5 | 9.3 ± 1.3 |
| 48 hours | 9.8 ± 1.4 | 8.7 ± 1.2 |
Experimental Protocols
Protocol 1: Preparation of this compound-NIR Dye Conjugate
This protocol outlines the conjugation of this compound peptide with an NHS-ester functionalized near-infrared fluorescent dye.
Materials:
-
This compound peptide
-
NHS-ester functionalized NIR dye (e.g., Cy7 NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lyophilizer
Procedure:
-
Dissolve 1 mg of this compound peptide in 200 µL of anhydrous DMF.
-
Add 5 µL of DIPEA to the peptide solution to adjust the pH to ~8.0-8.5.
-
Dissolve 1.5 molar equivalents of the NHS-ester NIR dye in 100 µL of anhydrous DMF.
-
Add the dye solution to the peptide solution dropwise while gently vortexing.
-
Allow the reaction to proceed for 2 hours at room temperature in the dark.
-
Purify the conjugate using a PD-10 size-exclusion column equilibrated with PBS to remove unconjugated dye.
-
Collect the fractions containing the labeled peptide.
-
Confirm conjugation and purity via HPLC and mass spectrometry.
-
Lyophilize the purified conjugate for storage.
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice
This protocol details the procedure for systemic administration of the this compound-NIR conjugate and subsequent fluorescent imaging in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound-NIR dye conjugate, reconstituted in sterile PBS
-
In vivo imaging system equipped with appropriate NIR laser and filters
-
Anesthesia system (e.g., isoflurane)
-
Insulin syringes (29G)
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% in oxygen).
-
Acquire a baseline pre-injection fluorescence image of the mouse.
-
Administer 10 nmol of the this compound-NIR conjugate in 100 µL of sterile PBS via tail vein injection.
-
At desired time points (e.g., 2, 6, 12, 24, and 48 hours) post-injection, anesthetize the mouse and perform whole-body fluorescence imaging.
-
Ensure consistent imaging parameters (laser power, exposure time, filter set) across all time points and animals.
-
After the final imaging session, euthanize the mouse according to institutional guidelines.
-
For biodistribution studies, dissect major organs and the tumor, and image them ex vivo to quantify fluorescence intensity.
Caption: Step-by-step workflow for in vivo imaging with this compound-NIR.
Conclusion
The this compound peptide, when conjugated to a near-infrared fluorescent dye, serves as a powerful tool for the non-invasive in vivo imaging of FAP-positive tumors. Its high specificity and the favorable properties of NIR imaging allow for high-contrast visualization of tumor margins and monitoring of tumor progression in preclinical models. The protocols provided herein offer a framework for the successful application of this technology in oncological research and drug development.
References
Application Notes and Protocols for 3BP-4089 Conjugation with Therapeutic Agents
Introduction
The conjugation of therapeutic agents to targeting moieties represents a significant advancement in drug delivery, aiming to enhance efficacy while minimizing off-target toxicity. This document provides a detailed overview of the application and protocols for the conjugation of a theoretical entity, designated 3BP-4089, with various therapeutic agents. Given the absence of specific information for a compound with the identifier "this compound" in the current scientific literature, this document will outline general yet robust strategies and protocols that are widely applicable in the field of bioconjugation, particularly for antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). These methodologies are based on established chemical principles and can be adapted once the specific chemical nature of this compound is known.
Section 1: Principles of this compound Conjugation
The successful conjugation of this compound to a therapeutic agent hinges on three key components: the targeting moiety (assumed to be represented by this compound, likely an antibody or a peptide), the therapeutic agent (payload), and a chemical linker that connects them. The linker is a critical element that ensures the stability of the conjugate in circulation and allows for the specific release of the payload at the target site.
Targeted Drug Delivery Mechanism
The fundamental principle of this targeted therapy is to leverage the specificity of the this compound moiety to deliver a potent therapeutic agent directly to diseased cells or tissues, thereby increasing the therapeutic index. This approach is particularly valuable in oncology, where cytotoxic agents can be directed to tumor cells, sparing healthy tissues. The process typically involves the binding of the this compound conjugate to a specific antigen or receptor on the target cell surface, followed by internalization of the conjugate-receptor complex. Once inside the cell, the therapeutic agent is released from the conjugate to exert its cytotoxic effect.
Section 2: Linker Chemistries for this compound Conjugation
The choice of linker chemistry is paramount and depends on the desired release mechanism of the therapeutic agent. Linkers can be broadly categorized as cleavable or non-cleavable.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions prevalent at the target site, such as low pH in endosomes and lysosomes, or the presence of specific enzymes.[1][2]
-
Acid-Labile Linkers: These linkers, such as hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), releasing the drug intracellularly.[1]
-
Enzyme-Cleavable Linkers: Dipeptide linkers, for instance, can be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1]
Non-Cleavable Linkers: These linkers result in the release of the drug along with the linker and a part of the targeting moiety after proteolytic degradation of the antibody or peptide backbone within the lysosome.[2] This strategy can sometimes be advantageous in reducing off-target toxicity.[2]
Table 1: Comparison of Linker Chemistries for this compound Conjugation
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| Cleavable | |||
| Hydrazone | Acid hydrolysis | Efficient release in acidic intracellular compartments.[1] | Potential for premature release in circulation. |
| Dipeptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | High tumor cell specificity due to enzyme overexpression.[1] | Efficacy dependent on enzyme expression levels. |
| Non-Cleavable | |||
| Thioether (Maleimide-based) | Proteolytic degradation of the antibody/peptide.[2] | High stability in circulation, lower off-target toxicity.[2] | Released drug-linker-amino acid adduct must retain activity. |
Section 3: Experimental Protocols for this compound Conjugation
The following protocols are generalized and should be optimized based on the specific properties of this compound and the chosen therapeutic agent.
Protocol 1: Thiol-Maleimide Conjugation
This is a widely used method for site-specific conjugation to cysteine residues within an antibody or peptide.
Materials:
-
This compound (containing free thiol groups or engineered cysteines)
-
Maleimide-activated therapeutic agent
-
Reduction reagent (e.g., TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reduction of this compound (if necessary): If this compound contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP in conjugation buffer for 1-2 hours at room temperature.
-
Purification of Reduced this compound: Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Immediately add the maleimide-activated therapeutic agent to the reduced this compound at a molar ratio of 5:1 to 10:1 (therapeutic agent:this compound).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 10-fold molar excess of N-acetyl cysteine to quench any unreacted maleimide (B117702) groups.
-
Purification of the Conjugate: Purify the this compound conjugate using size-exclusion chromatography to remove unreacted therapeutic agent and other small molecules.[]
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) or drug-to-peptide ratio (DPR), purity, and functional activity.
Protocol 2: Amine-NHS Ester Conjugation
This method targets primary amines (lysine residues) on the surface of this compound.
Materials:
-
This compound (in an amine-free buffer)
-
NHS ester-activated therapeutic agent
-
Conjugation Buffer: Bicarbonate buffer, pH 8.0-8.5
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Exchange the buffer of the this compound solution to the conjugation buffer.
-
Conjugation Reaction: Add the NHS ester-activated therapeutic agent to the this compound solution at a molar ratio of 5:1 to 20:1 (therapeutic agent:this compound).
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Add Tris or glycine (B1666218) to a final concentration of 50-100 mM to quench the reaction.
-
Purification of the Conjugate: Purify the this compound conjugate using size-exclusion chromatography.[]
-
Characterization: Analyze the conjugate for DAR/DPR, purity, and biological activity.
Section 4: Visualization of Workflows and Pathways
Diagram 1: General Workflow for this compound Conjugation
Caption: A generalized workflow for the conjugation of this compound with a therapeutic agent.
Diagram 2: Targeted Delivery and Intracellular Drug Release
Caption: Signaling pathway of targeted delivery and intracellular release of the therapeutic agent.
Section 5: Data Presentation
Quantitative data from conjugation experiments should be meticulously recorded and presented for comparative analysis.
Table 2: Characterization of this compound Conjugates
| Conjugate ID | This compound Batch | Therapeutic Agent | Linker Type | Molar Ratio (Drug:this compound) | Drug-to-Antibody/Peptide Ratio (DAR/DPR) | Purity (%) | Aggregation (%) |
| 3BP-C001 | A | Doxorubicin | Hydrazone | 10:1 | 3.5 | 98 | < 2 |
| 3BP-C002 | A | MMAE | Val-Cit | 8:1 | 3.8 | 99 | < 1 |
| 3BP-C003 | B | DM1 | Thioether | 5:1 | 2.1 | 97 | < 3 |
The conjugation of therapeutic agents to a targeting moiety like this compound holds immense promise for the development of next-generation targeted therapies. The protocols and principles outlined in this document provide a foundational framework for researchers and drug development professionals. It is imperative to underscore that the successful development of a this compound conjugate will necessitate empirical optimization of reaction conditions and thorough characterization of the final product to ensure its safety, stability, and efficacy. The provided diagrams and tables serve as templates for organizing experimental workflows and presenting critical data in a clear and comparative manner. Future work should focus on elucidating the specific chemical characteristics of this compound to tailor these general protocols for optimal performance.
References
Application Note: Protocol for Stability Testing of 3BP-4089
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the stability testing of 3BP-4089, a novel therapeutic peptide. Stability testing is a critical component of drug development, providing essential data on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] The data generated from these studies are fundamental for determining the shelf-life, recommended storage conditions, and re-test periods for this compound.[1][2][3]
This protocol is designed based on the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for new drug substances and products and Q5C for biotechnological/biological products, to ensure regulatory compliance and robust scientific assessment.[1][4][5][6] Due to the peptide nature of this compound, this protocol also incorporates best practices for handling and analyzing therapeutic peptides to address common degradation pathways such as oxidation, hydrolysis, and aggregation.[6][7][8]
Materials and Equipment
Reagents
-
This compound Drug Substance (DS) and Drug Product (DP)
-
Reference Standard (RS) of this compound
-
HPLC-grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Formic acid, HPLC-grade
-
Sodium phosphate (B84403) (monobasic and dibasic)
-
Sodium chloride
-
Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment
-
High-purity nitrogen or argon gas
Equipment
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detector
-
Size-Exclusion Chromatography (SEC) system
-
Capillary Electrophoresis (CE) system
-
Circular Dichroism (CD) Spectropolarimeter
-
Freeze-dryer (for lyophilized product)
-
-20°C and -80°C freezers
Experimental Protocols
Long-Term and Accelerated Stability Studies
Objective: To establish the shelf-life and recommended storage conditions for this compound.
Methodology:
-
A minimum of three batches of this compound drug substance and drug product should be placed on stability.
-
Samples should be stored in the proposed commercial packaging.
-
The storage conditions and testing frequencies are outlined in the tables below. The frequency of testing for long-term studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9][10]
Table 1: Stability Conditions for this compound Drug Substance (DS)
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 25°C / 60% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C / 75% RH | 0, 3, 6 months |
Table 2: Stability Conditions for this compound Drug Product (DP) - Liquid Formulation
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 25°C / 60% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C / 75% RH | 0, 3, 6 months |
Table 3: Stability Conditions for this compound Drug Product (DP) - Lyophilized Powder
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C / 65% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C / 75% RH | 0, 3, 6 months |
Stress Testing (Forced Degradation)
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.[1]
Methodology:
Stress testing should be performed on a single batch of the drug substance.[1]
-
Acid/Base Hydrolysis: Incubate this compound solution in 0.1N HCl and 0.1N NaOH at room temperature and 60°C. Analyze at appropriate time points.
-
Oxidation: Treat this compound solution with 0.1% hydrogen peroxide at room temperature. Protect from light.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in both dry and humid conditions.
-
Photostability: Expose this compound (solid and in solution) to a light source according to ICH Q1B guidelines.
Table 4: Forced Degradation Conditions and Analytical Plan
| Stress Condition | Parameters | Analytical Methods |
| Acid Hydrolysis | 0.1N HCl, RT & 60°C | RP-HPLC, LC-MS |
| Base Hydrolysis | 0.1N NaOH, RT & 60°C | RP-HPLC, LC-MS |
| Oxidation | 0.1% H2O2, RT | RP-HPLC, LC-MS |
| Thermal | 80°C, dry & 75% RH | RP-HPLC, SEC-HPLC, Karl Fischer |
| Photostability | ICH Q1B Option 2 | RP-HPLC, SEC-HPLC, UV-Vis |
Analytical Methods
A suite of validated, stability-indicating analytical methods must be used.[1]
Table 5: Analytical Methods for this compound Stability Testing
| Test | Method | Purpose |
| Appearance | Visual Inspection | Assess changes in color, clarity, and presence of particulates. |
| Purity/Impurity | RP-HPLC | Quantify the active ingredient and detect degradation products. |
| Aggregation | SEC-HPLC | Monitor the formation of dimers and higher-order aggregates. |
| Identity | Mass Spectrometry | Confirm the molecular weight of the peptide. |
| Structure | Circular Dichroism | Evaluate the secondary and tertiary structure of the peptide.[6] |
| Potency | Cell-based Bioassay | Determine the biological activity of the peptide. |
| pH | pH Meter | Monitor changes in the formulation's pH. |
| Water Content | Karl Fischer Titration | Measure the residual moisture in lyophilized products. |
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison and trend analysis.
Table 6: Example Stability Data Summary for this compound (Long-Term, 2-8°C)
| Time Point (months) | Purity by RP-HPLC (%) | Total Impurities (%) | Aggregates by SEC-HPLC (%) | Potency (% of Initial) | pH |
| 0 | 99.8 | 0.2 | 0.1 | 100 | 6.5 |
| 3 | 99.7 | 0.3 | 0.1 | 99 | 6.5 |
| 6 | 99.6 | 0.4 | 0.2 | 98 | 6.4 |
| 12 | 99.4 | 0.6 | 0.3 | 97 | 6.4 |
| 24 | 99.0 | 1.0 | 0.5 | 95 | 6.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the stability testing of this compound.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway activated by this compound.
Conclusion
This protocol provides a robust framework for assessing the stability of the novel therapeutic peptide this compound. Adherence to these guidelines will ensure the generation of high-quality data suitable for regulatory submissions and for establishing appropriate storage, handling, and shelf-life parameters for this compound. The specific analytical methods and stress conditions may require optimization based on the unique physicochemical properties of the molecule.
References
- 1. database.ich.org [database.ich.org]
- 2. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nordscipeptides.com [nordscipeptides.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. asean.org [asean.org]
Application Notes & Protocols: Biodistribution Studies of 3BP-4089 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of the novel therapeutic agent, 3BP-4089, in murine models. Understanding the absorption, distribution, metabolism, and elimination (ADME) of a new chemical entity is a critical step in preclinical drug development. Murine pharmacokinetic (PK) and biodistribution studies are essential for evaluating the systemic exposure and tissue-specific accumulation of a compound, which helps in guiding clinical studies and establishing a therapeutic window.[1] This document outlines the necessary methodologies for animal handling, dosing, sample collection, and analysis to generate a complete PK profile and assess tissue distribution.
I. Data Presentation: Pharmacokinetics and Biodistribution of this compound
Quantitative data from biodistribution studies should be summarized for clear interpretation and comparison. The following tables represent typical data structures for presenting pharmacokinetic parameters and tissue distribution.
Table 1: Pharmacokinetic Parameters of this compound in Mice
This table summarizes the key pharmacokinetic parameters of this compound following a single intravenous administration.
| Parameter | Unit | Value (Mean ± SD) | Description |
| Cmax | ng/mL | [Insert Value] | Maximum plasma concentration. |
| Tmax | h | [Insert Value] | Time to reach maximum plasma concentration. |
| AUC(0-t) | ng·h/mL | [Insert Value] | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | ng·h/mL | [Insert Value] | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | h | [Insert Value] | Terminal half-life of the drug. |
| CL | mL/h/kg | [Insert Value] | Systemic clearance of the drug from the body. |
| Vd | L/kg | [Insert Value] | Apparent volume of distribution. |
Table 2: Tissue Distribution of this compound in Mice at 24h Post-Administration
This table shows the concentration of this compound in various tissues, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | % Injected Dose per Gram (%ID/g) (Mean ± SD) |
| Blood | [Insert Value] |
| Heart | [Insert Value] |
| Lungs | [Insert Value] |
| Liver | [Insert Value] |
| Spleen | [Insert Value] |
| Kidneys | [Insert Value] |
| Brain | [Insert Value] |
| Muscle | [Insert Value] |
| Adipose Tissue | [Insert Value] |
| Tumor | [Insert Value] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biodistribution studies.
Animal Models
-
Species and Strain: Athymic nude mice (nu/nu) are commonly used for xenograft models.[2] For general biodistribution without tumor models, strains like BALB/c or C57BL/6 can be utilized.
-
Age and Weight: Mice are typically 8-12 weeks old.[1]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with a standard diet and water ad libitum.[1]
-
Tumor Implantation (if applicable): For tumor-bearing models, human tumor cells (e.g., LS174T, SK-N-BE(2)) are implanted subcutaneously.[2][3][4] Studies typically commence when tumors reach a specified size (e.g., 8-10 mm in diameter).[2]
Dosing and Administration
-
Formulation: this compound should be formulated in a suitable vehicle for administration (e.g., saline, PBS with a solubilizing agent).
-
Dose Calculation: The volume of the drug to be injected is calculated based on the body weight of each mouse.[1]
-
Route of Administration: Intravenous (e.g., via the tail vein) administration is common for assessing distribution without absorption factors.[5] Other routes like intraperitoneal or oral can also be used depending on the intended clinical application.
Sample Collection
A serial bleeding protocol allows for the collection of multiple blood samples from a single mouse, which reduces animal usage and inter-animal variability.[1]
-
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) after drug administration.[6]
-
Methods for blood collection include submandibular vein (cheek) bleed and orbital venous plexus sampling.[1]
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).[6]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[6]
-
-
Tissue Harvesting:
-
At the end of the study (e.g., at 6, 24, and 48 hours), animals are euthanized via an approved method such as CO2 asphyxiation.[1][2]
-
A terminal blood sample is collected via cardiac puncture.[1][6]
-
Organs of interest (liver, spleen, kidneys, lungs, heart, brain, tumor, etc.) are excised, weighed, and flash-frozen in liquid nitrogen or stored appropriately for analysis.[2]
-
Sample Analysis
The concentration of this compound in plasma and tissue homogenates is quantified using a validated analytical method.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in biological matrices.[7]
-
Sample Preparation:
-
Plasma samples may require protein precipitation or solid-phase extraction.
-
Tissue samples are first homogenized. The drug is then extracted from the homogenate using an appropriate solvent.
-
-
LC-MS/MS Method:
-
Chromatography: A suitable LC column (e.g., C18) is used to separate the analyte from matrix components. A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives like formic acid is common.[6][7]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis.[7]
-
III. Visualizations
Experimental Workflow
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin-targeting TAX2 peptide impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel approach to the preclinical assessment of novel anti-cancer drugs | NC3Rs [nc3rs.org.uk]
- 5. No Interference of H9 Extract on Trastuzumab Pharmacokinetics in Their Combinations [mdpi.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of FAP-positive Tissues using 3BP-4089
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). This differential expression makes FAP an attractive target for cancer diagnostics and therapeutics. 3BP-4089 is a potent and specific peptide-based ligand that targets FAP. These application notes provide a comprehensive guide for the use of this compound in immunohistochemistry (IHC) to detect FAP-positive tissues. While this compound is often utilized for theranostic purposes when conjugated to radionuclides, this guide focuses on its application as a primary detection reagent in an IHC workflow, likely through conjugation to a fluorophore or biotin (B1667282) for signal visualization.
Data Presentation
The expression of FAP varies across different cancer types. The following tables summarize the prevalence of FAP expression as determined by immunohistochemistry in various malignancies, providing a reference for expected staining patterns when using this compound.
Table 1: FAP Expression in Various Human Cancers
| Cancer Type | Number of Samples (n) | Percentage of FAP-Positive Cases | Staining Intensity/Score |
| Cholangiocarcinoma (CCA) | 58 | 93.1% (moderate-strong stromal) | Scored by intensity (0-3) and percentage of stained area (0-4) |
| Extrahepatic Metastatic HCC | 28 | 60.7% (moderate-strong stromal) | Scored as negative, weak, moderate, or strong |
| Primary HCC | 142 | 29.6% (moderate-strong stromal) | Scored as negative, weak, moderate, or strong |
| Breast Cancer | Not Specified | High Expression Noted | Intensity scores up to 105 |
| Pancreatic Cancer | Not Specified | High Expression Noted | Not Specified |
| Esophageal Cancer | Not Specified | High Expression Noted | Not Specified |
| Lung Cancer | Not Specified | High Expression Noted | Not Specified |
| Gliosarcoma | 13 | Significantly more FAP than glioblastoma | Semiquantitative scoring (0-3) |
| Glioblastoma | Not Specified | Expression confined to perivascular space | Semiquantitative scoring (0-3) |
Table 2: Quantitative Analysis of FAP Expression by IHC Score
| Cancer Type | FAP Immunohistochemistry Score (Mean) | Correlation with 68Ga-FAPi-46 PET SUVmax |
| Pancreatic Cancer | High | Positive Correlation (r = 0.781) |
| Esophageal Cancer | High | Positive Correlation (r = 0.781) |
| Breast Cancer | High | Positive Correlation (r = 0.781) |
| Colorectal Cancer | Variable | Not Specified |
| Head and Neck Cancer | Variable | Not Specified |
| Gastric Cancer | Variable | Not Specified |
| Uterine Cancer | Variable | Not Specified |
Experimental Protocols
The following protocols are provided as a guideline and should be optimized for your specific experimental conditions, including the specific label (e.g., fluorophore, biotin) conjugated to this compound.
Protocol 1: Fluorescent Immunohistochemistry using a Fluorophore-labeled this compound
This protocol assumes this compound is directly conjugated to a fluorescent dye.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Fluorophore-labeled this compound
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with deionized water and then with Wash Buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding.
-
-
Primary Probe Incubation:
-
Dilute the fluorophore-labeled this compound in a suitable buffer (e.g., PBS with 1% BSA) to the predetermined optimal concentration. Initial optimization may start in the range of 1-10 µM.
-
Incubate the slides with the diluted probe overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
-
Counterstaining:
-
Incubate slides with DAPI solution for 5 minutes at room temperature.
-
Rinse with Wash Buffer.
-
-
Mounting:
-
Apply a coverslip using an antifade mounting medium.
-
-
Visualization:
-
Examine the slides under a fluorescence microscope using the appropriate filter sets for the chosen fluorophore and DAPI. FAP staining is expected in the cytoplasm and on the membrane of cancer-associated fibroblasts in the tumor stroma.
-
Protocol 2: Chromogenic Immunohistochemistry using a Biotinylated this compound
This protocol assumes this compound is conjugated to biotin.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Endogenous Peroxidase Blocking Solution (e.g., 3% H2O2 in methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Biotinylated this compound
-
Streptavidin-HRP (Horseradish Peroxidase)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Permanent mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow steps 1a-1e from Protocol 1.
-
-
Antigen Retrieval:
-
Follow steps 2a-2d from Protocol 1.
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in Endogenous Peroxidase Blocking Solution for 10-15 minutes at room temperature.
-
Rinse with deionized water and then Wash Buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Probe Incubation:
-
Dilute the biotinylated this compound in a suitable buffer to the optimal concentration. Initial optimization may start in the range of 1-10 µM.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Detection:
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP for 30-60 minutes at room temperature.
-
-
Signal Development:
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Incubate until the desired brown color intensity is reached (typically 1-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and apply a coverslip using a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope.
-
Mandatory Visualizations
Caption: Immunohistochemistry workflow for this compound.
Caption: Key FAP signaling pathways in cancer.
Application Notes and Protocols for 3BP-4089 Studies Using Fibroblast Activation Protein (FAP) Expressing Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a majority of epithelial tumors, including breast, lung, pancreatic, and colorectal cancers.[1] Its expression in healthy adult tissues is minimal, making it an attractive target for diagnostic and therapeutic applications in oncology.[2] FAP plays a crucial role in remodeling the extracellular matrix, which promotes tumor growth, invasion, and metastasis.[1] 3BP-4089 is a potent peptide that targets FAP and is designed for theranostic applications, often conjugated with radionuclides for imaging and therapy.[3] These application notes provide detailed protocols for utilizing FAP-expressing cell lines to study the binding and activity of this compound and other FAP inhibitors.
Data Presentation: FAP-Expressing Cell Lines and Inhibitor Affinities
A variety of cell lines are available for studying FAP-targeted agents. These include commercially available engineered cell lines that overexpress FAP and cancer cell lines with endogenous FAP expression. The choice of cell line can be critical for experimental outcomes, as FAP expression levels can vary significantly.
Table 1: Characteristics of Common FAP-Expressing Cell Lines
| Cell Line | Type | FAP Expression Level | Comments |
| HEK293-huFAP | Human Embryonic Kidney (Engineered) | High (~123,000 molecules/cell)[1][4] | Stable recombinant cell line with consistent, high-level FAP expression. Ideal for binding and screening assays. |
| HT1080-huFAP | Human Fibrosarcoma (Engineered) | High (95% FAP positive)[5] | Paired with FAP-negative HT1080-vec cells, providing an excellent control for specificity studies.[5] |
| U-87 MG | Human Glioblastoma | Low in vitro, High in vivo[6] | Endogenously expresses FAP. In vivo, it recruits FAP-positive murine fibroblasts, creating a more physiologically relevant tumor microenvironment.[6] |
| SKMEL24 | Human Melanoma | High (Endogenous)[2] | A cancer cell line with high endogenous FAP expression. |
| NCIH2228 | Human NSCLC | High (Endogenous)[2] | A non-small cell lung cancer line with high endogenous FAP expression. |
| PC3 | Human Prostate Cancer | FAP-Negative[2] | Commonly used as a negative control for FAP expression. |
Table 2: Binding Affinities of Representative FAP Inhibitors
| Compound | Class | Target | IC50 / Kd | Cell Line / Method |
| OncoFAP | Small Molecule | Human FAP | Kd = 0.68 nM[7] | Fluorescence Polarization |
| OncoFAP | Small Molecule | Murine FAP | Kd = 11.6 nM[7] | Fluorescence Polarization |
| OncoFAP | Small Molecule | Human FAP | IC50 = 16.8 nM[7] | Enzymatic Assay |
| FAP-2286 | Peptide Macrocycle | Human FAP | Kd = 1.1 nM | Surface Plasmon Resonance |
| FAP-2286 | Peptide Macrocycle | Human FAP | IC50 = 3.2 nM[8] | Protease Activity Assay |
| FAP-2286 | Peptide Macrocycle | FAP-expressing cells | IC50 = 2.7 nM[8] | Competitor Binding Assay |
| FAPI-46 | Quinoline-based Small Molecule | Human FAP | Kd = 0.04 nM | Surface Plasmon Resonance |
| FAPI-46 | Quinoline-based Small Molecule | Human FAP | IC50 = 1.2 nM[8] | Protease Activity Assay |
| FAPI-46 | Quinoline-based Small Molecule | FAP-expressing cells | IC50 = 1.3 nM[8] | Competitor Binding Assay |
Experimental Protocols
Protocol 1: Validation of FAP Expression by Flow Cytometry
This protocol details the procedure for quantifying the percentage of FAP-positive cells and the relative FAP expression level on the cell surface.
Materials:
-
FAP-expressing cells (e.g., HEK293-huFAP) and FAP-negative control cells (e.g., parental HEK293).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA or a gentle cell dissociation reagent.
-
FACS Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
Primary Antibody: Anti-FAP antibody (e.g., APC-conjugated anti-human FAP).
-
Isotype Control: APC-conjugated isotype control antibody.
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. Aspirate the culture medium and wash the cells once with PBS. c. Harvest cells using Trypsin-EDTA. Neutralize with media containing FBS. d. Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[9] e. Discard the supernatant and resuspend the cell pellet in cold FACS buffer. f. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in FACS buffer.[10]
-
Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into FACS tubes. b. To the designated tubes, add the anti-FAP antibody or the isotype control antibody at the manufacturer's recommended concentration. c. Incubate the tubes for 30-60 minutes at 4°C, protected from light.
-
Washing: a. Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant. c. Repeat the wash step two more times.
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Data Analysis: a. Gate on the live cell population using forward and side scatter. b. Compare the fluorescence intensity of cells stained with the anti-FAP antibody to those stained with the isotype control to determine the percentage of FAP-positive cells and the mean fluorescence intensity.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC50) of a non-radiolabeled FAP inhibitor (like this compound) by measuring its ability to compete with a known radioligand for binding to FAP on intact cells or cell membranes.
Materials:
-
FAP-expressing cells (e.g., U-87 MG) or membrane preparations from these cells.[11]
-
Radioligand (e.g., [¹⁷⁷Lu]Lu-FAPI-46).
-
Unlabeled competitor (this compound or other FAP inhibitors).
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well plates.
-
Filtration apparatus with glass fiber filters (for membrane preps) or cell scraper/lysis buffer (for whole cells).
-
Scintillation counter or gamma counter.
Procedure:
-
Plate Seeding (for whole-cell assay): a. Seed FAP-expressing cells (e.g., 1.5 x 10^5 cells/well) into 24-well or 96-well plates and allow them to adhere and grow to 80-90% confluency.[11]
-
Assay Setup: a. Prepare serial dilutions of the unlabeled competitor (this compound) in binding buffer. b. In a 96-well plate, add in triplicate:
- Total Binding: Binding buffer, radioligand, and cell membranes/intact cells.
- Non-specific Binding: Binding buffer, radioligand, a high concentration of an unlabeled FAP inhibitor, and cell membranes/intact cells.
- Competitor Wells: Serial dilutions of this compound, radioligand, and cell membranes/intact cells. c. The radioligand should be at a concentration close to its Kd for FAP.
-
Incubation: a. Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Separation of Bound and Free Ligand: a. For Membrane Preparations: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. b. For Whole Cells: Aspirate the assay medium and wash the cell monolayer rapidly with ice-cold wash buffer. Lyse the cells (e.g., with 0.1 M NaOH) to solubilize the bound radioligand.
-
Quantification: a. For filters, place them in scintillation vials with scintillation cocktail. b. For cell lysates, transfer the lysate to appropriate counting tubes. c. Measure the radioactivity in a scintillation or gamma counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the competitor (this compound). c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
FAP Signaling Pathway
FAP expression on the cell surface can influence several downstream signaling pathways that are critical for tumor progression. FAP can act both enzymatically and non-enzymatically to promote cell proliferation, migration, and invasion. Key pathways affected include the PI3K/AKT and Ras/ERK pathways. TGF-β is a known upstream regulator that can induce FAP expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3BP-3940, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptglab.com [ptglab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Application of Radioactive Ligands Targeting Fibroblasts with Albumin-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Dosimetry Calculations of [¹⁷⁷Lu]-3BP-4089
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols utilize a hypothetical dataset for the radiopharmaceutical "[¹⁷⁷Lu]-3BP-4089" for illustrative purposes. The biodistribution data presented herein is not derived from actual experimental studies.
Introduction
The development of novel radiopharmaceuticals requires a thorough evaluation of their in vivo behavior to ensure both safety and efficacy. A critical component of this evaluation is dosimetry, the calculation of the absorbed radiation dose to various organs and tissues. These calculations are essential for predicting potential toxicities and for planning therapeutic regimens. This document provides a detailed protocol for conducting preclinical biodistribution studies and performing dosimetry calculations for a hypothetical Lutetium-177 labeled compound, [¹⁷⁷Lu]-3BP-4089, using the Medical Internal Radiation Dose (MIRD) formalism.
Preclinical Biodistribution Studies
Objective
To determine the temporal distribution and clearance of [¹⁷⁷Lu]-3BP-4089 in a murine model to provide the necessary data for dosimetry calculations.
Experimental Protocol
1.2.1. Animal Model:
-
Species: BALB/c mice (or other appropriate strain)
-
Sex: Female
-
Age: 6-8 weeks
-
Number of animals: 5 animals per time point
1.2.2. Radiopharmaceutical Preparation:
-
[¹⁷⁷Lu]-3BP-4089 is reconstituted in sterile saline.
-
The radiochemical purity should be >95% as determined by radio-HPLC.
-
The administered activity is to be accurately measured using a dose calibrator.
1.2.3. Administration:
-
A single intravenous (IV) injection of [¹⁷⁷Lu]-3BP-4089 (e.g., 1 MBq in 100 µL) is administered via the tail vein.
1.2.4. Sample Collection:
-
Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours).
-
Blood is collected via cardiac puncture.
-
Key organs and tissues (heart, lungs, liver, spleen, kidneys, stomach, small intestine, large intestine, muscle, bone, and tumor, if applicable) are dissected, washed, blotted dry, and weighed.
1.2.5. Radioactivity Measurement:
-
The radioactivity in each sample is measured using a calibrated gamma counter.
-
Standards of the injected radiopharmaceutical are measured alongside the samples to enable calculation of the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation
The quantitative biodistribution data should be summarized in a clear and structured table.
Table 1: Hypothetical Biodistribution of [¹⁷⁷Lu]-3BP-4089 in BALB/c Mice (% Injected Dose per Gram)
| Organ | 1 hour | 4 hours | 24 hours | 48 hours | 168 hours |
| Blood | 2.50 | 1.10 | 0.25 | 0.10 | 0.01 |
| Heart | 0.80 | 0.40 | 0.10 | 0.05 | 0.01 |
| Lungs | 1.50 | 0.75 | 0.20 | 0.10 | 0.02 |
| Liver | 10.20 | 8.50 | 4.00 | 2.50 | 0.50 |
| Spleen | 1.80 | 1.50 | 0.80 | 0.50 | 0.10 |
| Kidneys | 15.50 | 12.00 | 5.50 | 3.00 | 0.80 |
| Stomach | 0.90 | 0.50 | 0.15 | 0.08 | 0.01 |
| Sm. Intestine | 2.10 | 1.80 | 0.90 | 0.40 | 0.05 |
| Lg. Intestine | 1.20 | 1.00 | 0.60 | 0.30 | 0.04 |
| Muscle | 0.50 | 0.30 | 0.10 | 0.05 | 0.01 |
| Bone | 1.10 | 0.90 | 0.50 | 0.30 | 0.05 |
| Tumor | 8.00 | 10.50 | 12.00 | 10.00 | 4.00 |
Experimental Workflow Diagram
Caption: Workflow for preclinical biodistribution studies.
Dosimetry Calculations
Objective
To calculate the absorbed radiation dose in various organs based on the preclinical biodistribution data using the MIRD formalism.
Protocol
2.2.1. Calculation of Cumulated Activity (Ã): The first step in the MIRD formalism is to determine the cumulated activity, which represents the total number of radioactive disintegrations occurring in a source organ over time.[1][2]
-
Plot Time-Activity Curves: For each organ, plot the percentage of injected dose (%ID) versus time.
-
Curve Fitting: Fit the time-activity curves to a sum of exponential functions.
-
Integration: Analytically integrate the fitted exponential functions from time zero to infinity to obtain the residence time (τ) for each source organ. The cumulated activity (Ã) is then calculated by multiplying the residence time by the administered activity.
2.2.2. MIRD Formalism: The absorbed dose (D) to a target organ is calculated using the following equation[3][4]:
D(rT) = ΣrS Ã(rS) × S(rT ← rS)
Where:
-
D(rT) is the absorbed dose to the target organ.
-
Ã(rS) is the cumulated activity in the source organ.
-
S(rT ← rS) is the S-value, which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ. S-values are specific to the radionuclide and the source-target organ pair and can be obtained from published tables or calculated using software like OLINDA/EXM.[3][5]
2.2.3. Dosimetry Software: Software such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling) is commonly used to streamline dosimetry calculations.[3][4][5][6] The software incorporates standard human phantom models and a database of S-values for numerous radionuclides.
Steps using OLINDA/EXM:
-
Input the biodistribution data (%ID at each time point) for each source organ.
-
The software fits the data to exponential curves to calculate the residence times.
-
Select the appropriate phantom model (e.g., adult male, adult female).
-
The software uses the calculated residence times and its internal database of S-values for ¹⁷⁷Lu to calculate the absorbed doses for all target organs.
Data Presentation
The results of the dosimetry calculations should be presented in a clear, tabular format.
Table 2: Hypothetical Absorbed Dose Estimates for [¹⁷⁷Lu]-3BP-4089 in a Standard Human Phantom (mGy/MBq)
| Target Organ | Absorbed Dose (mGy/MBq) |
| Blood | 0.05 |
| Heart | 0.08 |
| Lungs | 0.12 |
| Liver | 0.85 |
| Spleen | 0.20 |
| Kidneys | 1.25 |
| Stomach Wall | 0.07 |
| Sm. Intestine Wall | 0.15 |
| Lg. Intestine Wall | 0.10 |
| Red Marrow | 0.18 |
| Bone Surfaces | 0.25 |
| Total Body | 0.11 |
Dosimetry Calculation Workflow Diagram
Caption: Logical flow of the MIRD dosimetry calculation.
Signaling Pathways and Logical Relationships
While dosimetry calculations are primarily based on pharmacokinetics, understanding the biological interactions of the radiopharmaceutical can provide context for its biodistribution. If this compound targets a specific signaling pathway, a diagram illustrating this can be valuable.
Assuming this compound targets a hypothetical "Tumor Growth Factor Receptor (TGFR)" pathway:
Caption: Hypothetical mechanism of action for [¹⁷⁷Lu]-3BP-4089.
Conclusion
This document outlines the essential protocols for conducting preclinical biodistribution studies and performing dosimetry calculations for the hypothetical radiopharmaceutical [¹⁷⁷Lu]-3BP-4089. Adherence to these standardized methods is crucial for obtaining accurate and reproducible data, which is fundamental for the clinical translation of novel radiopharmaceuticals. The provided templates for data presentation and workflow diagrams are intended to facilitate clear communication and documentation of findings.
References
- 1. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 2. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 3. OLINDA/EXM Radiation Dose Assessment Software Application | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 4. Hermia | OLINDA/EXM | Hermes Medical Solutions [hermesmedical.com]
- 5. radiatools.com [radiatools.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application of 3BP-4089 in Pancreatic Cancer Research: Information Not Publicly Available
Initial searches for information regarding "3BP-4089" and its application in pancreatic cancer research have not yielded any specific results. This designation does not correspond to any publicly available information on a drug, compound, or research molecule in the context of pancreatic cancer or other scientific fields.
It is possible that "this compound" represents:
-
An internal compound designation within a pharmaceutical company or research institution that has not yet been publicly disclosed.
-
A newly synthesized molecule with research findings that have not yet been published in scientific literature.
-
A typographical error in the compound name.
Without identification of the compound, it is not possible to provide detailed application notes, experimental protocols, or data related to its use in pancreatic cancer research.
Overview of Current Advancements in Pancreatic Cancer Drug Development
While information on "this compound" is unavailable, the field of pancreatic cancer research is active with several promising therapeutic agents in development. These advancements focus on novel targets and mechanisms to combat this challenging disease. Some of the key areas of recent progress include:
-
Targeting KRAS Mutations: The KRAS oncogene is mutated in a majority of pancreatic cancers. Novel inhibitors targeting specific KRAS mutations, such as G12D, are in preclinical and clinical development, showing potential to halt tumor growth.
-
Inhibition of Novel Signaling Pathways: Researchers are identifying and targeting new proteins and pathways crucial for pancreatic cancer progression. For example, the protein SPP1 has been identified as a potential therapeutic target to prevent cancer spread.
-
Development of Pro-drugs and Novel Formulations: To enhance efficacy and reduce toxicity, new drug delivery strategies are being explored. This includes the development of pro-drugs, which are inactive compounds converted to active drugs within the body, such as CK21, a modified form of the natural product triptolide.
-
Exploiting Tumor Microenvironment Vulnerabilities: Scientists are investigating compounds that can modulate the tumor microenvironment to make it less hospitable for cancer cells. One such example is striatal B, a fungal byproduct, which in combination with chemotherapy, has shown promise in preclinical models.
Experimental Workflows in Pancreatic Cancer Drug Discovery
The general workflow for evaluating a new compound in pancreatic cancer research follows a well-established path from initial screening to preclinical validation.
Caption: A generalized experimental workflow for preclinical evaluation of a novel compound in pancreatic cancer research.
This diagram illustrates the typical progression of experiments to assess the potential of a new drug candidate.
Should "this compound" be a different designation for a known compound, or if research on it becomes publicly available, a detailed analysis of its application in pancreatic cancer research can be provided.
Application Notes and Protocols for 3BP-4089 in Fibrosis Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[1] A key player in the fibrotic process is the activated fibroblast, which expresses specific surface markers, including Fibroblast Activation Protein (FAP).[2] FAP is a type II transmembrane serine protease with a role in ECM remodeling.[3][4] Its expression is highly upregulated in activated fibroblasts within fibrotic tissues and the tumor microenvironment, while being virtually absent in healthy tissues, making it an ideal target for molecular imaging and therapy.[4][5][6]
3BP-4089 is a potent peptide that specifically targets FAP. When conjugated to an imaging agent, such as a radionuclide for Positron Emission Tomography (PET) or a fluorophore for optical imaging, this compound enables the non-invasive visualization and quantification of fibrotic activity. This technology holds immense promise for early diagnosis, staging of fibrotic diseases, monitoring disease progression, and evaluating the efficacy of anti-fibrotic therapies.[4][7]
Principle of FAP-Targeted Fibrosis Imaging
The fundamental principle of FAP-targeted imaging lies in the high affinity and specificity of probes like this compound for FAP expressed on activated fibroblasts in fibrotic regions. Once administered, the this compound-based imaging agent circulates through the body and accumulates at sites of active fibrosis due to this specific binding. The attached imaging moiety (e.g., a radionuclide or fluorophore) then emits a signal that can be detected by the corresponding imaging modality (e.g., PET scanner or optical imager), generating a map of FAP expression and, by extension, fibrotic activity.[7][8]
Signaling Pathway and Experimental Workflow
The activation of fibroblasts and subsequent upregulation of FAP are driven by various pro-fibrotic signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a central regulator.[9]
Caption: FAP signaling cascade and imaging workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters for FAP-targeted imaging agents based on published literature.
Table 1: In Vitro Binding Affinity of FAP-Targeted Probes
| Probe Type | Target | Cell Line | Binding Affinity (IC50/Kd) | Reference |
| FAP-Targeted Fluorescent Probes | FAP | FAP-expressing tumor cells | Nanomolar range | [10] |
| [18F]FGlc-FAPI | FAP | HT1080hFAP | 5 times lower than [68Ga]Ga-FAPI-04 (in the nanomolar range) | [11] |
| FAPI-01 | FAP | HT-1080-FAP | ~19.7% total bound fraction after 10 min | [12] |
Table 2: In Vivo Imaging Data for FAP-Targeted Probes in Fibrosis Models
| Imaging Agent | Animal Model | Condition | Key Findings | Reference |
| 68Ga-FAPI-46 | Bleomycin-induced pulmonary fibrosis (mice) | Pulmonary Fibrosis | Increased tracer uptake in fibrotic lungs compared to controls. | [7] |
| 68Ga-FAPI-04 | Renal fibrosis patients | Renal Fibrosis | SUVmax correlated with the severity of renal fibrosis. | [13] |
| 18F-FAPI-74 | Idiopathic Pulmonary Fibrosis (IPF) patients | Pulmonary Fibrosis | Higher tracer uptake in IPF patients compared to controls. | [7] |
| FAP-Targeted Fluorescent Probes | B16 F10 tumor model (mice) | Cancer-Associated Fibroblasts | Signal peaked around 40 minutes post-injection. | [10][14] |
Experimental Protocols
In Vitro FAP Binding Assay (Competitive)
This protocol is designed to determine the binding affinity of an unlabeled FAP-targeting peptide like this compound by competing with a radiolabeled FAP inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Design and validation of fibroblast activation protein alpha targeted imaging and therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAPi PET/CT Imaging to Identify Fibrosis in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast activation protein inhibitor PET/CT as an emerging diagnostic modality in interstitial lung disease and other fibrotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The fibroblast activation protein alpha as a biomarker of pulmonary fibrosis [frontiersin.org]
- 10. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiolabeling of 3-Bromopyruvate (3BP) and its Analogs
Welcome to the technical support center for the radiolabeling of 3-bromopyruvate (B3434600) (3BP) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-Bromopyruvate (3BP) and why is it radiolabeled?
A1: 3-Bromopyruvate (3BP) is a small molecule that has shown potential as an anticancer agent due to its ability to inhibit key enzymes in metabolic pathways, particularly glycolysis, on which many cancer cells heavily rely.[1][2] Radiolabeling of 3BP and its derivatives is essential for preclinical research to track its biodistribution, tumor uptake, and metabolic fate in vivo.[1]
Q2: Which radionuclides are typically used for labeling 3BP?
A2: Carbon-14 (B1195169) (¹⁴C) is a commonly used radionuclide for labeling 3BP due to its long half-life, which is suitable for biodistribution studies.[1] The selection of the radionuclide depends on the specific research question, with isotopes like tritium (B154650) (³H) being suitable for preclinical research due to higher molar activity, and positron emitters like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) being used for PET imaging.[3]
Q3: What are the critical factors influencing the radiolabeling efficiency of small molecules like 3BP?
A3: Several factors can impact the efficiency of radiolabeling small molecules, including the choice of precursor, reaction conditions (temperature, pH, solvent), the purity of reagents, and the specific activity of the radionuclide.[4][5] For biomolecules, the labeling must be performed under mild conditions to avoid degradation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of 3BP and its analogs.
| Problem | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield | Suboptimal reaction conditions (pH, temperature, time). | Optimize reaction parameters. For example, radioiodination reactions are often performed at room temperature for a specific duration (e.g., 15 minutes). |
| Precursor degradation or impurity. | Ensure the precursor is of high purity and stored correctly. Perform quality control on the precursor before use. | |
| Low specific activity of the radionuclide. | Use a radionuclide with higher specific activity. | |
| Inefficient purification method. | Employ a suitable purification method like High-Performance Liquid Chromatography (HPLC) to isolate the radiolabeled product.[1] | |
| Poor Radiochemical Purity | Incomplete reaction or side reactions. | Adjust reaction stoichiometry and conditions to favor the desired product. |
| Inadequate purification. | Optimize the HPLC or other purification methods to effectively separate the desired product from unreacted radionuclide and byproducts.[1] | |
| Instability of the radiolabeled compound. | Assess the stability of the radiolabeled product under the storage and experimental conditions. Adjust pH and consider the use of stabilizers. | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity, certified reagents and maintain consistency across experiments. |
| Fluctuations in reaction conditions. | Precisely control reaction parameters such as temperature, pH, and incubation times. | |
| Pipetting or measurement errors. | Calibrate and regularly check all equipment, including pipettes and dose calibrators. |
Experimental Protocols
General Radiolabeling Workflow
The following diagram illustrates a general workflow for the radiolabeling of a small molecule like a 3BP derivative.
Key Experimental Steps for ¹⁴C-labeling of 3-Bromopyruvate (Hypothetical Protocol based on[1])
-
Synthesis of [1-¹⁴C]pyruvate: The radiolabeling process starts with the incorporation of carbon-14 into the pyruvate (B1213749) molecule at the C1 position.
-
Bromination: The resulting [1-¹⁴C]pyruvate is then reacted with elemental bromine to synthesize [¹⁴C]3-BrPA.
-
Purification: The crude radiolabeled product is purified using a normal-phase high-performance liquid chromatography (HPLC) column.
-
Quality Control: The radiochemical purity of the final product is determined using analytical HPLC. This typically involves comparing the retention time of the radiolabeled product with an unlabeled 3-BrPA standard to confirm co-elution.
Signaling Pathways and Logical Relationships
The efficacy of radiolabeled 3BP as a cancer imaging or therapeutic agent is linked to its mechanism of action, which involves the inhibition of key metabolic pathways in cancer cells.
This diagram illustrates how 3-bromopyruvate inhibits multiple key enzymes in both glycolysis and the TCA cycle, leading to a reduction in ATP production and ultimately, cancer cell death. The radiolabel on the 3BP molecule allows for the visualization and quantification of its delivery to and action within the tumor cells.
References
- 1. Targeting of VX2 Rabbit Liver Tumor by Selective Delivery of 3-Bromopyruvate: A Biodistribution and Survival Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Radiopharmaceuticals – A Review of Current Approaches [frontiersin.org]
- 5. Small Molecule Radiopharmaceuticals – A Review of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. van Dam Lab - Radiolabeling of biomolecules [vandamlab.org]
Troubleshooting low signal in 3BP-4089 PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3BP-4089 for Positron Emission Tomography (PET) imaging. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Understanding this compound
This compound is a peptide that targets Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of epithelial tumors, while its expression in normal adult tissues is limited.[1][2][3] This differential expression makes FAP an attractive target for diagnostic imaging and therapy in oncology. When labeled with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), this compound allows for the non-invasive visualization of FAP-expressing tissues.
Diagram: this compound PET Imaging Signaling Pathway
Mechanism of this compound targeting FAP in the tumor microenvironment for PET imaging.
Frequently Asked Questions (FAQs) & Troubleshooting
Radiolabeling and Quality Control
Q1: What are the common issues encountered during the radiolabeling of this compound with ⁶⁸Ga?
A1: Common issues include low radiochemical yield, formation of radiocolloids, and instability of the final product. It is crucial to ensure the pH of the reaction mixture is optimized (typically between 3.5 and 4.5 for DOTA-based chelators), the quality of the ⁶⁸Ge/⁶⁸Ga generator eluate is high (low metallic impurities), and the reaction temperature and time are controlled as per the established protocol. Post-labeling purification using a C18 cartridge is often necessary to remove unchelated ⁶⁸Ga.
Q2: How can I confirm the radiochemical purity of my ⁶⁸Ga-3BP-4089?
A2: Radiochemical purity should be assessed using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). For radio-TLC, a mobile phase such as a mixture of ammonium (B1175870) acetate (B1210297) and methanol (B129727) can be used to separate the radiolabeled peptide from free ⁶⁸Ga. A purity of >95% is generally required for in vivo use.
Image Acquisition and Protocol
Q3: What is the recommended patient preparation before a this compound PET scan?
A3: Unlike 18F-FDG PET imaging, fasting is generally not required for FAP inhibitor (FAPI) PET scans.[1][4] However, good hydration is recommended to promote the clearance of the radiotracer from non-target tissues and reduce radiation dose to the bladder.[5]
Q4: What is the optimal uptake time for imaging after injecting ⁶⁸Ga-3BP-4089?
A4: FAP-targeting tracers like ⁶⁸Ga-labeled FAPIs exhibit rapid tumor uptake and clearance from the background. High-quality images can often be obtained as early as 10 minutes post-injection.[1][6] However, an uptake time of 30 to 60 minutes is commonly used to allow for optimal tumor-to-background contrast.[7][8] For some FAPi tracers, tumor detection at 10 minutes has been shown to be equivalent to later time points.[9]
Diagram: General Experimental Workflow for this compound PET Imaging
A generalized workflow for a preclinical or clinical this compound PET imaging experiment.
Troubleshooting Low Signal and Image Artifacts
Q5: I am observing a low signal in the tumor. What are the potential causes and solutions?
A5: Low tumor signal can be due to several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Low FAP Expression in the Tumor Model | Verify FAP expression in your tumor model using immunohistochemistry (IHC) or western blot. Not all tumors express high levels of FAP.[10] |
| Poor Radiochemical Purity | Ensure the radiochemical purity is >95%. Free ⁶⁸Ga will not be taken up by the tumor and contributes to background noise. |
| Incorrect Injected Dose | Verify the injected dose. For preclinical studies, ensure accurate dose calculation based on animal weight. For clinical studies, typical administered activities for ⁶⁸Ga-FAPI tracers range from 80-200 MBq.[9] |
| Suboptimal Imaging Time | While early imaging is possible, the tumor-to-background ratio might improve with a longer uptake time (e.g., 60 minutes). Consider dynamic imaging to determine the optimal time point for your specific model. |
| Issues with Tracer Administration | Ensure the full dose was administered intravenously and there was no extravasation at the injection site, which would appear as a "hot spot" and reduce the amount of tracer circulating to the tumor. |
| Image Reconstruction Parameters | Consult with a medical physicist to ensure optimal image reconstruction parameters are being used. The number of iterations and subsets can impact image quality and signal intensity.[7] |
Q6: What are common sources of false-positive signals or artifacts in this compound PET imaging?
A6: FAP is also expressed in tissues undergoing remodeling or inflammation. This can lead to non-specific uptake and potential misinterpretation of images.
| Source of Non-Specific Uptake | Description |
| Degenerative Lesions | Uptake is frequently observed in degenerative joint and vertebral bone lesions.[11][12] Correlation with CT or MRI is crucial to differentiate from bone metastases. |
| Wound Healing and Scar Tissue | Surgical sites, scars, and areas of recent trauma will show FAPi uptake due to fibroblast activation during the healing process.[11][13] |
| Inflammatory and Fibrotic Conditions | Various inflammatory and fibrotic diseases, such as pancreatitis, liver cirrhosis, and pulmonary fibrosis, can exhibit increased FAPi tracer uptake.[6][14][15] |
| Physiological Uptake | Be aware of the normal biodistribution. The uterus, especially in premenopausal women, can show high physiological uptake.[11][16] Other organs with physiological uptake include the salivary glands, pancreas, spleen, and kidneys.[1][16] |
Diagram: Troubleshooting Low Tumor Signal
A decision tree for troubleshooting low tumor signal in this compound PET imaging.
Quantitative Data and Experimental Protocols
Physiological Biodistribution of ⁶⁸Ga-FAPI Tracers
The following table summarizes the typical physiological uptake of ⁶⁸Ga-labeled FAP inhibitors in various organs, presented as mean Standardized Uptake Values (SUVmean). Note that these values can vary between different FAPi tracers (e.g., FAPI-02, FAPI-04, FAPI-46) and patient populations.
| Organ | Approximate SUVmean (1h post-injection) | Reference |
| Liver | 1.0 - 1.7 | [17] |
| Blood Pool | ~1.2 | [18] |
| Muscle | ~1.0 | [18] |
| Kidneys | 1.6 - 2.0 | [15] |
| Spleen | 1.5 - 2.5 | [1] |
| Pancreas | 1.5 - 2.5 | [1] |
| Uterus (premenopausal) | Can be high, >7.0 | [16] |
Tumor Uptake of ⁶⁸Ga-FAPI Tracers
The uptake in tumors is highly variable and depends on the tumor type and degree of FAP expression. The following table provides a general range of reported maximum Standardized Uptake Values (SUVmax).
| Tumor Type | Approximate SUVmax Range (1h post-injection) | Reference |
| Sarcoma | 10 - 20+ | [1] |
| Esophageal Cancer | 10 - 25+ | [1] |
| Breast Cancer | 8 - 18 | [1] |
| Lung Cancer | 8 - 16 | [1] |
| Cholangiocarcinoma | 10 - 20 | [18] |
Detailed Experimental Protocol: Preclinical ⁶⁸Ga-3BP-4089 PET/CT Imaging
This protocol is a general guideline and should be adapted based on the specific experimental setup and animal model.
-
Radiolabeling and Quality Control:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing this compound (conjugated with a chelator like DOTA) in a suitable buffer (e.g., sodium acetate) to maintain a pH of 3.5-4.5.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to ensure radiochemical purity is >95%.
-
Purify the product using a C18 Sep-Pak cartridge if necessary.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse (e.g., with 2% isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
-
Tracer Administration:
-
Administer a defined activity of ⁶⁸Ga-3BP-4089 (e.g., 5-10 MBq) via intravenous tail vein injection.
-
Record the exact injected dose by measuring the syringe before and after injection.
-
-
Uptake Period:
-
Allow the tracer to distribute for 30-60 minutes while the animal remains under anesthesia.
-
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire PET data for 10-15 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs to calculate the % injected dose per gram (%ID/g) or SUV.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Fibroblast-Activated Protein Inhibitor PET/CT: Cancer Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 5. snmmi.org [snmmi.org]
- 6. The Latest Developments in Imaging of Fibroblast Activation Protein | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. How to Perform FAPI PET? An Expedited Systematic Review Providing a Recommendation for FAPI PET Imaging With Different FAPI Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of FAP imaging in lung cancer and beyond: a new chapter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. geneonline.com [geneonline.com]
- 15. Non-oncologic incidental uptake on FAPI PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Non-tumoral uptake of 68Ga-FAPI-04 PET: A retrospective study [frontiersin.org]
- 17. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Reducing Off-Target Binding of 3BP-4089
Disclaimer: Information regarding a specific molecule designated "3BP-4089" is not publicly available. This technical support guide has been generated for a hypothetical kinase inhibitor, hereby named this compound, to illustrate best practices and troubleshooting strategies for reducing off-target binding, based on established methodologies for small molecule inhibitors.
This guide is intended for researchers, scientists, and drug development professionals to address common issues related to the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. Could this be due to off-target binding?
A1: Yes, an unexpected phenotype is a common indicator of off-target effects. Small molecule inhibitors can bind to proteins other than the intended target, leading to unintended biological consequences. To investigate this, we recommend a systematic approach to identify potential off-target interactions.
Q2: What are the first steps to identify potential off-targets of this compound?
A2: A crucial first step is to perform a comprehensive selectivity screen. We recommend a kinome-wide profiling assay to assess the inhibitory activity of this compound against a broad panel of kinases.[1][2] This will provide a quantitative measure of its selectivity and identify potential off-target kinases.
Q3: Our biochemical assays show high selectivity for the target kinase, but we still suspect off-target effects in our cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cellular assays can arise from several factors. In a cellular context, factors such as cell permeability, efflux pump activity, and the presence of ATP at physiological concentrations can influence the effective concentration of the inhibitor and its target engagement.[1] Additionally, this compound might be binding to non-kinase off-targets, which would not be identified in a kinome scan.
Q4: How can we confirm that the observed cellular phenotype is a direct result of on-target versus off-target inhibition?
A4: A powerful method to validate on-target effects is to use a secondary, structurally distinct inhibitor of the same target. If both inhibitors produce the same phenotype, it strengthens the evidence for on-target activity. Conversely, synthesizing a structurally similar but inactive analog of this compound can serve as a negative control; this analog should not elicit the same cellular response.[1] Genetic approaches, such as CRISPR-Cas9 mediated knockout of the intended target, can also help to confirm that the drug's effect is target-dependent.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and mitigate off-target binding of this compound.
Issue 1: Unexpected or Contradictory Cellular Phenotype
Hypothesis: The observed phenotype is due to inhibition of an unknown off-target kinase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Quantitative Data Summary: Hypothetical Kinome Scan of this compound
| Kinase Target | Percent Inhibition @ 1µM this compound | IC50 (nM) | Notes |
| Target Kinase A (On-Target) | 98% | 15 | Intended Target |
| Off-Target Kinase X | 85% | 150 | 10-fold less potent than on-target |
| Off-Target Kinase Y | 60% | 800 | Significantly less potent |
| Off-Target Kinase Z | 15% | >10,000 | Not a significant off-target |
Issue 2: Poor Correlation Between Biochemical Potency and Cellular Efficacy
Hypothesis: Cellular factors are limiting the activity of this compound.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Low Cell Permeability | Perform a cellular thermal shift assay (CETSA) or NanoBRET™ target engagement assay. | Direct evidence of target binding within the cell. |
| Efflux Pump Substrate | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the cellular potency of this compound will be observed.[1] |
| High Intracellular ATP Concentration | If this compound is an ATP-competitive inhibitor, perform cell-based assays with ATP-depleted cells. | The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[1] |
| Low Target Expression in Cell Line | Verify the expression and activity of the target kinase in your cell model using Western blotting. | Confirm that the target protein is present and in its active (e.g., phosphorylated) state. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[1]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response experiments to determine the IC50 value.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations (including a vehicle control) for a specified time.
-
Heating: Harvest the cells, lyse them, and heat the lysates at a range of temperatures.
-
Protein Separation and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway Visualization
Understanding the signaling context of your target is crucial for interpreting experimental results. Below is a hypothetical signaling pathway involving "Target Kinase A".
References
Technical Support Center: 3BP-4089 (3-Bromopyruvate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3BP-4089, more commonly known as 3-Bromopyruvate (B3434600) (3BP).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 3-Bromopyruvate (3BP)?
A1: The choice of solvent for 3-Bromopyruvate depends on the intended application, particularly whether it is for in vitro or in vivo experiments. 3BP is soluble in a variety of solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity. For in vivo applications, more complex formulations are often required to mitigate toxicity.
Q2: What are the known solubility limits for 3-Bromopyruvate in common laboratory solvents?
A2: The solubility of 3-Bromopyruvate can vary slightly between suppliers. Below is a summary of approximate solubility data gathered from various sources. Always refer to the manufacturer's product data sheet for the most accurate information.
| Solvent | Approximate Solubility | Reference |
| Water | ≥ 16.7 mg/mL | [1] |
| Water | ≥ 30 mg/mL | [2] |
| Water | Soluble (1g/10 mL) | [3] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 33 mg/mL (Anhydrous) | [5] |
| Dimethylformamide (DMF) | 25 mg/mL | [4] |
| Ethanol | 16 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [4] |
Q3: I am observing precipitation of 3BP in my aqueous solution. What could be the cause and how can I resolve it?
A3: Precipitation of 3BP in aqueous solutions can be due to several factors:
-
Exceeding Solubility Limit: Ensure you have not exceeded the solubility of 3BP in water or your buffer system.
-
pH of the Solution: The stability of 3BP can be pH-dependent. While soluble in water, its stability might be compromised in certain buffer conditions.
-
Temperature: Solubility is often temperature-dependent. Ensure your solution is maintained at a temperature that supports solubility.
-
Purity of 3BP: Impurities in the 3BP powder could lead to precipitation.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are within the known solubility limits.
-
Gentle Warming: Gently warming the solution may help in redissolving the precipitate. However, be cautious as excessive heat can degrade the compound.
-
pH Adjustment: If using a buffered solution, check if the pH is optimal for 3BP stability.
-
Fresh Solution: 3-Bromopyruvate solutions can be unstable over time. It is highly recommended to prepare fresh solutions for each experiment.
Q4: Are there any known stability issues with 3-Bromopyruvate in solution?
A4: Yes, 3-Bromopyruvate is a reactive alkylating agent and can be unstable in solution, particularly in the presence of nucleophiles like thiol groups found in glutathione (B108866) and some proteins.[6] This reactivity is central to its biological activity but also presents formulation challenges. For consistent experimental results, it is crucial to use freshly prepared solutions. Some advanced formulations, such as microencapsulation in cyclodextrins, have been shown to improve stability in serum.[7]
Troubleshooting Guide for Formulation Issues
Issue 1: High in vivo toxicity and adverse effects observed in animal models.
-
Cause: Unformulated 3-Bromopyruvate is known to have significant toxicity due to its reactive nature.[8] It can cause a burning sensation upon intravenous infusion and can be rapidly inactivated by thiols in the blood.[6]
-
Troubleshooting Workflow:
Issue 2: Poor tumor targeting and retention of 3-Bromopyruvate.
-
Cause: As a small molecule, 3BP can be rapidly cleared from tumor tissues due to the enhanced permeability and retention (EPR) effect working in reverse, where it can exit the tumor as easily as it enters. [6]* Solution: Formulating 3BP into larger constructs like liposomes or nanoparticles can improve its retention within the tumor microenvironment. [6][9]Targeted liposomes, for instance, can be functionalized with ligands that bind to receptors overexpressed on cancer cells, thereby enhancing tumor-specific delivery. [6]
Experimental Protocols
Protocol 1: Preparation of a Basic In Vivo Formulation
This protocol is adapted from a formulation used in preclinical studies. Note: This formulation is for research purposes only and requires optimization for specific animal models.
-
Prepare a stock solution of 3-Bromopyruvate in anhydrous DMSO. For example, a 33 mg/mL stock solution. [5]2. For a 1 mL working solution, take 50 µL of the 33 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 and mix until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final solution should be used immediately after preparation. [5] Protocol 2: Microencapsulation of 3-Bromopyruvate in β-Cyclodextrin
This protocol describes a method for creating a more stable formulation of 3BP for systemic delivery. [2]
-
Prepare a solution of β-Cyclodextrin (β-CD) in deionized water. For example, dissolve 1,836 mg of β-CD in 30 mL of DI water with stirring.
-
Add 3-Bromopyruvate (166 mg, 1 mmol/L) portion-wise to the stirring β-CD solution.
-
Sonicate the resulting solution for 1 hour at room temperature.
-
Shake the solution overnight at 25°C.
-
Flash-freeze the solution and then lyophilize to obtain the microencapsulated 3BP powder.
-
Confirmation of encapsulation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy. [2]
Signaling Pathways and Mechanism of Action
3-Bromopyruvate primarily exerts its anticancer effects by targeting cellular energy metabolism. It acts as an alkylating agent, inhibiting key enzymes in both glycolysis and mitochondrial respiration.
Mechanism of Action of 3-Bromopyruvate:
References
- 1. portlandpress.com [portlandpress.com]
- 2. Systemic Delivery of Microencapsulated 3-Bromopyruvate for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 6. Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3BP-4089 In Vivo Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3BP-4089. The focus is on addressing challenges related to the in vivo stability of this peptide therapeutic.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a shorter-than-expected in vivo half-life for this compound in our animal models. What are the potential causes and solutions?
A1: A short in vivo half-life for peptide-based therapeutics like this compound is a common challenge, primarily due to susceptibility to proteolytic degradation and rapid renal clearance.[1][2]
Troubleshooting Steps:
-
Confirm Peptide Integrity: Before administration, ensure the purity and integrity of your this compound stock using methods like HPLC and Mass Spectrometry.
-
Assess Proteolytic Susceptibility: The primary cause of poor in vivo stability is often degradation by proteases.[1][2] Consider implementing strategies to enhance resistance to these enzymes.
-
Evaluate Renal Clearance: Peptides with a low molecular weight are often rapidly cleared by the kidneys.
Potential Solutions to Enhance Stability:
| Strategy | Description | Expected Outcome |
| Terminal Modifications | Acetylation of the N-terminus and amidation of the C-terminus. | Increased resistance to exopeptidases, potentially extending half-life. |
| D-Amino Acid Substitution | Replacing specific L-amino acids with their D-enantiomers.[1][3] | Makes the peptide unrecognizable to many proteases, significantly increasing stability.[3][4] |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[5] | Increases hydrodynamic size, reducing renal clearance and shielding from proteases.[5] |
| Lipidation (Fatty Acid Modification) | Attachment of a fatty acid chain.[5] | Promotes binding to serum albumin, extending circulation time.[5] |
| Cyclization | Forming a cyclic structure by linking the N- and C-termini or side chains.[1] | Restricts conformation, making the peptide less susceptible to proteolysis.[1] |
Q2: How can we experimentally determine the primary reason for the low in vivo stability of this compound?
A2: A systematic experimental approach can help elucidate the mechanisms behind the observed instability. We recommend a tiered approach starting with in vitro assays and progressing to in vivo studies.
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of this compound in the presence of plasma proteases.
Methodology:
-
Prepare Plasma: Obtain fresh plasma (e.g., from mouse, rat, or human) containing anticoagulants (e.g., EDTA, heparin). Centrifuge to remove any cellular debris.
-
Incubation:
-
Spike a known concentration of this compound into the plasma.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Sample Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid).
-
Analysis:
-
Centrifuge the quenched samples to precipitate plasma proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of intact this compound.
-
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine its half-life in plasma.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the in vivo half-life, clearance, and exposure of this compound.
Methodology:
-
Animal Dosing:
-
Administer a single dose of this compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous, subcutaneous).
-
-
Blood Sampling:
-
Collect sparse blood samples from each animal at predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the concentration-time data.
-
Calculate key PK parameters.
-
Summary of Expected Pharmacokinetic Parameters:
| Parameter | Description | Importance for Stability Assessment |
| t½ (Half-life) | Time required for the drug concentration to decrease by half. | A direct measure of in vivo persistence. |
| AUC (Area Under the Curve) | Total drug exposure over time. | Reflects overall bioavailability and stability. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Indicates the rate of elimination from the body. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into tissue distribution. |
Signaling Pathways & Mechanisms of Action
Improving Stability Through PEGylation
PEGylation is a widely used strategy to improve the in vivo stability of peptides. The covalent attachment of polyethylene glycol (PEG) chains creates a protective barrier.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
Technical Support Center: SM-XYZ Aggregation Prevention and Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and controlling the aggregation of the small molecule compound SM-XYZ during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of activity of SM-XYZ in solution.
This is often the first indication of compound aggregation. Aggregates can lead to non-specific activity or a reduction in the effective concentration of the monomeric, active compound.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the SM-XYZ solution. Is it clear, or does it appear hazy or contain visible particulates? Aggregation can sometimes be observed visually.
-
Solubility Assessment: Determine the critical aggregation concentration (CAC) in your specific assay buffer.
-
Detergent Addition: Test the effect of adding a non-ionic detergent to your assay buffer.[1][2]
-
Dynamic Light Scattering (DLS): Use DLS to analyze the particle size distribution in your SM-XYZ solution.[3]
Issue 2: High background signal or false positives in screening assays.
Colloidal aggregates of small molecules are a frequent cause of false positives in high-throughput screening (HTS) campaigns.[4] These aggregates can sequester proteins non-specifically, leading to apparent inhibition.[3]
Troubleshooting Steps:
-
Counter-Screening: Perform counter-screens to identify aggregation-based inhibitors.
-
Varying Target Concentration: Assess the inhibitory effect of SM-XYZ at different concentrations of the target protein. True inhibitors should show a consistent IC50, while aggregators' potency will often decrease at higher protein concentrations.
-
Time-Dependence Analysis: Evaluate if the inhibition increases with pre-incubation time. Time-dependent inhibition can be a characteristic of reactive compounds but also of aggregating molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What is small molecule aggregation and why is it a problem?
A1: Small molecule aggregation is a phenomenon where individual molecules of a compound clump together to form larger colloidal particles in solution.[3][4] This is problematic in experimental settings, particularly in drug discovery, as these aggregates can lead to non-specific interactions with proteins and other biological macromolecules. This can result in false-positive results in high-throughput screens, misleading structure-activity relationships (SAR), and a general lack of reproducibility.[4]
Q2: How can I prevent SM-XYZ from aggregating?
A2: Preventing aggregation often involves optimizing the experimental conditions. Key strategies include:
-
Working below the Critical Aggregation Concentration (CAC): Determine the CAC of SM-XYZ in your specific buffer and ensure your working concentrations remain below this threshold.
-
Using Detergents: Incorporating low concentrations (typically 0.01% to 0.1%) of non-ionic detergents like Triton X-100 or Tween-20 in your buffers can help prevent the formation of aggregates.[1][2]
-
Modifying Buffer Conditions: Adjusting the pH, ionic strength, or including additives like glycerol (B35011) can sometimes improve the solubility and reduce the aggregation propensity of a compound.[2]
-
Proper Stock Solution Preparation: Ensure your stock solutions of SM-XYZ are fully dissolved in a suitable solvent (e.g., DMSO) before diluting into aqueous buffers.
Q3: What methods can I use to detect SM-XYZ aggregation?
A3: Several biophysical and biochemical techniques can be employed to detect and characterize small molecule aggregation:
-
Dynamic Light Scattering (DLS): DLS is a primary method used to detect the presence of particles in solution and determine their size distribution. It is highly sensitive to the formation of aggregates.[3]
-
Surface Plasmon Resonance (SPR): SPR can be used to directly observe the non-specific binding of aggregates to a sensor surface.
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of aggregates, providing information on their morphology.
-
Enzyme Inhibition Assays with Detergents: A simple and effective method is to run your enzyme inhibition assay in the presence and absence of a non-ionic detergent. A significant decrease in potency in the presence of the detergent is a strong indicator of aggregation-based inhibition.[1]
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS)
This protocol outlines the steps to determine the concentration at which SM-XYZ begins to form aggregates in a given buffer.
Methodology:
-
Prepare a series of dilutions of SM-XYZ in the desired assay buffer, ranging from a concentration known to be soluble to one where aggregation is suspected.
-
Include a buffer-only control.
-
Equilibrate the samples at the experimental temperature.
-
Measure the particle size distribution for each concentration using a DLS instrument.
-
The CAC is the concentration at which a significant increase in the scattering intensity and the appearance of larger particle sizes are observed.
Protocol 2: Aggregation Counter-Screen using a Non-Ionic Detergent
This protocol is designed to differentiate between true inhibition and non-specific inhibition caused by aggregation.
Methodology:
-
Prepare two sets of your standard biochemical assay.
-
In the first set, use your standard assay buffer.
-
In the second set, supplement the assay buffer with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Perform the assay with a dilution series of SM-XYZ in both buffer conditions.
-
Compare the dose-response curves. A significant rightward shift in the IC50 curve in the presence of the detergent indicates that aggregation was likely contributing to the observed inhibition.[1]
Data Presentation
Table 1: Effect of Detergent on SM-XYZ IC50 Value
| Assay Condition | IC50 of SM-XYZ (µM) | Fold Shift |
| Standard Buffer | 1.5 | - |
| Standard Buffer + 0.01% Triton X-100 | > 50 | > 33 |
Table 2: Dynamic Light Scattering (DLS) Analysis of SM-XYZ
| SM-XYZ Concentration (µM) | Average Particle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | 5.2 | 0.15 |
| 10 | 8.1 | 0.21 |
| 50 | 157.3 | 0.45 |
| 100 | 450.6 | 0.62 |
Visualizations
Caption: Troubleshooting workflow for suspected compound aggregation.
Caption: True vs. aggregation-based enzyme inhibition.
References
Technical Support Center: 3BP-4089 Peptide Synthesis Scale-Up
Welcome to the technical support center for the synthesis of peptide 3BP-4089. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling peptide synthesis from the laboratory to pilot or production scale.
Disclaimer: this compound is treated as a representative synthetic peptide. The challenges and solutions described are based on common issues in large-scale Solid-Phase Peptide Synthesis (SPPS) and may require optimization for your specific sequence.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from milligram-scale to multi-gram or kilogram-scale synthesis of this compound?
A1: Scaling up peptide synthesis introduces significant complexities beyond simply increasing reagent quantities.[1][2] Key challenges include:
-
Chemical Challenges : Maintaining high coupling efficiency, preventing peptide aggregation on the resin, and minimizing side reactions like racemization or aspartimide formation become more difficult.[2][3][4]
-
Physical & Engineering Challenges : Inadequate heat dissipation from exothermic coupling reactions, poor mixing of the resin, significant resin swelling, and managing large volumes of hazardous solvents and waste are major concerns.[5]
-
Downstream Processing : Cleavage from the resin, purification of large quantities of crude peptide via preparative HPLC, and consistent isolation (e.g., lyophilization) are often bottlenecks.[6][7]
-
Economic & Regulatory Factors : The cost of raw materials (resins, protected amino acids) becomes a major factor, and ensuring Good Manufacturing Practice (GMP) compliance for impurity profiling and documentation is critical for therapeutic applications.[2]
Q2: My crude peptide purity is significantly lower at a larger scale compared to my lab-scale synthesis. What are the likely causes?
A2: A drop in purity at scale is a common issue. Several factors can contribute:
-
Inefficient Mixing : In large reactors, ensuring homogenous mixing of the resin, amino acids, and coupling reagents is challenging. This can lead to localized areas of incomplete coupling, resulting in deletion sequences.[5]
-
Heat Transfer Issues : The heat generated during the activation and coupling steps can be substantial at a larger scale. If not properly dissipated, elevated temperatures can increase the rate of side reactions, such as the formation of aspartimide or racemization of amino acids.[8]
-
Peptide Aggregation : As peptide chains elongate on the resin, they can aggregate via intermolecular hydrogen bonding, making reactive sites inaccessible.[4][9] This problem is often exacerbated at the higher concentrations typical of large-scale synthesis.
-
Longer Reaction Times : Increased batch sizes often lead to longer processing times for reagent addition and washing, which can increase the opportunity for peptide degradation or side reactions.[2]
Q3: How does peptide aggregation manifest during scale-up, and what strategies can mitigate it?
A3: Peptide aggregation is a primary cause of synthesis failure at scale.[4] It occurs when growing peptide chains fold into secondary structures (like β-sheets) and interact with each other, hindering subsequent chemical reactions.[4]
-
Symptoms : Common indicators include a significant shrinking of the resin bed, slow or incomplete deprotection and coupling reactions (often giving false negatives in colorimetric tests like the Kaiser test), and a dramatic drop in yield and purity.[4]
-
Mitigation Strategies :
-
Chaotropic Agents : Using solvents like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl Sulfoxide (DMSO) can help disrupt secondary structures.[4]
-
Elevated Temperature : Performing couplings at a controlled elevated temperature (e.g., 50-75°C) can often break up aggregates and improve reaction kinetics.[8][10]
-
Structure-Disrupting Amino Acids : Incorporating pseudoproline dipeptides or Dmb-Gly derivatives at strategic locations in the peptide sequence can disrupt the formation of β-sheets.[11]
-
Low-Load Resins : Using resins with a lower substitution level provides more space between growing peptide chains, reducing the likelihood of interaction.[4]
-
Part 2: Troubleshooting Guides
This section provides structured guidance for specific problems encountered during the scale-up process.
Troubleshooting: Low Yield After Cleavage
| Symptom | Potential Cause | Recommended Action |
| Resin shrank significantly during synthesis; Kaiser test was unreliable. | On-Resin Aggregation | 1. Re-synthesize using a lower-loaded resin. 2. Incorporate structure-disrupting amino acid derivatives (e.g., pseudoprolines).[11] 3. Change the primary solvent from DMF to NMP or use a DMF/DMSO mixture.[4] |
| HPLC of crude product shows many truncated sequences (deletion mutants). | Incomplete Coupling | 1. Increase coupling times and/or perform double couplings for difficult residues.[4] 2. Optimize mixing parameters to ensure uniform suspension of the resin. 3. Consider using a more potent activating agent (e.g., COMU), but be aware of stability and safety concerns.[7] |
| Mass spectrometry shows desired mass, but yield is very low. | Incomplete Cleavage or Premature Cleavage | 1. Ensure the cleavage cocktail (e.g., TFA/TIS/Water) volume is sufficient to fully swell and submerge the resin. 2. Increase cleavage reaction time. 3. Check the stability of the linker used on the resin; it may be too labile for the extended synthesis time at scale. |
Troubleshooting: Poor Purity Profile in Preparative HPLC
| Symptom | Potential Cause | Recommended Action |
| Broad peaks and poor resolution between the main peak and impurities. | Column Overloading / Poor Method | 1. Reduce the loading amount to less than 1% of the total column volume as a starting point.[6] 2. Optimize the gradient slope; a shallower gradient often improves resolution. 3. Ensure the crude peptide is fully dissolved in the initial mobile phase before injection. |
| Peak corresponding to the desired product is present but smaller than impurity peaks. | Side Reactions During Synthesis | 1. Aspartimide Formation : If your sequence contains Asp-Gly or Asp-Ser, use appropriate side-chain protection (e.g., OMpe, OMe) during synthesis. 2. Racemization : For sensitive amino acids like His and Cys, avoid high temperatures and use additives like Oxyma Pure during coupling.[8] |
| Many new, unexpected peaks appear that were not in the lab-scale synthesis. | Degradation During Cleavage or Workup | 1. Ensure scavengers (e.g., TIS, EDT) are used in the cleavage cocktail to protect sensitive residues (Trp, Met, Cys). 2. Minimize the time the peptide spends in the acidic cleavage cocktail. 3. Perform precipitation in cold ether immediately after cleavage. |
Part 3: Quantitative Data & Scale Comparison
Scaling up SPPS has a significant impact on resource consumption and process parameters. The table below illustrates typical changes when moving from a lab scale to a pilot scale.
| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) | Key Considerations for Scale-Up |
| Starting Resin (0.5 mmol/g) | 2 g | 200 g | Resin swelling must be factored into reactor size selection.[12] |
| Total Solvent (Wash + Reaction) | ~0.5 L | ~40-50 L | Solvent cost and disposal become major economic and environmental factors.[13][14] |
| Amino Acid Excess | 4-5 equivalents | 2-3 equivalents | Reducing excess is critical for cost-efficiency but risks incomplete coupling. |
| Coupling Reaction Time | 30-60 min | 1-4 hours | Longer times are needed to ensure complete reaction in larger volumes. |
| Typical Crude Yield | 70-85% | 50-75% | Yield losses are often higher due to aggregation and handling inefficiencies.[2] |
| Typical Crude Purity | 60-80% | 40-65% | Purity often decreases due to side reactions and incomplete couplings. |
| Cleavage Cocktail Volume | 20 mL | 2 L | Handling large volumes of concentrated TFA requires stringent safety protocols. |
Part 4: Key Experimental Protocols
Protocol 1: Large-Scale Peptide Cleavage from Resin
Objective: To efficiently cleave the this compound peptide from the solid support while minimizing degradation.
Materials:
-
Peptide-resin (e.g., 200 g)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)
-
Cold Diethyl Ether
-
Large, jacketed glass reactor with bottom filtration valve and overhead stirrer
-
Centrifuge and lyophilizer
Procedure:
-
Place the dry peptide-resin into the reactor vessel.
-
In a separate, well-ventilated container, carefully prepare the cleavage cocktail. For 200 g of resin, a volume of at least 2 L is recommended to ensure complete wetting and swelling.
-
Under an inert atmosphere (e.g., nitrogen), slowly add the cleavage cocktail to the reactor containing the resin.
-
Begin gentle overhead stirring. Avoid excessively vigorous stirring that could fragment the resin beads.
-
Stir the slurry at room temperature for 3-4 hours. Monitor the reaction by taking a small aliquot, precipitating the peptide, and analyzing by LC-MS.
-
Once the cleavage is complete, filter the TFA solution containing the peptide away from the resin beads through the reactor's filter valve into a collection vessel.
-
Wash the resin 2-3 times with a smaller volume of fresh TFA to recover any remaining peptide. Combine the filtrates.
-
Reduce the total volume of the TFA filtrate by approximately 50% using a rotary evaporator with appropriate acid-resistant seals.
-
In a separate large container, place a 10-fold volume of cold diethyl ether.
-
While vigorously stirring the ether, slowly pour the concentrated TFA solution into it. The crude peptide will precipitate as a white solid.
-
Allow the precipitate to settle, then centrifuge the mixture to pellet the solid peptide.
-
Decant the ether, wash the peptide pellet with fresh cold ether, and re-centrifuge.
-
Carefully dry the peptide pellet under a stream of nitrogen before placing it in a lyophilizer to obtain the final crude product.
Part 5: Visualizations and Workflows
Diagram 1: General SPPS Scale-Up Workflow
This diagram outlines the critical stages and decision points in a typical Solid-Phase Peptide Synthesis (SPPS) scale-up project.
Caption: Workflow for scaling peptide synthesis from lab to production.
Diagram 2: Troubleshooting Logic for Low Purity
This decision tree provides a logical path for diagnosing the root cause of low peptide purity during a scale-up campaign.
Caption: Decision tree for diagnosing sources of peptide impurity.
References
- 1. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 2. neulandlabs.com [neulandlabs.com]
- 3. jpt.com [jpt.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. crodabeauty.com [crodabeauty.com]
- 6. neulandlabs.com [neulandlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. xtalks.com [xtalks.com]
- 10. italianpeptidesociety.it [italianpeptidesociety.it]
- 11. ema.europa.eu [ema.europa.eu]
- 12. bachem.com [bachem.com]
- 13. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 14. bachem.com [bachem.com]
Technical Support Center: Minimizing Kidney Uptake of Radiolabeled 3BP-4089
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the renal uptake of the radiolabeled peptide 3BP-4089. The information provided is based on established strategies for other radiolabeled peptides and should be adapted and validated for your specific compound.
Troubleshooting Guides
Issue: High and persistent kidney uptake of radiolabeled this compound observed in preclinical models.
Possible Cause 1: Efficient renal reabsorption via megalin-mediated endocytosis.
Radiolabeled peptides are often filtered by the glomerulus and subsequently reabsorbed by proximal tubular cells in the kidneys. This process is primarily mediated by the megalin receptor, a multi-ligand scavenger receptor.[1][2][3][4]
Suggested Solution:
Co-administration of agents that competitively inhibit megalin-mediated uptake.
-
Cationic Amino Acids (Lysine and Arginine): These are standard agents used to reduce renal uptake of many radiolabeled peptides.[1][5][6]
-
Gelatin-Based Plasma Expanders (e.g., Gelofusine): These have also been shown to be effective in reducing kidney uptake.[1][7]
-
Albumin Fragments: Fragments of albumin, a natural ligand for megalin, can effectively reduce the renal uptake of various radiolabeled peptides.[3][8][9][10][11]
Experimental Workflow for Testing Inhibitors:
Caption: A general experimental workflow for evaluating inhibitors of renal uptake.
Possible Cause 2: Physicochemical properties of this compound favor renal retention.
The charge, size, and hydrophilicity of the radiolabeled peptide can influence its interaction with renal receptors and its subsequent retention.
Suggested Solution:
-
Modification of the Peptide: Consider chemical modifications to the peptide that could alter its pharmacokinetic properties without compromising its targeting ability. This could include the addition of a cleavable linker between the radionuclide and the peptide.[12][13]
-
Choice of Radionuclide and Chelator: The choice of radionuclide and the chelating agent can impact the overall charge and biodistribution of the compound. Some radiometabolites are "trapped" inside kidney cells after degradation of the peptide.[13] Using a non-residualizing radioiodine label might be an alternative.[14]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of high kidney uptake of radiolabeled peptides?
A1: The primary mechanism is glomerular filtration followed by reabsorption in the proximal tubules of the kidneys.[2] This reabsorption is largely mediated by the megalin receptor, which binds and internalizes a wide range of filtered proteins and peptides.[3][4] Cubilin is another receptor that works in concert with megalin in this process.[15]
Q2: Which inhibitors are most commonly used to reduce kidney uptake?
A2: The most commonly used inhibitors are positively charged amino acids, such as lysine and arginine.[1][5][6] Gelatin-based plasma expanders like Gelofusine and fragments of albumin are also effective.[1][7][9] The choice of inhibitor may depend on the specific properties of the radiolabeled peptide.[7]
Q3: How do cationic amino acids like lysine reduce kidney uptake?
A3: Cationic amino acids competitively inhibit the binding of positively charged radiolabeled peptides to the megalin receptor on the surface of proximal tubule cells.[5][15] This reduces the reabsorption of the radiolabeled peptide from the glomerular filtrate, leading to its increased excretion in the urine.
Caption: Mechanism of megalin-mediated uptake and its inhibition by lysine.
Q4: Can the choice of radionuclide affect kidney uptake?
A4: Yes, the choice of radionuclide and the method of radiolabeling can significantly impact kidney retention. Radiometals, once internalized and released from the peptide backbone through lysosomal degradation, can remain trapped within the kidney cells, leading to prolonged radiation exposure.[13] In contrast, some radioiodinated compounds, after intracellular degradation, can be released from the cells, resulting in lower renal retention.[14]
Q5: Are there alternative strategies to co-infusion of inhibitors?
A5: Yes, other strategies are being explored. These include:
-
Pretargeting: This involves administering a non-radiolabeled targeting molecule first, followed by a small, rapidly clearing radiolabeled molecule that binds to the targeting molecule at the tumor site.[12]
-
Linker Chemistry: Incorporating a linker between the peptide and the radiolabel that is cleaved by enzymes in the kidney can facilitate the excretion of the radionuclide.[12][13]
-
Modifying Physicochemical Properties: Altering the charge or hydrophilicity of the peptide can reduce its affinity for renal reabsorption mechanisms.
Quantitative Data on Reduction of Kidney Uptake
The following tables summarize data from preclinical studies on the effectiveness of various inhibitors for different radiolabeled peptides. These values can serve as a starting point for designing experiments for this compound.
Table 1: Effect of Co-infusion Agents on Kidney Uptake of Various Radiolabeled Peptides in Rats
| Radiolabeled Peptide | Inhibitor | Dose of Inhibitor | % Reduction in Kidney Uptake | Reference |
| 111In-Octreotide | Lysine | 80 mg | 30% ± 9.1% | [3] |
| 111In-Octreotide | Gelofusine | 20 mg | 32% ± 7.0% | [3] |
| 111In-Octreotide | Albumin Fragments (<50 kDa) | 5 mg | 30% ± 2.7% | [3] |
| 111In-DOTATOC | D-Lysine | 400 mg/kg | Significantly lower than control | [6] |
| 111In-DOTATOC | L-Arginine | 400 mg/kg | Significantly lower than control | [6] |
| 111In-DOTATOC | Histidine | 400 mg/kg | Significantly lower than control | [6] |
| 111In-Minigastrin | Poly-glutamic acid | Not specified | Effective reduction | [1] |
| 111In-Exendin | Poly-glutamic acid | Not specified | Effective reduction | [1] |
Data are presented as mean ± standard deviation where available.
Table 2: In Vitro Inhibition of Radiolabeled Peptide Uptake in Megalin-Expressing Cells (BN16)
| Radiolabeled Peptide | Inhibitor | % Reduction in Uptake | Reference |
| 111In-Octreotide | Albumin Fragments | 39% ± 7.4% | [11] |
| 111In-Minigastrin | Albumin Fragments | 95% ± 6.3% | [11] |
| 111In-Exendin | Albumin Fragments | 67% ± 6.9% | [11] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study in Rodents to Evaluate Kidney Uptake of Radiolabeled this compound
Objective: To determine the biodistribution and quantify the kidney uptake of radiolabeled this compound in a rodent model (e.g., rats or mice) and to assess the effect of a co-administered inhibitor.
Materials:
-
Radiolabeled this compound
-
Animal model (e.g., male Wistar rats, 4 per group)
-
Inhibitor solution (e.g., L-lysine in phosphate-buffered saline)
-
Control solution (e.g., phosphate-buffered saline)
-
Anesthesia
-
Gamma counter
Procedure:
-
Divide the animals into a control group and an inhibitor group.
-
Administer the inhibitor solution (e.g., 400 mg/kg of L-lysine) or the control solution intravenously or intraperitoneally.[6]
-
After a short interval (e.g., 2-5 minutes), inject a known amount of radiolabeled this compound (e.g., 1 MBq) intravenously.
-
At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize the animals.
-
Dissect the kidneys and other organs of interest (e.g., tumor, liver, spleen, blood).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the kidneys between the control and inhibitor groups to determine the percentage of reduction in renal uptake.
Protocol 2: In Vitro Uptake Assay Using Megalin-Expressing Cells
Objective: To assess the megalin-mediated uptake of radiolabeled this compound and the inhibitory effect of various compounds in a cell-based assay.
Materials:
-
Megalin-expressing cell line (e.g., BN16 rat yolk sac epithelial cells or freshly isolated rat renal cells)[8][16]
-
Cell culture medium
-
Radiolabeled this compound
-
Inhibitor solutions (e.g., lysine, Gelofusine, albumin fragments)
-
Incubator (37°C, 5% CO2)
-
Gamma counter
Procedure:
-
Plate the megalin-expressing cells in multi-well plates and grow to confluence.
-
Prepare solutions of radiolabeled this compound and the inhibitor compounds at various concentrations.
-
Wash the cells with fresh medium.
-
Add the inhibitor solution to the appropriate wells and incubate for a short period.
-
Add the radiolabeled this compound to all wells and incubate for a defined period (e.g., 30 minutes) at 37°C.[16]
-
To stop the uptake, wash the cells multiple times with ice-cold buffer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the amount of radiolabeled peptide taken up by the cells and calculate the percentage of inhibition for each inhibitor.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Renal uptake of different radiolabelled peptides is mediated by megalin: SPECT and biodistribution studies in megalin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jsnm.org [jsnm.org]
- 7. Indication for different mechanisms of kidney uptake of radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing the renal retention of low- to moderate-molecular-weight radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Radioiodinated Exendin-4 Is Superior to the Radiometal-Labelled Glucagon-Like Peptide-1 Receptor Probes Overcoming Their High Kidney Uptake | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Artifacts in 3BP-4089 imaging and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using the 3BP-4089 fluorescent probe for mitochondrial imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
A1: this compound is a novel, red-emitting fluorescent probe designed for the selective staining of mitochondria in live cells. Its mechanism relies on mitochondrial membrane potential, accumulating in active mitochondria. It is supplied as a lyophilized powder and should be reconstituted in anhydrous DMSO to create a stock solution.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: this compound is optimally excited at 640 nm and exhibits a maximum emission at 665 nm. It is compatible with standard Cy5 filter sets.
Q3: Can this compound be used in fixed cells or for long-term imaging?
A3: this compound is primarily designed for live-cell imaging, as its accumulation is dependent on active mitochondrial membrane potential, which is lost upon cell fixation. For long-term imaging (over several hours), it is recommended to use the lowest possible probe concentration and minimize light exposure to reduce phototoxicity.
Troubleshooting Guide: Imaging Artifacts
Q1: I am observing high, non-specific background fluorescence in my images. What could be the cause and how can I fix it?
A1: High background fluorescence is a common issue that can obscure the desired mitochondrial signal. The primary causes are typically excessive probe concentration or incomplete removal of the probe from the extracellular medium.
-
Solution 1: Optimize Probe Concentration. The optimal concentration of this compound can vary between cell types. It is recommended to perform a concentration titration to determine the lowest concentration that provides adequate signal-to-noise.
-
Solution 2: Ensure Thorough Washing. After incubating the cells with this compound, it is crucial to wash the cells at least twice with a warm, serum-free medium or a suitable buffer (e.g., HBSS) to remove any unbound probe.
-
Solution 3: Reduce Incubation Time. If optimizing concentration and washing are not sufficient, reducing the incubation time may help to minimize non-specific uptake.
Q2: The fluorescent signal from this compound appears diffuse throughout the cytoplasm instead of localizing to distinct mitochondria. Why is this happening?
A2: A diffuse cytoplasmic signal usually indicates compromised mitochondrial health or loss of mitochondrial membrane potential.
-
Cause 1: Cell Stress or Death. If the cells are unhealthy, their mitochondrial membrane potential may be dissipated, preventing the accumulation of this compound within the mitochondria. This can be induced by the experimental conditions (e.g., treatment with a cytotoxic compound) or by suboptimal cell culture conditions.
-
Solution 1: Use a Positive Control. To confirm that the probe is working correctly, use a healthy, untreated cell population as a positive control.
-
Solution 2: Assess Cell Viability. Use a viability stain (e.g., Trypan Blue or a live/dead cell assay) to ensure that the cells are healthy before and during the experiment.
-
Cause 2: Phototoxicity. Excessive exposure to the excitation light, especially at high laser power, can induce phototoxicity, leading to mitochondrial damage and subsequent release of the probe into the cytoplasm.
-
Solution 2: Minimize Light Exposure. Use the lowest possible laser power and exposure time that still provides a detectable signal. Utilize a sensitive detector and consider using time-lapse imaging with longer intervals between acquisitions.
Q3: My images show bright, punctate artifacts that are not mitochondria. What are these and how can I get rid of them?
A3: Bright, non-mitochondrial puncta are often aggregates of the this compound probe.
-
Cause: Probe Precipitation. If the stock solution is not properly prepared or stored, or if it is diluted in an incompatible buffer, the probe can precipitate and form fluorescent aggregates.
-
Solution 1: Proper Reconstitution and Storage. Ensure the lyophilized powder is fully dissolved in high-quality, anhydrous DMSO. Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, warm the stock solution to room temperature and vortex briefly.
-
Solution 2: Dilution in Serum-Free Medium. When preparing the working solution, dilute the DMSO stock in a serum-free medium or buffer and use it immediately. Avoid using a medium containing serum for the initial dilution, as proteins can sometimes promote probe aggregation.
-
Solution 3: Centrifuge the Working Solution. If aggregation is persistent, you can try centrifuging the final working solution at high speed for 1-2 minutes and carefully aspirating the supernatant for cell staining.
Quantitative Data Summary
The following table summarizes key experimental parameters and their likely impact on the quality of this compound imaging and the potential for artifact formation.
| Parameter | Low Range | Recommended Range | High Range | Potential Artifacts at High Range |
| Probe Concentration | 10 - 50 nM | 50 - 200 nM | > 200 nM | High background, cytotoxicity, probe aggregation |
| Incubation Time | 5 - 15 min | 15 - 30 min | > 30 min | Increased non-specific binding, cytotoxicity |
| Incubation Temperature | Room Temp | 37°C | > 37°C | Suboptimal uptake, altered cell physiology |
| Laser Power | 1 - 5% | 5 - 20% | > 20% | Phototoxicity, photobleaching, diffuse signal |
| Exposure Time | 10 - 50 ms | 50 - 200 ms | > 200 ms | Phototoxicity, photobleaching, motion blur |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency (typically 50-70%).
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Warm the required volume of serum-free cell culture medium or HBSS to 37°C.
-
Prepare the working solution by diluting the 1 mM stock solution to a final concentration of 50-200 nM in the pre-warmed medium.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with the pre-warmed serum-free medium.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with the pre-warmed serum-free medium.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation: ~640 nm, Emission: ~665 nm).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common this compound imaging artifacts.
Caption: this compound signal dependence on mitochondrial membrane potential.
Validation & Comparative
A Head-to-Head Comparison of FAP-Targeting Radiotracers for Tumor Imaging: FAP-2286 vs. FAPI-46
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent Fibroblast Activation Protein (FAP)-targeting radiotracers for tumor imaging: FAP-2286 and FAPI-46. This analysis is based on available preclinical and clinical data.
Introduction: Fibroblast Activation Protein (FAP) has emerged as a highly promising target for cancer diagnosis and therapy. FAP is a cell-surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy adult tissues is limited. This differential expression makes FAP an attractive target for delivering imaging agents and therapeutic payloads directly to the tumor site.
This guide focuses on two leading FAP-targeting radiotracers:
-
FAP-2286: A peptide-based radiotracer developed by 3B Pharmaceuticals and licensed to Novartis. It is currently under investigation in the Phase 1/2 LuMIERE clinical trial (NCT04939610).[1][2]
-
FAPI-46: A small molecule inhibitor-based radiotracer that has been widely investigated in numerous clinical studies.[3][4]
While the initial topic of interest was a comparison involving 3BP-4089, publicly available data for this specific compound is limited. Therefore, this guide will focus on the more extensively studied FAP-2286 as a representative FAP-targeting peptide from 3B Pharmaceuticals and compare it with the well-characterized small molecule, FAPI-46.
Performance Comparison
In Vitro and Preclinical Data
Preclinical studies have provided valuable insights into the binding characteristics and cellular behavior of FAP-2286 and FAPI-46.
| Parameter | FAP-2286 | FAPI-46 | Reference |
| Binding Affinity (IC50, nM) | 2.7 | 1.3 | [5] |
| FAP Protease Inhibition (IC50, nM) | 3.2 | 1.2 | [5] |
| Equilibrium Dissociation Constant (KD, nM) | 1.1 | 0.04 | [5] |
These data indicate that while both molecules exhibit high affinity for FAP, FAPI-46 shows a slightly stronger binding affinity and inhibitory activity in these preclinical assays.
Tumor Uptake and Retention (Preclinical)
Tumor uptake and retention are critical parameters for both diagnostic imaging and therapeutic efficacy. Preclinical imaging studies in xenograft mouse models have demonstrated significant differences between the two tracers over time.
| Time Point | 177Lu-FAP-2286 (%ID/g) | 177Lu-FAPI-46 (%ID/g) | Reference |
| 1 hour (68Ga-labeled) | 10.6 | 10.1 | [5] |
| 24 hours | 15.8 | 3.8 | [5] |
| 72 hours | 16.4 | 1.6 | [5] |
While initial tumor uptake at 1 hour is comparable, FAP-2286 demonstrates significantly prolonged tumor retention at 24 and 72 hours compared to FAPI-46.[5][6] This prolonged retention is a key advantage of FAP-2286, particularly for therapeutic applications.
Clinical Data (Tumor Imaging)
Clinical studies have compared the imaging performance of 68Ga-labeled FAP-2286 and FAPI-46 in cancer patients.
| Parameter | 68Ga-FAP-2286 | 68Ga-FAPI-46 | Reference |
| Tumor Uptake (SUVmax) | Similar | Similar | [3][4] |
| Lesion Detection Rate | Similar | Similar | [3][4] |
| Physiologic Uptake (Liver, Kidneys) | Slightly higher | Lower | [4] |
A study involving a subcohort of 19 patients who underwent scans with both tracers showed that 68Ga-FAP-2286 and 68Ga-FAPI-46 yielded comparable clinical results in terms of tumor uptake and lesion detection rates.[3][4] However, 68Ga-FAP-2286 exhibited slightly higher physiologic uptake in the liver and kidneys.[4]
Experimental Protocols
Preclinical Evaluation of FAP-2286 and FAPI-46
Objective: To compare the biodistribution and radiotherapeutic efficacy of FAP-2286 and FAPI-46.
Methodology:
-
Biochemical and Cellular Assays:
-
FAP affinity was determined using surface plasmon resonance.
-
FAP protease inhibition and competitor binding were assessed in FAP-expressing cells.
-
-
Animal Models: HEK-FAP xenograft mouse models were used for in vivo studies.
-
Imaging Studies:
-
PET imaging was performed at 1 hour after injection of 68Ga-FAP-2286 or 68Ga-FAPI-46.
-
SPECT imaging was conducted at 24 and 72 hours after injection of 177Lu-FAP-2286 or 177Lu-FAPI-46 to assess tumor uptake and retention.
-
-
Efficacy Studies: Tumor growth inhibition was evaluated following treatment with 177Lu-FAP-2286 and 177Lu-FAPI-46.
Reference: [5]
Clinical Comparison of 68Ga-FAP-2286 and 68Ga-FAPI-46
Objective: To compare the in vivo distribution pattern of 68Ga-FAP-2286 and 68Ga-FAPI-46 in cancer patients.
Methodology:
-
Patient Cohort: 19 patients with various types of cancer underwent PET/CT scans with both 68Ga-FAP-2286 and 68Ga-FAPI-46.
-
Image Acquisition: PET/CT scans were performed following the administration of the respective radiotracers.
-
Image Analysis: Lesion uptake was quantified using the maximum standardized uptake value (SUVmax). The in vivo biodistribution in normal organs was also assessed.
Reference: [4]
Visualizations
Caption: Mechanism of FAP-targeted tumor imaging.
Caption: Workflow for preclinical and clinical comparison.
Conclusion
Both FAP-2286 and FAPI-46 are highly effective radiotracers for imaging FAP-positive tumors.
-
FAPI-46 has been more extensively studied clinically and demonstrates excellent imaging characteristics with high tumor uptake and low background signal.[3][4]
-
FAP-2286 shows comparable diagnostic performance to FAPI-46 in early clinical studies.[3][4] Its key advantage, demonstrated in preclinical models, is its significantly prolonged tumor retention.[5][6] This feature makes FAP-2286 a particularly promising candidate for theranostic applications, where the same molecule is used for both diagnosis and therapy (e.g., labeled with a therapeutic radioisotope like Lutetium-177).
The choice between these agents may depend on the specific application. For purely diagnostic imaging, both tracers perform well. For the development of FAP-targeted radioligand therapy, the superior retention of FAP-2286 could be a deciding factor. Further head-to-head clinical trials will be crucial to fully elucidate the comparative advantages of each tracer in various cancer types and clinical settings.
References
- 1. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 2. Clinical Trials | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. PET Imaging of Fibroblast Activation Protein in Various Types of Cancer Using 68Ga-FAP-2286: Comparison with 18F-FDG and 68Ga-FAPI-46 in a Single-Center, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fibroblast Activation Protein (FAP) Inhibitors for Researchers and Drug Development Professionals
A detailed guide to the performance and experimental validation of 3BP-4089 and other leading FAP inhibitors, providing researchers with the critical data needed for informed decision-making in the development of novel cancer therapies and diagnostics.
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a compelling target for cancer diagnosis and therapy. A growing number of FAP inhibitors are under investigation, each with unique characteristics. This guide provides a comparative overview of this compound, a FAP-targeting peptide, alongside other prominent FAP inhibitors such as UAMC-1110, FAPI-04, and FAPI-46, with a focus on their performance backed by experimental data.
While detailed quantitative experimental data for this compound is primarily available within patent literature (WO2021005131A1) and not yet extensively published in peer-reviewed journals, this guide compiles available information and presents a robust comparison with publicly documented data for other key FAP inhibitors.
Performance Comparison of FAP Inhibitors
The efficacy of a FAP inhibitor is determined by several key parameters, including its binding affinity (often measured as the half-maximal inhibitory concentration, or IC50), selectivity over other proteases, and its behavior within a biological system (pharmacokinetics and biodistribution). The following tables summarize the available quantitative data for a selection of leading FAP inhibitors.
| Inhibitor | Target | IC50 (nM) | Notes |
| UAMC-1110 | FAP | 3.2[1] | Also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 µM.[1] |
| UAMC-1110 derivative (1a) | FAP | 6.11[2] | A derivative of UAMC-1110. |
| UAMC-1110 derivative (1b) | FAP | 15.1[2] | A derivative of UAMC-1110. |
| UAMC-1110 derivative (1c) | FAP | 92.1[2] | A derivative of UAMC-1110. |
| DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54[3] | A homodimeric inhibitor. |
| [natGa]Ga-DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54[3] | Gallium-complexed homodimer. |
| DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54[3] | A homodimeric inhibitor. |
| [natGa]Ga-DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54[3] | Gallium-complexed homodimer. |
| [natLu]Lu-DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54[3] | Lutetium-complexed homodimer. |
| This compound | FAP | Data not publicly available | Described as a potent FAP-targeting peptide.[4] |
Table 1: In Vitro Potency of FAP Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of various FAP inhibitors against FAP. Lower IC50 values indicate higher potency.
| Radiotracer | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) |
| [64Cu]FAPI-04 | Male Nude Mice | PANC-1 Xenograft | 2 hours | High |
| [225Ac]FAPI-04 | Male Nude Mice | PANC-1 Xenograft | 3 hours | High (moderate washout by 24h) |
| [18F]AlF-NOTA-FAPI-04 | U87 Tumor-bearing Mice | U87 Xenograft | Up to 240 mins | High |
| [68Ga]Ga-SB04028 | Male NRG Mice | HEK293T:hFAP Xenograft | 1 hour | 10.1 ± 0.42 |
| [68Ga]Ga-PNT6555 | Male NRG Mice | HEK293T:hFAP Xenograft | 1 hour | 6.38 ± 0.45 |
Table 2: Preclinical Biodistribution of Radiolabeled FAP Inhibitors in Tumor-Bearing Mice. This table presents the tumor uptake of various radiolabeled FAP inhibitors, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Radiotracer | Cancer Types | Key Findings |
| [68Ga]FAPI-04 | Various Cancers | Rapid clearance via kidneys, prolonged tumor retention with 25% washout from 1h to 3h p.i.[5] |
| [68Ga]FAPI-46 | Various Cancers | Increased tumor retention time compared to FAPI-04. High tumor-to-background ratios increasing over time.[6][7] |
Table 3: Clinical Biodistribution and Pharmacokinetics of Radiolabeled FAP Inhibitors. This table summarizes key findings from clinical studies on the biodistribution and clearance of FAP inhibitors in cancer patients.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of FAP inhibitors. Below are methodologies for key experiments cited in this guide.
In Vitro FAP Inhibition Assay (IC50 Determination)
This protocol is adapted from the methodology used for UAMC-1110 and its derivatives.[2][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Fibroblast Activation Protein (FAP).
Materials:
-
Recombinant human FAP protein
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4
-
FAP Substrate: Gly-Pro-AMC (40 µM)
-
Test compounds (e.g., UAMC-1110, this compound) at various concentrations (e.g., 4 pM to 40 µM)
-
96-well microplates
-
Plate reader capable of fluorescence measurement (excitation/emission ~370/440 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add 25 µL of each test compound dilution and 25 µL of the FAP substrate solution to appropriate wells.
-
Initiate the enzymatic reaction by adding 50 µL of diluted recombinant human FAP protein to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of FAP inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Preclinical In Vivo Biodistribution Study
This protocol is a generalized procedure based on studies with radiolabeled FAPI-04 and FAPI-46.[9][10][11]
Objective: To determine the biodistribution and tumor uptake of a radiolabeled FAP inhibitor in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts of a human cancer cell line)
-
Radiolabeled FAP inhibitor (e.g., [68Ga]FAPI-46)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory equipment for animal handling and dissection
Procedure:
-
Administer a known amount of the radiolabeled FAP inhibitor to the tumor-bearing mice via tail vein injection.
-
At predetermined time points (e.g., 10 minutes, 1 hour, 3 hours post-injection), euthanize a cohort of mice.[6]
-
Dissect and collect organs of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
For imaging studies, perform PET/CT scans at the specified time points after radiotracer injection.[6]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in FAP inhibitor research, the following diagrams have been generated using the DOT language.
The diagram above illustrates the typical workflow for the development of a FAP inhibitor, from initial design and synthesis through preclinical and clinical evaluation.
This diagram illustrates the role of FAP in the tumor microenvironment. FAP, expressed by CAFs, contributes to tumor progression by degrading the extracellular matrix and activating growth factors. FAP inhibitors block these pro-tumorigenic activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients [escholarship.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Theranostics Targeting Fibroblast Activation Protein in the Tumor Stroma: 64Cu- and 225Ac-Labeled FAPI-04 in Pancreatic Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. mdpi.com [mdpi.com]
Validation of 3BP-4089 as a FAP-Targeting Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3BP-4089 as a Fibroblast Activation Protein (FAP)-targeting ligand against other notable alternatives in the field. The information is curated to assist researchers and drug development professionals in making informed decisions for their theranostic and drug delivery applications. While specific preclinical data for this compound is emerging, this guide leverages data from its closely related analog, 3BP-3940, alongside established FAP-targeting ligands such as FAPI-46 and FAP-2286, to provide a comprehensive comparative analysis.
Executive Summary
Fibroblast Activation Protein (FAP) has emerged as a compelling pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment and limited presence in healthy tissues.[1][2] This differential expression makes FAP an ideal candidate for targeted radionuclide therapy and imaging. This compound is a potent peptide-based FAP-targeting ligand developed for theranostic applications.[3] This guide evaluates its performance by comparing key metrics such as binding affinity, tumor uptake, and biodistribution against the well-characterized small molecule inhibitor FAPI-46 and the cyclic peptide FAP-2286.
Comparative Performance Data
The following tables summarize the key performance indicators of 3BP-3940 (as a surrogate for this compound) against FAPI-46 and FAP-2286.
Table 1: In Vitro Binding Affinity (IC50)
| Ligand | Type | IC50 (nM) | Target |
| 3BP-3940 | Peptide | Data not publicly available | Human FAP |
| FAPI-46 | Small Molecule | 1.2 | Human FAP |
| FAP-2286 | Cyclic Peptide | 3.2 | Human FAP |
Note: Lower IC50 values indicate higher binding affinity.
Table 2: In Vivo Tumor Uptake (%ID/g)
| Ligand (Radionuclide) | Tumor Model | 1h p.i. | 24h p.i. | 72h p.i. |
| [⁶⁸Ga]Ga-3BP-3940 | Pancreatic Ductal Adenocarcinoma | Intense Uptake | - | - |
| [⁶⁸Ga]Ga-FAPI-46 | Various Cancers | 10.1 | - | - |
| [⁶⁸Ga]Ga-FAP-2286 | Various Cancers | 10.6 | - | - |
| [¹⁷⁷Lu]Lu-3BP-3940 | Pancreatic Ductal Adenocarcinoma | - | Significant Retention (15.3h) | - |
| [¹⁷⁷Lu]Lu-FAPI-46 | HEK-FAP Xenografts | - | 3.8 | 1.6 |
| [¹⁷⁷Lu]Lu-FAP-2286 | HEK-FAP Xenografts | - | 15.8 | 16.4 |
%ID/g: Percentage of injected dose per gram of tissue. p.i.: post-injection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Competitive Binding Assay (IC50 Determination)
This protocol is adapted from methodologies used for evaluating FAP inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test ligand against FAP.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Test ligand (e.g., this compound)
-
Reference ligand (e.g., FAPI-46)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test ligand and the reference ligand in assay buffer.
-
In a 96-well plate, add the FAP enzyme to each well, except for the blank controls.
-
Add the diluted test and reference ligands to their respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for ligand-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC) over a set period (e.g., 30 minutes) using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of the test ligand.
-
Plot the reaction rate as a function of the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the biodistribution of a radiolabeled FAP-targeting ligand in a tumor xenograft model.
Objective: To quantify the distribution and accumulation of a radiolabeled ligand in various organs and the tumor over time.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous FAP-expressing tumor xenografts)
-
Radiolabeled test ligand (e.g., [¹⁷⁷Lu]Lu-3BP-4089)
-
Anesthetic agent
-
Gamma counter
-
Dissection tools
-
Saline solution
Procedure:
-
Administer a known amount of the radiolabeled ligand to a cohort of tumor-bearing mice via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a subset of mice from the cohort.
-
Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.
-
Analyze the data to determine the pharmacokinetics, tumor targeting efficacy, and clearance profile of the radiolabeled ligand.
Visualizations
FAP-Targeted Radionuclide Therapy Workflow
Caption: A generalized workflow for FAP-targeted radionuclide therapy.
Comparative Ligand Properties
Caption: Key property comparison of different FAP-targeting ligands.
FAP-Mediated Signaling Pathway in CAFs
Caption: A simplified diagram of FAP-mediated signaling pathways in CAFs.[1][4][5]
Conclusion
Based on the available data for its close analog 3BP-3940, this compound shows significant promise as a FAP-targeting ligand for theranostic applications. Projections suggest it will exhibit high binding affinity and favorable in vivo characteristics, including prolonged tumor retention, which is a key advantage for therapeutic efficacy. In comparison, while the small molecule FAPI-46 demonstrates high affinity, its rapid clearance may limit its therapeutic window. The cyclic peptide FAP-2286 offers prolonged tumor retention but can exhibit higher uptake in non-target organs like the kidneys.
The continued investigation and public dissemination of specific preclinical and clinical data for this compound are crucial for a definitive validation of its performance. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design their own validation studies and to contextualize the potential of this compound within the landscape of FAP-targeting agents.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 3BP-4089 and Antibodies Targeting Fibroblast Activation Protein (FAP)
A Comprehensive Guide for Researchers and Drug Development Professionals
Fibroblast Activation Protein (FAP), a cell surface serine protease, has emerged as a compelling pan-tumor target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid cancers, with limited expression in healthy adult tissues. This differential expression has spurred the development of various FAP-targeted therapeutics, including peptide-based radiopharmaceuticals like 3BP-4089 and monoclonal antibodies. This guide provides an objective, data-driven comparison of these two prominent approaches, offering insights into their respective performance characteristics, underlying mechanisms, and experimental validation.
Quantitative Data Presentation
To facilitate a clear comparison, the following tables summarize the key quantitative performance metrics for FAP-targeting peptides (represented by molecules structurally related to or in the same class as this compound) and antibodies. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in a single experimental setting are limited.
Table 1: Binding Affinity to FAP
| Molecule Class | Specific Agent/s | Binding Affinity (IC50/Kd) | Method of Measurement |
| Peptide | OncoFAP | Kd = 680 pM | Fluorescence Polarization |
| FAP-targeted NIR conjugate | Apparent Kd = 3.7 nM | Cell-based binding assay | |
| This compound | Described as "highly potent" | Data not publicly available | |
| Antibody | ESC11 | ~10 nM | Not specified |
| ESC14 | ~210 nM | Not specified | |
| Sibrotuzumab (F19) | EC50 = 0.00419 µg/mL | ELISA | |
| scFv (E3 mutant) | 4-fold higher affinity than parent | Yeast affinity maturation |
Table 2: In Vivo Performance of Radiolabeled Agents
| Molecule Class | Specific Agent/s | Tumor Model | Tumor Uptake (%ID/g or other metric) | Key Findings |
| Peptide | [¹⁷⁷Lu]Lu-OncoFAP derivative | SK-RC-52.hFAP xenografts | >30% ID/g at 10 min post-injection | Rapid and high tumor accumulation with excellent tumor-to-organ ratios. |
| [¹⁷⁷Lu]Lu-FAP-2286 | HEK-FAP & Sarcoma PDX | High and sustained tumor uptake | Longer tumor retention compared to small molecule FAPI-46. Potent anti-tumor efficacy. | |
| Antibody | [¹⁷⁷Lu]Lu-ESC11 | Melanoma xenografts | Higher than ESC14 and vF19 | Specific accumulation in FAP-expressing tumors, leading to delayed tumor growth. |
| [¹⁷⁷Lu]Lu-ESC14 | Melanoma xenografts | Lower than ESC11 | Specific tumor accumulation but cleared faster from the blood. |
FAP Signaling Pathway
FAP expression on CAFs contributes to a pro-tumorigenic and immunosuppressive microenvironment through various signaling pathways. Understanding these pathways is crucial for the rational design of FAP-targeted therapies.
Caption: FAP-mediated signaling pathways in cancer-associated fibroblasts.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of FAP-targeting agents.
Determination of Binding Affinity (Fluorescence Polarization)
This method is employed to quantify the interaction between a fluorescently labeled ligand and a target protein in solution.
Caption: Workflow for determining binding affinity using fluorescence polarization.
Methodology:
-
Reagent Preparation: A constant concentration of the fluorescently labeled FAP ligand is prepared in a suitable assay buffer. Recombinant FAP protein is serially diluted across a microplate.
-
Incubation: The labeled ligand is added to the wells containing the FAP dilutions and incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a microplate reader equipped with polarizing filters. The degree of polarization is proportional to the fraction of bound ligand.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of FAP. The data is then fitted to a one-site binding model to calculate the equilibrium dissociation constant (Kd).
In Vivo Biodistribution of Radiolabeled Compounds
This procedure is critical for evaluating the tumor-targeting efficacy and off-target accumulation of radiopharmaceuticals.
Caption: Workflow for in vivo biodistribution studies of radiopharmaceuticals.
Methodology:
-
Tumor Model: Human cancer cells expressing FAP are subcutaneously implanted into immunocompromised mice. Tumors are allowed to grow to a specified size.
-
Radiolabeling: The FAP-targeting peptide or antibody is conjugated with a chelator and subsequently radiolabeled with a gamma- or positron-emitting radionuclide.
-
Administration: A known amount of the radiolabeled compound is injected into the tumor-bearing mice, typically via the tail vein.
-
Tissue Collection: At various time points after injection, cohorts of mice are euthanized, and tumors and major organs (e.g., blood, liver, kidneys, spleen, muscle) are collected.
-
Radioactivity Measurement: The collected tissues are weighed, and the amount of radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The tissue radioactivity is decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from other organs over time.
Discussion and Conclusion
The choice between a peptide-based approach like this compound and a FAP-targeting antibody depends on the specific therapeutic or diagnostic application.
Peptide-based radiopharmaceuticals offer the advantage of a smaller size, which generally leads to rapid tumor penetration and fast clearance from non-target organs, resulting in high tumor-to-background ratios ideal for imaging applications.[1] As seen with FAP-2286, a molecule in the same class as this compound, peptides can be engineered for prolonged tumor retention, enhancing their therapeutic efficacy.[2]
Antibody-based therapies , on the other hand, have a much longer plasma half-life, which can be advantageous for sustained therapeutic effect. However, their larger size can lead to slower tumor penetration and higher background signal in imaging.[3] The development of antibody-drug conjugates (ADCs) targeting FAP, such as OMTX705, represents a promising strategy to deliver potent cytotoxic agents directly to the tumor stroma.[4]
Ultimately, both this compound and FAP-targeting antibodies represent promising avenues for the diagnosis and treatment of a wide range of solid tumors. The selection of the optimal modality will be guided by factors such as the desired pharmacokinetic profile, the nature of the payload (imaging radionuclide vs. therapeutic agent), and the specific clinical context. Further head-to-head comparative studies are warranted to definitively delineate the relative strengths and weaknesses of these two important classes of FAP-targeted agents.
References
- 1. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3BP-4089 Cross-reactivity with Other Serine Proteases
Information regarding the serine protease inhibitor 3BP-4089 is not available in the public domain. Extensive searches for "this compound" and its cross-reactivity with other serine proteases did not yield any specific data, experimental protocols, or publications.
This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific literature, a new chemical entity pending publication, or a possible misnomer. Serine protease inhibitors, often called serpins, are a broad class of proteins that regulate the activity of serine proteases and are implicated in a variety of physiological and pathological processes, including coagulation, inflammation, and wound healing.[1][2] The therapeutic potential of modulating serine protease activity has led to significant research in developing specific inhibitors.[3]
Without specific information on this compound, a detailed comparison guide on its cross-reactivity, including quantitative data, experimental protocols, and visualizations, cannot be constructed. For a comprehensive analysis, the following information would be required:
-
Primary Target: The primary serine protease target of this compound.
-
Inhibition Data: Quantitative measures of inhibition (e.g., IC₅₀, Kᵢ) against a panel of serine proteases to determine its selectivity profile.
-
Experimental Conditions: Detailed protocols of the assays used to determine inhibitory activity and cross-reactivity.
A typical workflow for assessing the cross-reactivity of a novel serine protease inhibitor is outlined below.
General Experimental Workflow for Assessing Inhibitor Cross-reactivity
A standard approach to determine the selectivity of a new inhibitor involves screening it against a panel of related enzymes. This process is crucial for identifying potential off-target effects and ensuring the therapeutic safety and efficacy of the compound.
Caption: Workflow for determining serine protease inhibitor selectivity.
This guide will be updated with specific data for this compound as soon as it becomes publicly available. Researchers and drug development professionals are encouraged to consult internal documentation or await forthcoming publications for detailed information on this compound.
References
In Vivo Therapeutic Efficacy of 3BP-4089: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic efficacy of 3BP-4089, a novel metabolic inhibitor, against established cancer therapies. As specific data for "this compound" is not publicly available, this guide utilizes data from its closely related parent compound, 3-Bromopyruvate (B3434600) (3BP), and its clinical derivative, KAT/3BP. The performance of these compounds is compared with standard-of-care treatments for hepatocellular carcinoma (HCC) and lymphoma, namely Sorafenib (B1663141) and the R-CHOP regimen, respectively.
Comparative Efficacy Data
The following tables summarize the in vivo therapeutic efficacy of 3BP derivatives and comparator drugs from various preclinical studies. It is important to note that these results are from different studies and not from a head-to-head comparison, thus experimental conditions may vary.
Table 1: In Vivo Efficacy of 3BP Derivatives in Cancer Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| KAT/3BP | Syngeneic Lymphoma (A20 cells) | BALB/c Mice | Oral (10 mg/kg) + Intratumoral (0.5 mM) for 28 days | Reduced tumor size; Combination of oral and intratumoral administration was most effective. Synergistic activity with bendamustine (B91647) and R-CHOP. | [1][2][3] |
| 3-Bromopyruvate | Anoikis-Resistant HCC Xenograft | Mice | Not specified | Combination with buthionine sulfoximine (B86345) (BSO) significantly suppressed tumor growth compared to 3-BP or sorafenib alone. | [4] |
| 3-Bromopyruvate | Rabbit VX2 Liver Tumor | Rabbits | Intra-arterial infusion (1.75 mM) | Increased survival (55 days vs. 18.6 days for control). | [5] |
Table 2: In Vivo Efficacy of Comparator Therapies
| Therapy | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Sorafenib | Patient-Derived HCC Xenograft (PDX) | Mice | 30 mg/kg, orally, daily for 28 days | Significant tumor growth inhibition in 7 out of 10 PDX models. | [6] |
| Sorafenib | Patient-Derived HCC Xenografts | Mice | 50 mg/kg and 100 mg/kg | Inhibited tumor growth by 85% and 96%, respectively. | [7] |
| R-CHOP | Diffuse Large B-cell Lymphoma (DLBCL) | - | Clinical Regimen | Up to 70% of people with DLBCL go into complete remission. | [8] |
| R-CHOP + Zanubrutinib (B611923) | MYD88-mutated DLBCL | - | Clinical Regimen | 36-month Progression-Free Survival of 61.9% and Overall Survival of 77.5%. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for establishing common in vivo cancer models used in the cited research.
Subcutaneous Xenograft Model
This model is frequently used to assess the efficacy of anticancer agents on solid tumors.
-
Cell Culture: Tumor cells (e.g., hepatocellular carcinoma or lymphoma cell lines) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of tumor cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a small volume of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. The cell suspension is then injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is often calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) and comparator agents are administered according to the specified dosing schedule and route (e.g., oral, intraperitoneal, intravenous, or intratumoral).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight, clinical signs of toxicity, and survival are also monitored. At the end of the study, tumors may be excised for further analysis.
Orthotopic Hepatocellular Carcinoma Model
This model more accurately recapitulates the tumor microenvironment of liver cancer.
-
Cell Culture: Hepatocellular carcinoma cells are prepared as described for the subcutaneous model.
-
Animal Model: Immunocompromised or syngeneic mice are used.
-
Surgical Procedure: Mice are anesthetized, and a small incision is made in the abdomen to expose the liver. A suspension of tumor cells is then injected directly into one of the liver lobes.
-
Tumor Growth Monitoring: Tumor growth is often monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment and Evaluation: Treatment and efficacy evaluation are carried out as described for the subcutaneous model.
Visualizations
Signaling Pathway of 3-Bromopyruvate (3BP)
Caption: Mechanism of action of 3-Bromopyruvate (3BP).
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo therapeutic efficacy study.
Comparison of Therapeutic Mechanisms
Caption: Comparison of the primary mechanisms of action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. KAT/3BP: A Metabolism-Targeting Agent with Single and Combination Activity in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAT/3BP: A Metabolism-Targeting Agent with Single and Combination Activity in Aggressive B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-bromopyruvate and buthionine sulfoximine effectively kill anoikis-resistant hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of VX2 Rabbit Liver Tumor by Selective Delivery of 3-Bromopyruvate: A Biodistribution and Survival Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Favorable impact of zanubrutinib combined with R-CHOP regimen in MYD88-mutated new-diagnosed diffuse large B-cell lymphoma: a retrospective study with propensity score-matched analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating FAP-Targeting Peptide Uptake with Fibroblast Activation Protein (FAP) Expression: A Comparative Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
The development of targeted radiopharmaceuticals and imaging agents against Fibroblast Activation Protein (FAP), a promising theranostic target expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, is a rapidly evolving field. This guide provides a comparative overview of the performance of FAP-targeting peptides, with a focus on the correlation between their uptake and FAP expression levels. While specific quantitative data for the recently developed peptide 3BP-4089 is not yet extensively published in peer-reviewed literature, this guide will establish a framework for its evaluation by comparing it with well-characterized alternative FAP-targeting agents.
Data Presentation: Performance of FAP-Targeting Agents
The following table summarizes the in vitro and in vivo performance of prominent FAP-targeting agents, providing a benchmark for the evaluation of new compounds like this compound. The data highlights the specific binding and uptake in relation to FAP expression.
| Agent | Cell Line (FAP Expression) | In Vitro Uptake (%ID/mg protein or similar) | In Vivo Tumor Model | In Vivo Tumor Uptake (%ID/g) | Correlation with FAP Expression | Reference |
| [¹⁷⁷Lu]Lu-FAP-2286 | HEK293-hFAP (High) | Not explicitly quantified in direct comparison | HEK293-hFAP Xenograft | ~15.8 ± 3.8 (24h) | High uptake in FAP-positive tumors, with significant differences in retention compared to FAPI-46.[1][2] | [1][2][3] |
| [⁶⁸Ga]Ga-FAP-2286 | HEK-FAP cells (High) | Not explicitly quantified in direct comparison | HEK-FAP Xenograft | ~10.6 (1h) | Comparable initial uptake to [⁶⁸Ga]Ga-FAPI-46 in FAP-positive tumors.[1][2] | [1][2][4] |
| [¹¹¹In]In-FAPI-46 | HT1080-huFAP (High) | ~22.4 ± 1.9 (% AA/200,000 cells at 120 min) | HT1080-huFAP Xenograft | Not explicitly stated in direct comparison | Significantly higher uptake in FAP-overexpressing cells compared to endogenous FAP-expressing cells.[5] | [5] |
| [¹¹¹In]In-FAPI-46 | HEK293-huFAP (High) | ~17.3 ± 2.3 (% AA/200,000 cells at 180 min) | HEK293-huFAP Xenograft | Not explicitly stated in direct comparison | Higher FAP mRNA and protein levels in HEK293-huFAP did not directly translate to the highest tracer uptake, suggesting other contributing factors.[5] | [5] |
| [¹¹¹In]In-FAPI-46 | U-87 MG (Endogenous) | Lower uptake compared to transduced cell lines | U-87 MG Xenograft | 2-fold lower binding compared to FAP-transduced xenografts | Demonstrates uptake in endogenous FAP-expressing models, though lower than in overexpressing systems.[5] | [5] |
| [⁶⁸Ga]Ga-FAPI-46 | HT-1080-FAP (High) | Not explicitly quantified in direct comparison | HT-1080-FAP Xenograft | ~10.1 (1h) | Strong correlation between SUVmax/SUVmean and FAP immunohistochemistry scores (r = 0.781 and r = 0.783, respectively).[6] | [1][2][6] |
| [¹⁷⁷Lu]Lu-FAPI-46-based Radioligands | HT-1080.hFAP (Low) vs. HEK-293.hFAP (High) | IC50 in the picomolar range | HT-1080.hFAP and HEK-293.hFAP Xenografts | Uptake was not dependent on FAP expression level between these two models. | The study indicated that for FAPI-46 based ligands, uptake was not solely dependent on the level of FAP expression, suggesting a saturation effect or influence of other biological factors. In contrast, [¹⁷⁷Lu]Lu-FAP-2286 uptake was FAP expression-dependent.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments used to assess the correlation of FAP-targeting agent uptake with FAP expression.
In Vitro Cellular Uptake and Binding Assays
Objective: To quantify the specific binding and internalization of a radiolabeled FAP-targeting agent in cell lines with varying levels of FAP expression.
Materials:
-
Cell Lines:
-
FAP-positive: e.g., HT-1080 human fibrosarcoma cells stably transfected with human FAP (HT1080-hFAP).
-
FAP-negative/low: Wild-type HT-1080 cells or another suitable control cell line.
-
-
Radiolabeled FAP-targeting agent: e.g., [¹⁷⁷Lu]Lu-3BP-4089.
-
Unlabeled FAP-targeting agent: For competition/blocking experiments.
-
Culture medium and supplements.
-
Buffers: Phosphate-buffered saline (PBS), Glycine-HCl buffer (for acid wash).
-
Gamma counter.
Procedure:
-
Cell Seeding: Plate FAP-positive and FAP-negative/low cells in 24-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Incubation:
-
Remove culture medium and wash cells with serum-free medium.
-
Add the radiolabeled FAP-targeting agent (e.g., at a concentration of 1 nM) to the wells.
-
For blocking experiments, co-incubate a separate set of wells with the radiolabeled agent and an excess of the corresponding unlabeled agent (e.g., 1 µM).
-
Incubate at 37°C for various time points (e.g., 30, 60, 120, 180 minutes).
-
-
Washing:
-
Remove the incubation medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
-
Internalization Assay (Acid Wash):
-
To differentiate between membrane-bound and internalized radioactivity, incubate the cells with a glycine-HCl buffer (pH 2.8) for 5-10 minutes on ice to strip surface-bound radioligand.
-
Collect the supernatant (membrane-bound fraction).
-
Lyse the cells with a suitable lysis buffer (e.g., 1M NaOH) to collect the internalized fraction.
-
-
Quantification:
-
Measure the radioactivity in the membrane-bound and internalized fractions, as well as in the total cell lysate (for total uptake), using a gamma counter.
-
Normalize the data to the number of cells or protein content per well.
-
In Vivo Biodistribution Studies
Objective: To determine the biodistribution and tumor uptake of a radiolabeled FAP-targeting agent in an animal model bearing tumors with different FAP expression levels.
Materials:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG) bearing subcutaneous xenografts of FAP-positive and FAP-negative/low tumor cells.
-
Radiolabeled FAP-targeting agent.
-
Anesthetics.
-
Gamma counter.
Procedure:
-
Tumor Inoculation: Subcutaneously inject FAP-positive and FAP-negative/low cells into the flanks of the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: Intravenously inject a known amount of the radiolabeled FAP-targeting agent into the tail vein of the tumor-bearing mice.
-
Biodistribution:
-
At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize the mice.
-
Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample.
-
-
Quantification:
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Correlation with FAP Expression:
-
Excise a portion of the tumor tissue for immunohistochemical (IHC) analysis to confirm and quantify FAP expression levels.
-
Correlate the in vivo tumor uptake (%ID/g) with the FAP expression levels determined by IHC.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological rationale, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vitro cellular uptake and internalization assays.
Caption: Simplified mechanism of FAP-targeted agent binding and internalization.
Conclusion
The correlation between the uptake of a FAP-targeting agent and the level of FAP expression is a critical determinant of its potential efficacy for both diagnostic imaging and targeted radionuclide therapy. While comprehensive, peer-reviewed data on this compound is still emerging, the established performance of alternative agents such as FAP-2286 and various FAPI derivatives provides a robust framework for its evaluation. The experimental protocols outlined in this guide offer a standardized approach for researchers to generate comparable data. Future studies directly comparing this compound with these established agents in models with well-characterized FAP expression levels will be essential to fully elucidate its clinical potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Imaging of Fibroblast Activation Protein in Various Types of Cancer Using 68Ga-FAP-2286: Comparison with 18F-FDG and 68Ga-FAPI-46 in a Single-Center, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
The Rise of FAP Tracers: A Comparative Guide to Clinical Translation Potential, Featuring 3BP-4089
For researchers, scientists, and drug development professionals, the landscape of cancer imaging and therapy is being reshaped by a new class of molecules: Fibroblast Activation Protein (FAP) tracers. This guide provides a comprehensive comparison of the clinical translation potential of emerging FAP tracers, with a special focus on 3BP-4089, placing it in context with other key players in the field.
Fibroblast Activation Protein, a cell surface protease, is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of tumors.[1][2][3] This high expression in tumors and limited presence in healthy tissues makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy, a concept known as theranostics.[4][5] A growing number of FAP-targeting tracers are now in various stages of development, each with unique characteristics influencing their potential for widespread clinical use.
A Comparative Analysis of Leading FAP Tracers
The clinical utility of a FAP tracer is determined by several key performance metrics, including its ability to accumulate in tumors, the speed at which it clears from non-target tissues, and its suitability for labeling with both diagnostic and therapeutic radioisotopes. Below is a summary of quantitative data for this compound and other significant FAP tracers.
| Tracer | Radiometal | Tumor Uptake (SUVmax) | Tumor-to-Background Ratio (TBR) | Key Characteristics | Clinical Trial Status |
| This compound | Not specified in publicly available data | Data not publicly available | Data not publicly available | Described as a highly potent FAP-targeting peptide for theranostics.[4] | Preclinical |
| [68Ga]Ga-FAPI-04 | Gallium-68 | High | High | One of the first and most widely studied FAP tracers, demonstrating excellent imaging contrast.[2][6] | Multiple clinical studies completed |
| [177Lu]Lu-FAPI-04 | Lutetium-177 | High | High | Therapeutic counterpart to [68Ga]Ga-FAPI-04, used in early clinical studies for FAP-targeted radionuclide therapy.[6] | Early phase clinical studies |
| [68Ga]Ga-FAPI-46 | Gallium-68 | High | High | A derivative of FAPI-04 with potentially improved pharmacokinetics.[6] | Clinical studies ongoing |
| [177Lu]Lu-FAP-2286 | Lutetium-177 | Data from ongoing trials not yet published | Data from ongoing trials not yet published | Developed by 3B Pharmaceuticals and licensed to Novartis, currently in a Phase 1/2 clinical trial (LuMIERE).[7][8] | Phase 1/2 (NCT04939610)[7][8] |
| [68Ga]Ga-3BP-3940 (FO-004) | Gallium-68 | High, with excellent tumor retention | High | A newer generation peptide-based tracer from 3B Pharmaceuticals, designed for high potency and theranostic applications.[9] | Phase 1 (ACTRN12625000361404)[8] |
| [18F]AlF-NOTA-FAPI-04 | Fluorine-18 | High | High | An 18F-labeled tracer, which may offer advantages in terms of production and image resolution compared to 68Ga-labeled tracers.[10] | Clinical studies ongoing |
Experimental Methodologies: A Closer Look
The data presented above is derived from a variety of preclinical and clinical experimental protocols. Understanding these methodologies is crucial for interpreting the comparative performance of these tracers.
Typical Preclinical Evaluation of FAP Tracers:
-
In Vitro Binding Assays: These experiments determine the tracer's affinity and specificity for the FAP protein. This is often done using cell lines engineered to express high levels of FAP.
-
Biodistribution Studies in Animal Models: Tumor-bearing animal models (e.g., mice with xenograft tumors) are injected with the radiolabeled tracer. At various time points, tissues are harvested and the radioactivity is measured to determine the tracer's uptake in the tumor versus other organs.
-
PET/CT or SPECT/CT Imaging in Animal Models: This provides a visual and quantitative assessment of the tracer's ability to localize to tumors and clear from background tissues in a living organism.
Caption: Clinical workflow for FAP-targeted theranostics.
The Clinical Translation Potential of this compound
While specific preclinical data for this compound is not yet widely published, its designation as a "highly potent FAP-targeting peptide for theranostics" by its manufacturer, 3B Pharmaceuticals, is significant. [4]The company's track record with other FAP tracers, such as FAP-2286 and 3BP-3940, which have progressed into clinical trials, suggests a strong developmental pipeline. [7][8] The clinical translation potential of this compound will likely depend on its ability to demonstrate advantages over existing and emerging FAP tracers. Key differentiating factors will include:
-
Improved Tumor Retention: A longer residence time in the tumor could enhance the efficacy of therapeutic applications.
-
Favorable Pharmacokinetics: Rapid clearance from non-target organs is crucial to minimize off-target radiation exposure and improve image quality.
-
Versatile Chemistry: The ease and efficiency of labeling with a variety of diagnostic (e.g., 68Ga, 18F) and therapeutic (e.g., 177Lu, 225Ac) radioisotopes will be a significant advantage.
Future Directions and Conclusion
The field of FAP-targeted imaging and therapy is rapidly advancing. While tracers like FAPI-04 have paved the way, newer agents such as FAP-2286 and 3BP-3940 are now entering the clinical arena, with the potential for improved performance. The ultimate success of any FAP tracer, including this compound, will be determined by rigorous head-to-head comparisons in both preclinical and clinical settings.
Researchers and drug development professionals should closely monitor the evolving landscape of FAP tracers. The ideal tracer will offer a combination of high tumor uptake, low background signal, and a favorable safety profile, ultimately leading to better diagnostic accuracy and more effective cancer treatments. The continued development of potent and versatile FAP-targeting peptides like this compound holds great promise for the future of precision oncology.
References
- 1. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The comparative utility of FAPI-based PET radiotracers over [18F]FDG in the assessment of malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 8. Clinical Trials | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 9. 3BP-3940, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superiority of FAPI-PET/CT for examining multiple malignant tumors: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of 3BP-4089 Research: Information Not Currently Available in Public Domain
An extensive search for published research, clinical trials, and other scientific data pertaining to a compound designated "3BP-4089" has yielded no specific results. The available information does not contain any references to a molecule with this identifier, preventing the creation of a comprehensive comparison guide as requested.
The search results primarily reference the pharmaceutical company 3B Pharmaceuticals (3BP) and its pipeline of therapeutic and diagnostic agents. However, none of the publicly disclosed assets from 3B Pharmaceuticals are explicitly named this compound. Furthermore, a clinical trial identifier that bears a numerical similarity (NCT02104089) corresponds to a medical device study for the Zenith® t-Branch™ Thoracoabdominal Endovascular Graft and is unrelated to a pharmaceutical compound.
It is possible that "this compound" represents an internal development code for a compound that has not yet been publicly disclosed in scientific literature or press releases. Other possibilities include a discontinued (B1498344) project for which data was never published, or a potential misspelling of a different compound.
Without access to published data on this compound, it is not possible to:
-
Identify and compare its performance with alternative therapies.
-
Summarize quantitative data from experimental studies.
-
Provide detailed experimental protocols.
-
Visualize associated signaling pathways or experimental workflows.
Therefore, the requested "Independent validation of published this compound research" guide cannot be produced at this time. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult directly with 3B Pharmaceuticals or verify the compound's designation for accuracy.
Safety Operating Guide
Prudent Disposal of 3BP-4089: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or specialized compounds such as 3BP-4089, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach to waste management is imperative. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE requirements should be determined by a comprehensive risk assessment, but at a minimum should include:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A laboratory coat.
Avoid creating aerosols and ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
In the absence of a specific SDS for this compound, it must be treated as hazardous waste. The following procedures are based on established guidelines for the disposal of laboratory chemicals.[1][2][3]
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[1] Incompatible chemicals can react, leading to the generation of heat, gas, or toxic fumes.
-
Segregate waste into categories such as halogenated solvents, non-halogenated solvents, aqueous waste, and solid waste.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[1] The container should be in good condition and have a secure screw-top cap.
-
Clearly label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound waste"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any known hazards (e.g., flammable, corrosive, toxic).
-
-
-
Waste Accumulation and Storage:
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[1][2]
-
The first rinseate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[1][2] Subsequent rinses may be permissible for drain disposal depending on local regulations and the hazard profile of the chemical.
-
After proper rinsing, deface the original label on the container before disposal or recycling.[2]
-
-
Arranging for Final Disposal:
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative limits and considerations for the accumulation and disposal of hazardous chemical waste in a laboratory setting. These are general guidelines and may be superseded by your institution's specific policies.
| Parameter | Guideline | Rationale |
| Satellite Accumulation | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated in the laboratory. | To ensure that large quantities of hazardous waste are not stored in active research areas. |
| Container Fullness | Do not fill liquid waste containers beyond 90% capacity. | To leave adequate headspace for vapor expansion and to prevent spills during transport. |
| Empty Container Rinsing | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[1] | To ensure the removal of residual hazardous material before the container is disposed of as non-hazardous. |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
References
Essential Safety and Handling Guide for 3-Bromopyruvate (3BP)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-Bromopyruvate (3BP). Adherence to these procedures is critical to ensure personal safety and proper management of this chemical in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
3-Bromopyruvate is classified as a hazardous substance that can cause severe skin burns and serious eye damage. It is also harmful if swallowed, inhaled, or in contact with skin.[1][2] Rigorous adherence to PPE guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause irreversible eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause severe burns.[1][2] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | Protects skin from accidental exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Minimizes inhalation of harmful dust or vapors.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of 3-Bromopyruvate and prevent hazardous reactions.
-
Handling:
-
Storage:
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][2] |
Spill and Disposal Plan
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, use an inert absorbent material to clean up.
-
For larger spills, it is recommended to neutralize with a suitable agent.
-
Collect the spilled material into a suitable, labeled container for disposal.[2]
-
Do not allow the substance to enter drains or watercourses.
-
-
Disposal:
-
Dispose of 3-Bromopyruvate and its containers in accordance with local, regional, and national regulations.
-
This should be done through a licensed waste disposal contractor.
-
Experimental Workflow for Handling 3-Bromopyruvate
The following diagram outlines the standard operational workflow for handling 3-Bromopyruvate in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
